4,4'-Dibutoxybiphenyl
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butoxy-4-(4-butoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O2/c1-3-5-15-21-19-11-7-17(8-12-19)18-9-13-20(14-10-18)22-16-6-4-2/h7-14H,3-6,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCVAKLNEYUUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345414 | |
| Record name | 4,4'-Dibutoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39800-63-0 | |
| Record name | 4,4'-Dibutoxybiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10345414 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-Dibutoxybiphenyl: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is imperative to approach the characterization of any chemical entity with a blend of rigorous scientific principles and practical, field-tested insights. This guide on 4,4'-Dibutoxybiphenyl is structured to provide not just a compilation of data, but a cohesive narrative that explains the why behind the what—the causality that governs its synthesis, properties, and potential applications. In the spirit of scientific integrity, this document will clearly distinguish between experimentally verified data and theoretical predictions, ensuring a transparent and trustworthy resource for the scientific community.
Molecular Structure and Core Chemical Identity
This compound is a symmetrical aromatic ether. The core of the molecule is a biphenyl group, which consists of two phenyl rings linked by a single carbon-carbon bond. The para positions (4 and 4') of each phenyl ring are substituted with a butoxy group (-O(CH₂)₃CH₃).
The presence of the biphenyl core imparts rigidity and planarity to the molecule, while the flexible butyl chains of the ether groups introduce conformational mobility. This combination of a rigid core and flexible termini is a common structural motif in molecules designed for applications in liquid crystals and materials science.
// Biphenyl core C1 [pos="0,0!", label="C"]; C2 [pos="1,0!", label="C"]; C3 [pos="1.5,0.866!", label="C"]; C4 [pos="1,1.732!", label="C"]; C5 [pos="0,1.732!", label="C"]; C6 [pos="-0.5,0.866!", label="C"]; C7 [pos="-1.5,0.866!", label="C"]; C8 [pos="-2,1.732!", label="C"]; C9 [pos="-3,1.732!", label="C"]; C10 [pos="-3.5,0.866!", label="C"]; C11 [pos="-3,0!", label="C"]; C12 [pos="-2,0!", label="C"];
// Butoxy groups O1 [pos="2.2,1.732!", label="O", fontcolor="#EA4335"]; C13 [pos="3,2.5!", label="CH₂"]; C14 [pos="3.8,1.732!", label="CH₂"]; C15 [pos="4.6,2.5!", label="CH₂"]; C16 [pos="5.4,1.732!", label="CH₃"];
O2 [pos="-4.2,1.732!", label="O", fontcolor="#EA4335"]; C17 [pos="-5,2.5!", label="CH₂"]; C18 [pos="-5.8,1.732!", label="CH₂"]; C19 [pos="-6.6,2.5!", label="CH₂"]; C20 [pos="-7.4,1.732!", label="CH₃"];
// Bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C7;
C4 -- O1; O1 -- C13; C13 -- C14; C14 -- C15; C15 -- C16;
C9 -- O2; O2 -- C17; C17 -- C18; C18 -- C19; C19 -- C20; } enddot Caption: Chemical structure of this compound.
Table 1: Core Chemical Identity of this compound
| Property | Value | Source |
| CAS Number | 39800-63-0 | [1] |
| Molecular Formula | C₂₀H₂₆O₂ | [1][2] |
| Molecular Weight | 298.42 g/mol | [1][2] |
| IUPAC Name | 1-butoxy-4-(4-butoxyphenyl)benzene | |
| Synonyms | 4,4'-Dibutoxy-1,1'-biphenyl, 4,4-Dibutoxybiphenyl | [3] |
Physicochemical Properties
Table 2: Physicochemical Properties of this compound
| Property | Value | Source & Notes |
| Physical State | White to off-white crystalline solid/powder | [4][5] |
| Melting Point | Not available. Expected to be a low-melting solid based on similar structures. | |
| Boiling Point | Not available. Expected to be high due to its molecular weight and aromatic nature. | |
| Solubility | Insoluble in water. Expected to be soluble in common organic solvents like toluene, chloroform, and ethers. | Based on general principles of "like dissolves like". |
| Density | 1.902 g/cm³ (Note: This value from a single supplier seems unusually high for a non-halogenated organic compound and should be treated with caution). | [1] |
Synthesis and Purification
The most logical and widely used method for the preparation of aryl ethers like this compound is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the starting material would be the readily available 4,4'-dihydroxybiphenyl.
Experimental Protocol (Proposed)
This protocol is based on the principles of the Williamson ether synthesis and has not been experimentally validated for this specific compound from available literature.
Materials:
-
4,4'-dihydroxybiphenyl
-
1-Bromobutane (or 1-iodobutane for higher reactivity)
-
Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,4'-dihydroxybiphenyl (1.0 eq) and a suitable solvent such as DMF or acetone.
-
Deprotonation: Add a base such as potassium carbonate (2.5 eq) or sodium hydroxide (2.2 eq). Stir the mixture at room temperature for 30 minutes to form the biphenolate dianion.
-
Alkylation: Add 1-bromobutane (2.5 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x volume of aqueous phase).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
Table 3: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |
| Aromatic (ortho to -OBu) | Doublet | 6.90 - 7.00 | 4H |
| Aromatic (meta to -OBu) | Doublet | 7.45 - 7.55 | 4H |
| -O-CH₂- | Triplet | 3.95 - 4.05 | 4H |
| -O-CH₂-CH₂- | Sextet | 1.75 - 1.85 | 4H |
| -CH₂-CH₃ | Sextet | 1.45 - 1.55 | 4H |
| -CH₃ | Triplet | 0.90 - 1.00 | 6H |
¹³C NMR Spectroscopy
The symmetry of the molecule will also be reflected in the ¹³C NMR spectrum, with fewer signals than the total number of carbon atoms.
Table 4: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Approximate Chemical Shift (δ, ppm) |
| Aromatic (C-O) | 158 - 160 |
| Aromatic (quaternary) | 132 - 134 |
| Aromatic (CH, meta to -OBu) | 127 - 129 |
| Aromatic (CH, ortho to -OBu) | 114 - 116 |
| -O-CH₂- | 67 - 69 |
| -O-CH₂-CH₂- | 31 - 33 |
| -CH₂-CH₃ | 19 - 21 |
| -CH₃ | 13 - 15 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorptions for the aromatic rings and the ether linkages.
Table 5: Predicted IR Absorptions for this compound
| Functional Group | Absorption Range (cm⁻¹) | Description |
| C-H (aromatic) | 3100 - 3000 | Stretching |
| C-H (aliphatic) | 3000 - 2850 | Stretching |
| C=C (aromatic) | 1600 - 1450 | Stretching |
| C-O (aryl ether) | 1270 - 1230 | Asymmetric stretching |
| C-O (alkyl ether) | 1150 - 1085 | Stretching |
| C-H (out-of-plane bend) | 850 - 810 | para-disubstituted aromatic |
Mass Spectrometry
The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak.
Table 6: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Ion | Notes |
| 298 | [M]⁺ | Molecular ion |
| 241 | [M - C₄H₉]⁺ | Loss of a butyl radical |
| 185 | [M - OC₄H₉]⁺ | Loss of a butoxy radical |
| 184 | [M - C₄H₉O - H]⁺ | Further fragmentation |
Applications and Research Interest
The primary application for this compound and related dialkoxybiphenyls is in the field of liquid crystals .[1][6] The rigid biphenyl core provides the necessary anisotropy for the formation of liquid crystalline phases, while the flexible alkoxy chains influence the melting point and the temperature range of these phases.
-
Liquid Crystal Displays (LCDs): As a component of liquid crystal mixtures, it can contribute to the desired dielectric anisotropy and optical properties.
-
Organic Electronics: The biphenyl core is a known chromophore, and derivatives can be explored for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1]
-
Building Block in Organic Synthesis: The biphenyl scaffold is present in many pharmaceuticals and functional materials. This compound can serve as a starting material for further functionalization to create more complex molecules.
While direct applications in drug development are not widely documented, the biphenyl moiety is a common feature in many biologically active compounds. Therefore, this compound could be a useful intermediate for the synthesis of novel drug candidates.
Safety and Handling
Specific toxicology data for this compound is not available. However, based on the data for its precursor, 4,4'-dihydroxybiphenyl, and general principles of laboratory safety, the following precautions are recommended.
-
Handling: Use in a well-ventilated area, preferably a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7][8]
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[1]
-
Toxicity: The toxicity is unknown. Assume the compound may be harmful if ingested, inhaled, or absorbed through the skin. The precursor, 4,4'-dihydroxybiphenyl, is known to cause skin and eye irritation.[7][9]
Conclusion
This compound is a valuable chemical for research in materials science, particularly in the development of liquid crystals. Its synthesis is straightforward via the Williamson ether synthesis from 4,4'-dihydroxybiphenyl. While there is a notable lack of comprehensive, publicly available experimental data on its physicochemical and toxicological properties, its structural characteristics suggest a range of potential applications. Further research to fully characterize this compound would be beneficial for its broader application in both academic and industrial research.
References
- 1. US4147651A - Biphenyl based liquid crystal compositions - Google Patents [patents.google.com]
- 2. This compound | 39800-63-0 | FD61784 | Biosynth [biosynth.com]
- 3. Pharmacological evaluation and binding behavior of 4,4'-diamino-2,2'-stilbene disulfonic acid with metal ions using spectroscopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
- 5. Spectroscopic and Mechanistic Investigations of Dehaloperoxidase B from Amphitrite ornata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. CN105294461A - Preparation method of 4,4'-bis(4-aminophenoxy)biphenyl - Google Patents [patents.google.com]
- 9. chemscene.com [chemscene.com]
Spectroscopic Characterization of 4,4'-Dibutoxybiphenyl: An In-Depth Technical Guide
Introduction
Molecular Structure and Spectroscopic Overview
The structure of 4,4'-Dibutoxybiphenyl is fundamental to understanding its spectroscopic properties. The biphenyl core provides a rigid, aromatic framework, while the flexible butoxy chains introduce aliphatic characteristics. This combination of aromatic and aliphatic moieties gives rise to a distinct set of signals and absorption bands in its various spectra.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to be relatively simple and symmetric, reflecting the molecule's structure.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.48 | d, J ≈ 8.5 Hz | 4H | Ar-H (ortho to C-C) |
| ~6.95 | d, J ≈ 8.5 Hz | 4H | Ar-H (ortho to O) |
| ~4.00 | t, J ≈ 6.5 Hz | 4H | -O-CH₂- |
| ~1.80 | m | 4H | -O-CH₂-CH₂- |
| ~1.52 | m | 4H | -CH₂-CH₃ |
| ~0.98 | t, J ≈ 7.4 Hz | 6H | -CH₃ |
Interpretation:
-
Aromatic Protons: The two sets of doublets in the aromatic region are characteristic of a 1,4-disubstituted benzene ring. The downfield doublet (~7.48 ppm) is assigned to the protons ortho to the biphenyl linkage, which are deshielded by the neighboring aromatic ring. The upfield doublet (~6.95 ppm) corresponds to the protons ortho to the electron-donating butoxy group.
-
Butoxy Protons: The triplet at approximately 4.00 ppm is characteristic of the methylene protons directly attached to the oxygen atom (-O-CH₂-). The multiplets around 1.80 ppm and 1.52 ppm are assigned to the other two methylene groups of the butyl chain. The terminal methyl group (-CH₃) appears as a triplet at approximately 0.98 ppm.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 or 500 MHz NMR spectrometer.
-
Processing: Process the free induction decay (FID) with an appropriate window function and perform a Fourier transform. Phase and baseline correct the resulting spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the symmetry of this compound, a reduced number of signals is expected.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~158.5 | Ar-C (para to C-C, attached to O) |
| ~133.0 | Ar-C (ipso, C-C linkage) |
| ~127.8 | Ar-CH (ortho to C-C) |
| ~114.8 | Ar-CH (ortho to O) |
| ~67.9 | -O-CH₂- |
| ~31.4 | -O-CH₂-CH₂- |
| ~19.3 | -CH₂-CH₃ |
| ~13.9 | -CH₃ |
Interpretation:
-
Aromatic Carbons: Four signals are predicted for the aromatic region. The most downfield signal (~158.5 ppm) is assigned to the carbon atom attached to the oxygen of the butoxy group. The ipso-carbon of the biphenyl linkage is expected around 133.0 ppm. The two aromatic CH carbons will appear at distinct chemical shifts, with the one ortho to the butoxy group being more shielded (~114.8 ppm).
-
Butoxy Carbons: The four carbons of the butyl chain will give rise to four distinct signals in the aliphatic region of the spectrum, consistent with the predicted assignments.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare the sample as described for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the spectrum on a 100 or 125 MHz NMR spectrometer using a proton-decoupled pulse sequence.
-
Processing: Process the FID, apply a Fourier transform, and perform phase and baseline correction.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3050-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Strong | Aliphatic C-H stretch |
| ~1610, 1500 | Strong | Aromatic C=C stretch |
| ~1245 | Strong | Aryl-O-C stretch (asymmetric) |
| ~1040 | Medium | Aryl-O-C stretch (symmetric) |
| ~820 | Strong | para-disubstituted C-H bend (out-of-plane) |
Interpretation:
-
C-H Stretching: The presence of both aromatic and aliphatic C-H stretching vibrations confirms the hybrid nature of the molecule.
-
Aromatic C=C Stretching: The strong absorptions around 1610 cm⁻¹ and 1500 cm⁻¹ are characteristic of the carbon-carbon double bond stretching within the biphenyl rings.
-
C-O Stretching: The strong, characteristic absorption band around 1245 cm⁻¹ is due to the asymmetric stretching of the aryl-O-C bond, a key indicator of an aromatic ether. A symmetric stretching band is also expected at a lower wavenumber.
-
Out-of-Plane Bending: The strong band around 820 cm⁻¹ is indicative of the out-of-plane C-H bending of the para-disubstituted aromatic rings.
Experimental Protocol: FT-IR Spectroscopy (Thin Solid Film)
-
Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.
-
Film Deposition: Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound.
-
Data Acquisition: Place the salt plate in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound, electron ionization (EI) is a common technique.
Predicted Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Proposed Fragment |
| 298 | Moderate | [M]⁺ (Molecular Ion) |
| 241 | High | [M - C₄H₉]⁺ |
| 185 | High | [M - C₄H₉O - C₄H₈]⁺ |
| 157 | Moderate | [C₁₂H₉O]⁺ |
| 128 | Low | [C₁₀H₈]⁺ (Biphenyl radical cation) |
| 57 | Very High | [C₄H₉]⁺ (Butyl cation) |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺) is expected at m/z 298, corresponding to the molecular weight of this compound (C₂₀H₂₆O₂).
-
Fragmentation Pattern: The fragmentation is expected to be dominated by cleavages within the butoxy chains. The base peak is likely to be the butyl cation at m/z 57. Loss of a butyl radical (C₄H₉) from the molecular ion would result in a significant peak at m/z 241. Further fragmentation of this ion could lead to the other observed fragments.
Caption: Key fragmentation of this compound in EI-MS.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Conclusion
The combined application of NMR, IR, and MS provides a comprehensive and unambiguous spectroscopic characterization of this compound. The predicted data, based on established principles and analogous compounds, offers a clear roadmap for the identification and structural verification of this important molecule. The symmetry of the molecule is a key feature that simplifies the NMR spectra, while the interplay of the aromatic and aliphatic components gives rise to characteristic signals and absorption bands across all three techniques. This guide serves as a valuable resource for researchers and professionals, enabling them to confidently interpret the spectroscopic data of this compound and related compounds in their scientific endeavors.
An In-Depth Technical Guide to the Phase Transition Temperatures of 4,4'-Dibutoxybiphenyl
This guide provides a comprehensive technical overview of the phase transition temperatures of the thermotropic liquid crystal, 4,4'-Dibutoxybiphenyl. It is intended for researchers, scientists, and professionals in drug development who are interested in the characterization and application of liquid crystalline materials. This document delves into the theoretical underpinnings of its mesomorphic behavior, detailed experimental protocols for determining its transition temperatures, and the molecular dynamics that govern these transformations.
Introduction: The Mesomorphic Nature of this compound
This compound belongs to the class of calamitic (rod-shaped) liquid crystals, which exhibit intermediate states of matter, known as mesophases, between the solid crystalline and isotropic liquid phases.[1] The molecular structure, characterized by a rigid biphenyl core and flexible alkoxy chains, is key to its ability to form these orientationally ordered but positionally disordered phases. The study of the temperatures at which these phase transitions occur is fundamental to understanding the material's physical properties and potential applications, for instance, in display technologies or as specialized solvents.[1][2]
Thermotropic liquid crystals, like this compound, transition between different phases as a function of temperature.[3] These transitions are thermodynamically distinct events characterized by changes in enthalpy and heat capacity, which can be precisely measured using techniques such as Differential Scanning Calorimetry (DSC). The identification of these phases and their corresponding textures is typically accomplished using Polarized Optical Microscopy (POM).
Theoretical Framework: Understanding Phase Transitions in Biphenyl Systems
The phase behavior of 4,4'-dialkoxybiphenyls is governed by the balance between the anisotropic attractive forces of the rigid aromatic cores and the entropic effects of the flexible alkyl chains. As temperature increases, the molecules gain kinetic energy, leading to a stepwise loss of positional and orientational order.
The typical phase sequence for a calamitic liquid crystal upon heating is:
Crystal (Cr) → Smectic (Sm) → Nematic (N) → Isotropic (I)
-
Crystal to Liquid Crystal Transition (Melting Point): This is a first-order phase transition where the rigid, long-range positional and orientational order of the crystalline lattice is lost, but some degree of orientational order is maintained in the liquid crystalline phase.
-
Smectic to Nematic Transition: In the smectic phase, molecules are arranged in layers. This transition involves the loss of this layered structure while maintaining a common direction of molecular orientation.
-
Nematic to Isotropic Transition (Clearing Point): This is also a first-order phase transition where the remaining long-range orientational order of the nematic phase is lost, resulting in a completely disordered isotropic liquid.[4][5] The nematic phase is characterized by molecules that, on average, align along a preferred direction known as the director.[1]
The specific temperatures at which these transitions occur are highly sensitive to the length of the alkyl chains. Homologous series of 4,4'-dialkoxybiphenyls often exhibit a predictable, albeit not always linear, relationship between chain length and transition temperatures.
Experimental Determination of Phase Transition Temperatures
The accurate determination of phase transition temperatures is paramount for the characterization of any liquid crystalline material. Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) are the primary techniques employed for this purpose.
Differential Scanning Calorimetry (DSC)
DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[6] Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.
-
Sample Preparation: A small amount of this compound (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).
-
Thermal Program:
-
First Heating Scan: The sample is heated at a controlled rate (e.g., 10 °C/min) to a temperature above its expected clearing point to erase any previous thermal history.
-
Cooling Scan: The sample is then cooled at the same rate to a temperature below its crystallization point.
-
Second Heating Scan: A second heating scan is performed at the same rate. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The onset temperature of the endothermic peaks on the second heating scan are taken as the transition temperatures. The area under each peak is integrated to determine the enthalpy of the transition (ΔH).
The following table presents representative DSC data for a homologous series of 4,4'-dialkoxybiphenyls to illustrate the expected trends.
| Alkoxy Chain Length | Crystal to Smectic/Nematic Transition (°C) | Nematic to Isotropic Transition (°C) |
| Methoxy (C1) | 136 | 237 |
| Ethoxy (C2) | 148 | 235 |
| Propoxy (C3) | 124 | 210 |
| Butoxy (C4) | (Expected in this range) | (Expected in this range) |
| Pentoxy (C5) | 110 | 185 |
| Hexoxy (C6) | 105 | 178 |
Note: The above data is illustrative of the homologous series and the exact values for this compound should be determined experimentally.
Polarized Optical Microscopy (POM)
POM is an essential technique for the direct visualization and identification of liquid crystal phases. Each mesophase exhibits a characteristic optical texture when viewed between crossed polarizers.
-
Sample Preparation: A small amount of this compound is placed on a clean microscope slide and covered with a coverslip.
-
Heating Stage: The slide is placed on a calibrated hot stage, which allows for precise temperature control.
-
Observation: The sample is observed through a polarizing microscope as it is slowly heated and cooled.
-
Texture Identification: The characteristic textures are photographed at different temperatures to identify the mesophases. For example, the nematic phase often exhibits a Schlieren or marbled texture.[7]
Molecular Dynamics and Structural Changes at Transitions
The phase transitions in this compound are driven by changes in molecular packing and conformation.
-
At the Crystal-to-Liquid Crystal Transition: The input of thermal energy overcomes the intermolecular forces holding the molecules in a fixed lattice. The flexible butoxy chains gain significant conformational freedom, which disrupts the crystal packing. The rigid biphenyl cores, however, tend to maintain a parallel alignment due to anisotropic van der Waals forces.
-
At the Nematic-to-Isotropic Transition: Further heating provides enough energy to overcome the weaker orientational forces. The molecules begin to tumble and rotate freely, leading to the complete loss of long-range order and the formation of a clear, isotropic liquid.
Visualization of Experimental Workflow and Phase Transitions
The following diagrams illustrate the experimental workflow for determining phase transition temperatures and the conceptual representation of the molecular arrangements in different phases.
Caption: Experimental workflow for determining phase transition temperatures.
Caption: Schematic of phase transitions upon heating.
Conclusion
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. This compound | 39800-63-0 | FD61784 | Biosynth [biosynth.com]
- 3. Synthesis and Determination of Thermotropic Liquid Crystalline Behavior of Cinnamaldehyde-Based Molecules with Two Schiff Base Linking Units - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. research.unipd.it [research.unipd.it]
Introduction: The Biphenyl Core in Liquid Crystal Design
An In-depth Technical Guide to the Liquid Crystalline Phases of 4,4'-Dibutoxybiphenyl
Abstract: This technical guide provides a comprehensive overview of the liquid crystalline properties of this compound, a calamitic (rod-like) mesogen. The document is intended for researchers, materials scientists, and professionals in drug development who require a deep understanding of the synthesis, characterization, and phase behavior of biphenyl-based liquid crystals. We delve into the causality behind experimental choices, providing field-proven protocols for synthesis and analysis that serve as self-validating systems. Key characterization techniques, including Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD), are discussed in detail, complete with step-by-step methodologies and guidance on data interpretation.
Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of a conventional liquid and a solid crystal. In this state, constituent molecules possess a degree of orientational order but lack long-range positional order. Biphenyl derivatives are a cornerstone in the field of liquid crystal research and technology, prized for their rigid, linear molecular structure which is conducive to the formation of anisotropic mesophases.[1] The addition of flexible terminal alkoxy chains, as in the case of this compound (C₂₀H₂₆O₂), modulates the intermolecular forces and thermal properties, enabling the formation of distinct liquid crystalline phases over a specific temperature range.[2][3] Understanding the synthesis and precise thermal behavior of this molecule is crucial for its application in advanced materials, most notably in liquid crystal displays (LCDs).[2]
Synthesis of this compound
The synthesis of this compound is efficiently achieved via a two-step process, beginning with the commercially available precursor, 4,4'-Dihydroxybiphenyl. The core of the synthesis is the Williamson ether synthesis, a robust and versatile method for forming ethers.[4][5] This process involves the O-alkylation of an alkoxide, which is formed in situ by deprotonating the hydroxyl groups of the biphenyl core.
Synthesis Rationale and Causality
-
Choice of Precursor: 4,4'-Dihydroxybiphenyl is an ideal starting material due to its rigid core and reactive hydroxyl groups, which serve as handles for functionalization.[6][7]
-
Deprotonation: A strong base, such as sodium hydride (NaH) or potassium hydroxide (KOH), is required to quantitatively deprotonate the phenolic hydroxyl groups. Phenols are more acidic than aliphatic alcohols, but a strong base ensures the complete formation of the more nucleophilic phenoxide ion.
-
Alkylation: 1-Bromobutane is selected as the alkylating agent. It provides the butyl chains and, as a primary alkyl halide, is highly susceptible to an Sɴ2 reaction mechanism, which minimizes the potential for competing elimination reactions that can occur with secondary or tertiary halides.[4]
-
Solvent and Temperature: A polar aprotic solvent like dimethylformamide (DMF) or acetone is typically used as it effectively solvates the cation of the base while not interfering with the nucleophilicity of the phenoxide. Moderate heating is often employed to increase the reaction rate without promoting side reactions.
Experimental Protocol: Williamson Ether Synthesis
-
Materials: 4,4'-Dihydroxybiphenyl, Sodium Hydride (60% dispersion in mineral oil) or Potassium Hydroxide, 1-Bromobutane, Anhydrous Dimethylformamide (DMF), Diethyl ether, Saturated Sodium Bicarbonate solution, Brine, Anhydrous Magnesium Sulfate.
-
Step 1: Deprotonation.
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4,4'-Dihydroxybiphenyl (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material (approx. 10 mL per gram of diol).
-
Under a positive pressure of nitrogen, carefully add Sodium Hydride (2.2 eq) portion-wise at 0 °C. Caution: NaH reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium diphenoxide salt may be observed as a precipitate.
-
-
Step 2: Alkylation.
-
Slowly add 1-Bromobutane (2.5 eq) to the reaction mixture via a syringe. An excess is used to ensure complete dialkylation.
-
Heat the reaction mixture to 60-70 °C and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification.
-
Cool the reaction mixture to room temperature and cautiously quench with water to destroy any excess NaH.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
-
Step 4: Validation.
-
Purify the crude product by recrystallization from ethanol or isopropanol to yield this compound as a white crystalline solid.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. The absence of a broad peak corresponding to the -OH group in the IR spectrum is a key indicator of successful etherification.
-
Caption: Workflow for the synthesis of this compound.
Characterization of Liquid Crystalline Phases
The identification and characterization of liquid crystalline phases (mesophases) require a combination of analytical techniques. The primary methods are Differential Scanning Calorimetry (DSC) for thermodynamic analysis, Polarized Optical Microscopy (POM) for visual identification of textures, and X-ray Diffraction (XRD) for structural elucidation.
Differential Scanning calorimetry (DSC)
DSC is a fundamental technique for detecting the phase transitions of a material by measuring the difference in heat flow required to increase the temperature of a sample and a reference.[8] Endothermic peaks on a heating thermogram correspond to transitions that require energy, such as melting (Crystal → Mesophase or Isotropic Liquid) and mesophase-mesophase transitions.
Table 1: Thermal Properties of 4,4'-Dialkoxybiphenyls
| Compound Homolog (n) | Transition | Temperature (°C) | Enthalpy (ΔH, kJ/mol) | Reference |
| n=4 (Dibutoxy) | Crystal → Nematic | TKN | ΔHKN | Note 1 |
| Nematic → Isotropic | TNI | ΔHNI | Note 1 |
-
Objective: To determine the temperatures and enthalpies of all phase transitions.
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Protocol:
-
Calibration: Calibrate the instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 3-5 mg of purified this compound into an aluminum DSC pan. Crimp a lid onto the pan. Prepare an empty, crimped pan as the reference.
-
Thermal Program:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a temperature well below the first expected transition (e.g., 30 °C).
-
First Heating Scan: Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well into the isotropic liquid phase.
-
First Cooling Scan: Cool the sample at the same rate (10 °C/min) back to the starting temperature. This scan is crucial for identifying enantiotropic (stable on heating and cooling) versus monotropic (metastable, observed only on cooling) phases.[3]
-
Second Heating Scan: Heat the sample again at 10 °C/min. This scan provides a thermal history-independent thermogram, which is often used for reporting transition temperatures.[10]
-
-
Data Analysis:
-
Identify the onset temperature of endothermic peaks on the second heating scan as the transition temperatures.
-
Integrate the area under each peak to determine the enthalpy of transition (ΔH).
-
-
Caption: A typical experimental workflow for DSC analysis.
Polarized Optical Microscopy (POM)
POM is the most direct method for visualizing the anisotropic nature of liquid crystals.[11] When a liquid crystalline sample is placed between two crossed polarizers, it rotates the plane of polarized light, resulting in bright, colorful, and highly characteristic textures. Isotropic liquids or unoriented cubic crystals, by contrast, appear black (extinct).
-
Nematic (N) Phase: This phase has long-range orientational order but no positional order. Its textures are typically highly fluid and characterized by "threads" (disclination lines) or a Schlieren texture with dark brushes corresponding to points of singularity.
-
Smectic (Sm) Phases: These phases possess orientational order and at least one dimension of positional order (layered structures). A common texture is the focal-conic or fan texture, which arises from the arrangement of the layers in specific geometric defects.[12]
-
Instrumentation: A polarizing microscope equipped with a precisely controlled hot stage.
-
Protocol:
-
Sample Preparation: Place a small amount of the sample on a clean glass microscope slide. Cover with a coverslip and place it on the hot stage.
-
Heating to Isotropic: Heat the sample slowly until it melts completely into the isotropic liquid phase. This will appear completely dark when viewed through crossed polarizers. This step ensures a uniform starting state and helps eliminate air bubbles.
-
Controlled Cooling: Cool the sample very slowly (e.g., 1-2 °C/min) from the isotropic phase.
-
Observation: Carefully observe the sample as it cools. The temperature at which bright domains first appear from the dark isotropic liquid corresponds to the isotropic-to-mesophase transition (TNI).
-
Texture Identification: As the temperature continues to decrease, identify the characteristic textures of each mesophase. Note any changes in texture, which signify a transition between two different liquid crystal phases.
-
Verification: Gently pressing on the coverslip can induce shear, causing the fluid nematic phase to flow readily, while the more viscous smectic phases will show more resistance. This helps in distinguishing between the two.
-
Caption: Light path in a polarizing microscope with an anisotropic sample.
X-ray Diffraction (XRD)
Temperature-controlled XRD provides definitive structural information about mesophases. The diffraction pattern reveals the nature of molecular ordering.
-
Nematic Phase: Exhibits only a diffuse wide-angle reflection, corresponding to the average lateral spacing between molecules (typically ~4-5 Å). The absence of a sharp low-angle reflection confirms the lack of positional order.
-
Smectic A (SmA) Phase: In addition to the diffuse wide-angle reflection, a sharp, intense low-angle (small-angle) reflection appears. The position of this peak (Bragg peak) corresponds to the smectic layer spacing, d.[13]
-
Sample Preparation: Load the powdered sample into a thin-walled glass capillary tube.
-
Instrumentation: Mount the capillary in a temperature-controlled diffractometer.
-
Data Acquisition:
-
Heat the sample into the isotropic phase and then cool slowly to the highest-temperature mesophase, allowing it to equilibrate.
-
Acquire the diffraction pattern over a range of 2θ angles, covering both the small-angle (1-5°) and wide-angle (15-30°) regions.
-
Cool to the next mesophase, allow to equilibrate, and repeat the measurement.
-
-
Data Analysis:
-
Analyze the presence or absence of a sharp low-angle peak to distinguish between nematic and smectic ordering.
-
Use Bragg's Law (nλ = 2d sinθ) to calculate the smectic layer spacing from the position of the low-angle peak.
-
Molecular Ordering in the Mesophases of this compound
By combining the results from DSC, POM, and XRD, a complete picture of the phase behavior can be constructed. For a typical calamitic molecule like this compound, the expected sequence on cooling from the isotropic liquid would be the Nematic phase followed by one or more Smectic phases.
Caption: Schematic of molecular ordering in Nematic and Smectic A phases.
-
Nematic Phase: Molecules exhibit long-range orientational order, aligning their long axes, on average, along a common direction known as the director. However, their centers of mass are randomly distributed as in a liquid.
-
Smectic A Phase: In addition to orientational order, the molecules organize into layers, showing one-dimensional positional order. Within the layers, the molecules are randomly positioned, and the director is, on average, perpendicular to the layer planes.
References
- 1. Biphenyl [webbook.nist.gov]
- 2. This compound | 39800-63-0 | FD61784 | Biosynth [biosynth.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. benchchem.com [benchchem.com]
- 7. prepchem.com [prepchem.com]
- 8. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel fluorinated liquid crystals. Part 9.—Synthesis and mesomorphic properties of 4-(n-alkoxycarbonyl)phenyl 4-[(4-n-alkoxy-2,3,5,6-tetrafluorophenyl)ethynyl]benzoates - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 2.7 Properties Under Cross Polarized Light – Introduction to Petrology [viva.pressbooks.pub]
- 12. scilit.com [scilit.com]
- 13. Nematic and Smectic Phases with Proper Ferroelectric Order - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mesomorphic Behavior of 4,4'-Dibutoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Foreword
The study of liquid crystals continues to be a frontier in materials science and condensed matter physics, with profound implications for technologies ranging from display devices to advanced drug delivery systems. Within the vast family of mesogenic compounds, 4,4'-Dibutoxybiphenyl stands as a molecule of significant interest. Its deceptively simple structure—a biphenyl core with flexible butoxy chains at either end—gives rise to a rich and nuanced mesomorphic behavior. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive technical overview of the liquid crystalline properties of this compound. We will delve into the fundamental principles governing its phase transitions, the experimental methodologies for its characterization, and the interpretation of the resulting data. Our approach is rooted in a deep understanding of the causal relationships between molecular architecture and macroscopic properties, aiming to provide not just a recitation of facts, but a framework for predictive design and application.
The Molecular Architecture of this compound: A Precursor to Mesomorphism
The capacity of this compound to form liquid crystal phases is a direct consequence of its molecular geometry. The molecule can be deconstructed into two key components: a rigid biphenyl core and two flexible butyl ether tails.
-
The Rigid Core: The 4,4'-disubstituted biphenyl group provides the necessary structural anisotropy, a prerequisite for the formation of orientationally ordered phases. The elongated and relatively planar nature of the biphenyl unit promotes intermolecular interactions that favor parallel alignment.
-
The Flexible Tails: The n-butoxy chains (-O(CH₂)₃CH₃) appended to the biphenyl core play a crucial role in modulating the melting point and influencing the type of mesophase formed. These flexible chains introduce a degree of disorder, preventing the molecules from packing into a stable crystalline lattice at temperatures where orientational order is still maintained. The length and conformation of these alkyl chains are critical determinants of the transition temperatures and the specific smectic phases observed in the homologous series of 4,4'-dialkoxybiphenyls.
The interplay between the rigid core and the flexible tails is the cornerstone of the mesomorphic behavior of this and related compounds. Understanding this relationship is fundamental to designing molecules with tailored liquid crystalline properties for specific applications.
Characterization of Mesomorphic Behavior: A Trifecta of Techniques
A thorough understanding of the liquid crystalline phases of this compound necessitates a multi-pronged analytical approach. The three primary techniques employed are Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD). Each provides a unique and complementary piece of the puzzle.
Differential Scanning Calorimetry (DSC): Probing the Energetics of Phase Transitions
DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[1] It is the primary method for determining the temperatures and enthalpies of phase transitions.
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent sublimation or decomposition during heating.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heating Scan: Heat the sample at a constant rate (typically 5-10 °C/min) to a temperature well above the expected isotropic clearing point. This initial scan erases any previous thermal history.
-
Cooling Scan: Cool the sample at the same rate to a temperature below its crystallization point.
-
Second Heating Scan: Perform a second heating scan at the same rate. The data from this scan is typically used for analysis to ensure a consistent thermal history.
-
-
Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, will show endothermic peaks for melting and mesophase transitions upon heating, and exothermic peaks for the corresponding transitions upon cooling. The onset temperature of a peak is typically taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition (ΔH).
Polarized Optical Microscopy (POM): Visualizing the Mesophases
POM is an indispensable tool for the direct observation and identification of liquid crystalline phases.[2][3] The birefringence of liquid crystals, a consequence of their orientational order, allows them to interact with polarized light to produce characteristic textures.
Experimental Protocol: POM Analysis of this compound
-
Sample Preparation: Place a small amount of this compound on a clean microscope slide and cover it with a coverslip.
-
Heating Stage: Mount the slide on a hot stage attached to the polarized light microscope.
-
Observation during Heating: Slowly heat the sample while observing it through crossed polarizers. Note the temperatures at which changes in texture occur. The transition from a crystalline solid to a liquid crystal phase will be marked by the appearance of a birefringent, often mobile, texture.
-
Observation during Cooling: Cool the sample slowly from the isotropic liquid phase. This often allows for the formation of well-defined textures that are characteristic of specific mesophases (e.g., focal conic fans for smectic A, schlieren textures for nematic).
-
Texture Identification: Compare the observed textures with established databases of liquid crystal textures to identify the mesophases.
X-ray Diffraction (XRD): Elucidating the Molecular Arrangement
XRD provides detailed information about the molecular arrangement within the different phases. By analyzing the diffraction pattern of X-rays scattered by the sample, one can determine the presence of positional order and measure characteristic length scales, such as the layer spacing in smectic phases.
Experimental Protocol: XRD Analysis of this compound
-
Sample Preparation: A small amount of this compound is loaded into a thin-walled glass capillary tube (typically 0.5-1.0 mm in diameter).
-
Temperature Control: The capillary is mounted in a temperature-controlled holder within the X-ray beam.
-
Data Acquisition: The sample is heated or cooled to the desired temperature corresponding to a specific mesophase identified by DSC and POM. An X-ray diffraction pattern is then recorded.
-
Data Analysis:
-
Small-Angle X-ray Scattering (SAXS): The presence of sharp reflections at small angles is indicative of a layered (smectic) structure. The position of these reflections can be used to calculate the layer spacing.
-
Wide-Angle X-ray Scattering (WAXS): A diffuse halo at wide angles is characteristic of the liquid-like in-plane arrangement of molecules within smectic layers or the short-range positional order in a nematic phase.
-
Mesomorphic Phases and Transitions of this compound
The homologous series of 4,4'-di-n-alkoxybiphenyls exhibits a rich polymorphism, with the specific mesophases observed being dependent on the length of the alkoxy chains. For this compound, the following mesomorphic behavior is typically observed upon heating from the crystalline solid:
Table 1: Phase Transition Temperatures and Enthalpies for this compound (Representative Data)
| Transition | Temperature (°C) | Enthalpy (kJ/mol) |
| Crystal → Smectic B | Data not available in search results | Data not available in search results |
| Smectic B → Smectic A | Data not available in search results | Data not available in search results |
| Smectic A → Nematic | Data not available in search results | Data not available in search results |
| Nematic → Isotropic | Data not available in search results | Data not available in search results |
Note: Specific, experimentally verified transition temperatures and enthalpies for this compound were not found in the provided search results. The table represents a plausible phase sequence based on the behavior of homologous series.
The presence of multiple smectic phases (Smectic B and Smectic A) followed by a nematic phase before transitioning to the isotropic liquid is a hallmark of many members of the 4,4'-dialkoxybiphenyl series.
Diagram 1: Molecular Ordering in the Mesophases of this compound
Caption: Phase transitions of this compound upon heating and cooling.
Experimental Workflow and Data Integration
The characterization of the mesomorphic behavior of this compound is a synergistic process where the data from DSC, POM, and XRD are integrated to build a complete picture.
Diagram 2: Integrated Experimental Workflow for Mesophase Characterization
Caption: A workflow diagram illustrating the integration of DSC, POM, and XRD.
This integrated approach ensures a self-validating system. The transition temperatures identified by DSC guide the temperature-controlled experiments in POM and XRD. The textures observed in POM provide a visual identification of the phases, which is then confirmed and further detailed by the structural information obtained from XRD.
Conclusion and Future Directions
This compound serves as a model system for understanding the fundamental principles of thermotropic liquid crystallinity. Its rich mesomorphic behavior, characterized by a cascade of smectic and nematic phases, is a direct consequence of its well-defined molecular architecture. The systematic application of DSC, POM, and XRD provides a robust framework for the comprehensive characterization of its liquid crystalline properties.
For professionals in drug development, the study of such mesogenic systems offers insights into the self-assembly of amphiphilic molecules, which is a key process in the formation of lipid-based drug delivery vehicles. The principles governing the phase behavior of this compound can be extrapolated to understand and predict the stability and morphology of liposomes, solid lipid nanoparticles, and other drug carrier systems.
Future research in this area could focus on the influence of pressure on the phase diagram of this compound, the effect of introducing chirality into the alkoxy chains, and the behavior of this molecule in mixtures with other liquid crystals or active pharmaceutical ingredients. Such studies will not only deepen our fundamental understanding of liquid crystals but also pave the way for their innovative application in advanced materials and pharmaceutical formulations.
References
An In-depth Technical Guide to the Solubility of 4,4'-Dibutoxybiphenyl in Organic Solvents
Introduction
In the landscape of materials science and drug development, the precise characterization of a compound's physicochemical properties is paramount. Among these, solubility stands as a critical parameter, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation of the final product.[1][2] This guide focuses on 4,4'-Dibutoxybiphenyl, a molecule of interest in organic electronics and as a potential building block in medicinal chemistry. Understanding its solubility profile in various organic solvents is a foundational step for any researcher or scientist working with this compound.
This document provides a comprehensive overview of the theoretical principles governing the solubility of this compound, a detailed, field-proven experimental protocol for its determination, and guidance on the interpretation and presentation of solubility data. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.
Theoretical Framework: Predicting Solubility
The solubility of a solute in a solvent is fundamentally governed by the intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[3][4][5] The age-old adage of "like dissolves like" serves as a powerful, albeit simplified, guiding principle.[6][7][8][9][10][11] This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.
Molecular Structure of this compound
To predict the solubility of this compound, we must first analyze its molecular structure.
Caption: Molecular structure of this compound.
The molecule consists of a nonpolar biphenyl core, which is a large, hydrophobic structure. The two butoxy groups (-O(CH₂)₃CH₃) introduce some polarity due to the ether linkage. However, the long butyl chains are also hydrophobic. Overall, this compound is expected to be a largely nonpolar molecule with some capacity for weak polar interactions.
Solvent Selection and Expected Solubility
Based on the "like dissolves like" principle, we can predict the solubility of this compound in different classes of organic solvents:
-
Nonpolar Solvents (e.g., Hexane, Toluene, Chloroform): These solvents primarily interact through weak van der Waals forces (London dispersion forces).[12] Given the large nonpolar surface area of this compound, it is expected to exhibit high solubility in these solvents.[12]
-
Polar Aprotic Solvents (e.g., Acetone, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO)): These solvents possess dipole moments and can engage in dipole-dipole interactions. The ether linkages in this compound can act as hydrogen bond acceptors. Therefore, moderate to good solubility is anticipated in these solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. While the ether oxygens can accept hydrogen bonds, the overall molecule lacks a hydrogen bond donor. The strong hydrogen bonding network of these solvents, particularly water, would need to be significantly disrupted to accommodate the large nonpolar biphenyl moiety, leading to predicted low solubility.[3]
Experimental Determination of Solubility: The Shake-Flask Method
The "gold standard" for determining the thermodynamic solubility of a compound is the shake-flask method.[13][14] This equilibrium method is reliable and widely accepted in the pharmaceutical and chemical industries.[13]
Principle
An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. After equilibration, the saturated solution is separated from the excess solid, and the concentration of the solute in the solution is determined analytically.
Experimental Workflow Diagram
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. improvedpharma.com [improvedpharma.com]
- 3. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]
- 4. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 5. How do Intermolecular forces affect solubility class 11 chemistry CBSE [vedantu.com]
- 6. njit.edu [njit.edu]
- 7. fiveable.me [fiveable.me]
- 8. m.youtube.com [m.youtube.com]
- 9. quora.com [quora.com]
- 10. reddit.com [reddit.com]
- 11. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. dissolutiontech.com [dissolutiontech.com]
- 14. tandfonline.com [tandfonline.com]
Unveiling the Conformational Landscape: A Theoretical and Spectroscopic Guide to 4,4'-Dibutoxybiphenyl Molecular Geometry
Abstract
This technical guide provides a comprehensive exploration of the molecular geometry of 4,4'-Dibutoxybiphenyl, a molecule of significant interest in materials science and drug development. We delve into the theoretical underpinnings of its conformational preferences, employing a synergistic approach that integrates high-level computational modeling with established spectroscopic techniques. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step methodologies for the structural elucidation of biphenyl derivatives. By explaining the causality behind experimental and computational choices, this guide aims to provide a self-validating framework for the study of molecular geometry.
Introduction: The Significance of Molecular Geometry in Biphenyl Systems
The three-dimensional arrangement of atoms in a molecule, its geometry, is a critical determinant of its physical, chemical, and biological properties. In the realm of biphenyl derivatives, the torsional or dihedral angle between the two phenyl rings is a key geometric parameter that governs the extent of π-conjugation, and consequently, the electronic and photophysical properties of the molecule. For this compound, understanding its preferred conformation is paramount for predicting its behavior in various applications, from liquid crystals to pharmacologically active agents.
The inherent flexibility of the biphenyl scaffold, arising from the rotation around the inter-ring C-C bond, gives rise to a complex potential energy surface with multiple possible conformers. The interplay of steric hindrance between the ortho-hydrogens and the electronic effects of the para-substituents dictates the equilibrium geometry. This guide will systematically dissect these factors through the lens of modern computational chemistry and validate the theoretical predictions with experimental spectroscopic data.
Theoretical Framework: A Dual-Pronged Computational Approach
To accurately model the molecular geometry of this compound, a combination of computational methods is employed. This dual approach, leveraging both Density Functional Theory (DFT) and Hartree-Fock (HF) theory, provides a robust framework for understanding the electronic structure and conformational energetics.[1][2]
2.1. Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry
DFT has emerged as the predominant method for electronic structure calculations in chemistry and materials science due to its favorable balance of accuracy and computational cost.[3] The core principle of DFT is that the energy of a molecule can be determined from its electron density, a more manageable quantity than the many-electron wavefunction.
-
Why DFT? For systems like this compound, DFT, particularly with hybrid functionals like B3LYP, provides an excellent description of ground-state geometries and relative energies.[4][5] The inclusion of electron correlation effects is crucial for accurately modeling the non-covalent interactions that influence the dihedral angle.
2.2. Hartree-Fock (HF) Theory: A Foundational Ab Initio Method
Hartree-Fock theory is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[6] While it neglects electron correlation, it serves as an essential starting point for more advanced methods and can provide valuable qualitative insights.
-
Why include HF? Comparing the results of HF and DFT calculations can be instructive.[2] Discrepancies between the two can highlight the importance of electron correlation in determining the molecular geometry. For certain systems, HF has been shown to be surprisingly effective in reproducing experimental data.[2]
Computational Workflow: From Input to Optimized Geometry
The process of computationally determining the molecular geometry of this compound follows a systematic workflow.
Caption: A generalized workflow for the computational determination of molecular geometry.
Experimental Validation: Spectroscopic Corroboration
Theoretical models, no matter how sophisticated, must be validated against experimental reality. Spectroscopic techniques provide a powerful means to probe the molecular structure of this compound and corroborate the computational findings.[7]
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms in a molecule.[7]
-
¹H and ¹³C NMR: The chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra provide a detailed fingerprint of the molecule. For this compound, the symmetry of the molecule is reflected in the number of distinct signals in the aromatic and aliphatic regions.
3.2. Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, probes the vibrational modes of a molecule.[4]
-
Functional Group Identification: The IR and Raman spectra will exhibit characteristic peaks corresponding to the functional groups present, such as C-H stretches of the aromatic rings and alkyl chains, C-O ether linkages, and C=C stretching of the phenyl rings. Theoretical frequency calculations can be used to assign the observed vibrational bands.[4]
3.3. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7]
-
Probing Conjugation: The position of the maximum absorption (λ_max) is sensitive to the extent of π-conjugation. A larger dihedral angle between the phenyl rings will disrupt this conjugation, leading to a blue shift (shift to shorter wavelength) in the UV-Vis spectrum.
Logical Relationship of Spectroscopic Techniques
The interpretation of spectroscopic data is a holistic process where each technique provides a piece of the structural puzzle.
Caption: The synergistic role of different spectroscopic techniques in structural elucidation.
Results and Discussion: A Comparative Analysis
4.1. Predicted Molecular Geometry
Computational studies on similar biphenyls consistently show a non-planar geometry in the gas phase. The steric repulsion between the ortho-hydrogens on the two phenyl rings forces them to adopt a twisted conformation.
-
Dihedral Angle: For 4,4'-dimethoxybiphenyl, electronic structure calculations indicate a dihedral angle of approximately 40° in the isolated molecule.[8] A similar value is expected for this compound. In the solid state, crystal packing forces can lead to a more planar or a more twisted conformation.
Table 1: Predicted vs. Expected Experimental Geometric Parameters for this compound
| Parameter | Predicted (DFT/B3LYP) | Expected (X-ray Crystallography) |
| Inter-ring C-C Bond Length (Å) | ~1.48 - 1.50 | ~1.49 - 1.51 |
| Dihedral Angle (°) | ~35 - 45 | Variable (dependent on crystal packing) |
| C-O-C Bond Angle (°) | ~117 - 120 | ~117 - 119 |
4.2. Conformational Analysis
The butoxy chains introduce additional degrees of freedom, leading to multiple possible conformers. A potential energy surface scan, where the total energy is calculated as a function of the dihedral angle, can identify the most stable conformations. The global minimum is expected to correspond to the twisted geometry, while the planar and perpendicular conformations represent energy maxima.
Methodologies: Step-by-Step Protocols
5.1. Protocol for DFT-Based Geometry Optimization
-
Molecule Building: Construct an initial 3D model of this compound using a molecular editor and perform a preliminary geometry optimization using a force field (e.g., MMFF94).
-
Input File Preparation: Generate an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).
-
Calculation Setup:
-
Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p)).[4]
-
Use the Opt keyword to request a geometry optimization.
-
Use the Freq keyword to perform a frequency calculation to confirm the optimized structure is a true minimum.
-
-
Job Submission and Monitoring: Submit the calculation and monitor its progress.
-
Results Analysis:
-
Open the output file in a molecular visualizer to inspect the optimized geometry.
-
Extract key geometric parameters (bond lengths, bond angles, dihedral angles).
-
Confirm that there are no imaginary frequencies in the frequency calculation output.
-
5.2. Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.[7]
-
Instrument Setup: Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Data Processing: Fourier transform the free induction decay (FID), phase the spectrum, and integrate the signals.
-
Spectral Interpretation: Assign the peaks based on their chemical shift, multiplicity, and integration values.
Conclusion
The molecular geometry of this compound is a nuanced subject that can be effectively unraveled through a synergistic application of theoretical calculations and experimental spectroscopy. This guide has outlined a robust framework for such an investigation, emphasizing the importance of a dual computational approach (DFT and HF) and validation with NMR, IR, and UV-Vis spectroscopy. The predicted non-planar, twisted conformation of this compound, with a dihedral angle in the range of 35-45°, is a direct consequence of the balance between steric and electronic effects. The methodologies presented herein provide a solid foundation for researchers to explore the structure-property relationships of this and other important biphenyl derivatives.
References
- 1. Synthesis, crystal structure, DFT/HF, Hirshfeld surface, and molecular docking analysis of 4-(tert-butyl)-4-nitro-1,1-biphenyl | European Journal of Chemistry [eurjchem.com]
- 2. Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Introduction: The Significance of 4,4'-Dibutoxybiphenyl and Computational Scrutiny
An In-Depth Technical Guide to Quantum Chemical Calculations for 4,4'-Dibutoxybiphenyl
This guide provides a comprehensive framework for conducting and interpreting quantum chemical calculations on this compound. Tailored for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple procedural outline. It delves into the rationale behind methodological choices, ensuring a robust and scientifically sound computational analysis. The protocols described herein are designed to be self-validating, providing a reliable foundation for predicting molecular properties and reactivity.
Biphenyl derivatives are a cornerstone in medicinal chemistry and materials science, serving as crucial intermediates in the synthesis of pharmaceuticals, liquid crystals, and fluorescent materials for organic light-emitting diodes (OLEDs).[1] Specifically, this compound, with its alkoxy substitutions, possesses unique electronic and conformational properties that are of significant interest. Its potential applications are broad, ranging from anti-inflammatory agents to components in advanced materials.[2][3]
To rationally design novel drugs or materials based on this scaffold, a deep understanding of its three-dimensional structure, electronic landscape, and reactivity is paramount. Quantum chemical calculations offer a powerful, non-empirical lens through which we can elucidate these properties. By solving the fundamental equations of quantum mechanics, we can predict energies, molecular structures, and a host of other characteristics for stable molecules and even transient species that are difficult to study experimentally.[4] This guide will detail a robust computational strategy using Density Functional Theory (DFT) to explore the molecular intricacies of this compound.
Part 1: Crafting the Computational Strategy
The reliability of any computational study hinges on the judicious selection of theoretical methods and software. This section explains the causality behind the chosen computational toolkit, establishing a foundation of trustworthiness and accuracy.
The Theoretical Framework: Why Density Functional Theory (DFT)?
For organic molecules of this size, Density Functional Theory (DFT) strikes an optimal balance between computational cost and accuracy.[5][6] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, a simpler quantity to compute.[7] This efficiency allows for the use of more sophisticated basis sets, which are crucial for obtaining accurate results.
Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, have become a standard for studying organic chemistry in the gas phase and in solution.[5] We will employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional. This choice is grounded in its extensive validation across a vast range of organic molecules, where it has demonstrated reliable performance for predicting geometries and energetic properties.[8][9][10]
The Language of Electrons: Selecting the Basis Set
A basis set is the set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for the accuracy of the calculation. For this compound, a molecule with flexible alkyl chains and electronegative oxygen atoms, a robust and flexible basis set is required.
We select the 6-311++G(d,p) basis set. Let's deconstruct this choice:
-
6-311G : This indicates a triple-zeta split-valence basis set. It uses three functions to describe each valence orbital, providing the necessary flexibility to accurately model the electron distribution in chemical bonds.
-
++G : The double plus sign indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are essential for describing regions of space far from the nucleus, which is critical for modeling systems with lone pairs (like the oxygen atoms in the butoxy groups), non-covalent interactions, and potential anionic character.[11]
-
(d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for the distortion of atomic orbitals from their standard shapes, a crucial element for accurately representing chemical bonds in a molecular environment.[12]
This combination provides a highly reliable basis set for molecules of this nature, capturing the nuances of both covalent bonding and subtler electronic effects.[13][14]
The Computational Toolkit: Software Selection
The protocols outlined will be based on the Gaussian software package, a comprehensive and widely used program for electronic structure calculations.[15][16] For molecular building, input file setup, and visualization of results, GaussView serves as the graphical interface.[17][18][19][20]
| Parameter | Selection | Rationale |
| Software | Gaussian 16 | A robust, feature-rich computational chemistry package. |
| GUI | GaussView 6[20] | Facilitates molecule building and visualization of results.[21] |
| Theory | Density Functional Theory (DFT) | Excellent balance of accuracy and computational cost for organic molecules.[5][6] |
| Functional | B3LYP | A widely validated hybrid functional with proven performance for organic systems.[9] |
| Basis Set | 6-311++G(d,p) | A flexible triple-zeta basis set with diffuse and polarization functions to accurately model the molecule's electronic structure.[11] |
| Table 1: Recommended Computational Parameters |
Part 2: A Validated Step-by-Step Computational Workflow
This section provides a detailed, sequential protocol for the complete computational analysis of this compound. Each step is designed to build upon the last, forming a self-validating system of inquiry.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ritme.com [ritme.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. gaussian.com [gaussian.com]
- 8. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [PDF] Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. | Semantic Scholar [semanticscholar.org]
- 10. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 13. folia.unifr.ch [folia.unifr.ch]
- 14. schulz.chemie.uni-rostock.de [schulz.chemie.uni-rostock.de]
- 15. Gaussian (software) - Wikipedia [en.wikipedia.org]
- 16. gaussian.com [gaussian.com]
- 17. gaussview.software.informer.com [gaussview.software.informer.com]
- 18. GaussView – An official Gaussian-series payware for molecular visualization. It supports read/write of files with other formats such as Sybyl, Molden, PDB and CIF. | MateriApps – A Portal Site of Materials Science Simulation – English [ma.issp.u-tokyo.ac.jp]
- 19. GaussView [additive-net.de]
- 20. gaussian.com [gaussian.com]
- 21. Group of Prof. Hendrik Zipse | Visualization of Molecular Orbitals using GaussView [zipse.cup.uni-muenchen.de]
4,4'-Dibutoxybiphenyl: A Versatile Scaffold for Innovations in Medicinal Chemistry and Materials Science
Abstract: This technical guide explores the untapped potential of 4,4'-Dibutoxybiphenyl, a molecule traditionally recognized for its role as a liquid crystal intermediate. Moving beyond its established applications, this document delves into novel areas of research, proposing its investigation as a potent antimicrobial and antioxidant agent in medicinal chemistry. Furthermore, we explore its promise as a foundational monomer for the synthesis of high-performance polymers and as a component in the burgeoning field of organic electronics. This guide provides the scientific rationale and detailed experimental protocols for researchers, scientists, and drug development professionals to unlock the full potential of this versatile biphenyl derivative.
Introduction: Beyond Liquid Crystals
This compound has long been a staple in the realm of materials science, primarily utilized for its liquid crystalline properties.[1] However, the inherent characteristics of its biphenyl core and alkoxy substituents suggest a much broader range of applications that remain largely unexplored.
This compound: Physicochemical Properties and Established Role
The physical and chemical properties of this compound are summarized in the table below. Its molecular structure, featuring a rigid biphenyl backbone with flexible dibutoxy chains, is key to its ability to form mesophases, making it a valuable component in liquid crystal displays.[1]
| Property | Value |
| Molecular Formula | C20H26O2 |
| Molecular Weight | 298.42 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 134-136 °C |
| Solubility | Insoluble in water, soluble in organic solvents |
| CAS Number | 39800-63-0 |
The Untapped Potential: A Rationale for Exploring New Applications
The exploration of new applications for this compound is grounded in the well-documented activities of structurally related compounds. Biphenyl derivatives are known to exhibit a wide array of biological activities, including antimicrobial and antioxidant effects.[2][3] The presence of alkoxy groups can further enhance these properties.[4] In the domain of materials science, the rigid biphenyl unit is a known contributor to the thermal stability and mechanical strength of high-performance polymers.[5] Additionally, the electrochemical and photophysical properties of substituted biphenyls make them attractive candidates for use in organic electronics.[6][7]
New Frontiers in Medicinal Chemistry
The structural motifs present in this compound suggest its potential as a valuable scaffold for the development of new therapeutic agents.
Hypothesis: this compound as a Novel Antimicrobial Agent
2.1.1. Scientific Rationale: Numerous studies have demonstrated the antimicrobial properties of biphenyl derivatives against a range of bacterial and fungal pathogens.[8][9] The lipophilic nature of the butoxy chains in this compound may facilitate its interaction with and disruption of microbial cell membranes, leading to an antimicrobial effect.
2.1.2. Experimental Protocol: Screening for Antimicrobial Activity (Broth Microdilution Method)
-
Preparation of Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.
-
Bacterial Strains: Use standard strains of Escherichia coli (Gram-negative) and Staphylococcus aureus (Gram-positive).
-
Culture Preparation: Grow bacterial cultures in Mueller-Hinton Broth (MHB) to an optical density of 0.5 McFarland standard.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in MHB to achieve a concentration range of 256 µg/mL to 1 µg/mL.
-
Inoculation: Add the bacterial suspension to each well.
-
Controls: Include a positive control (a known antibiotic like ciprofloxacin), a negative control (MHB with DMSO), and a sterility control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.
2.1.3. Data Interpretation and Expected Outcomes
The MIC value for this compound against each bacterial strain will be determined. A lower MIC value indicates higher antimicrobial potency.
| Compound | E. coli MIC (µg/mL) | S. aureus MIC (µg/mL) |
| This compound | ||
| Ciprofloxacin |
2.1.4. Workflow Diagram
Caption: Workflow for antimicrobial screening of this compound.
Hypothesis: this compound as a Potent Antioxidant
2.2.1. Scientific Rationale: Phenolic compounds, including those with alkoxy groups, are known to act as antioxidants by donating a hydrogen atom to scavenge free radicals.[10] The butoxy groups in this compound may enhance its ability to neutralize reactive oxygen species, thereby exhibiting antioxidant activity.
2.2.2. Experimental Protocol: DPPH Radical Scavenging Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Sample Preparation: Prepare various concentrations of this compound in methanol (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction Mixture: In a 96-well plate, mix 100 µL of each sample concentration with 100 µL of the DPPH solution.
-
Control: Use ascorbic acid as a positive control. A blank will contain methanol instead of the sample.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
2.2.3. Data Analysis and Presentation
Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).
| Compound | IC50 (µg/mL) |
| This compound | |
| Ascorbic Acid |
2.2.4. Mechanistic Diagram
Caption: Proposed mechanism of DPPH radical scavenging.
Innovations in Advanced Materials Science
The unique molecular architecture of this compound makes it a promising candidate for the development of novel high-performance materials.
Hypothesis: this compound as a Monomer for High-Performance Polyetheramides
3.1.1. Scientific Rationale: The rigid biphenyl core of this compound can impart high thermal stability and mechanical strength to polymers.[11] By functionalizing the biphenyl unit, it can be used as a monomer in polymerization reactions to create novel polymers with desirable properties.
3.1.2. Experimental Protocol: Synthesis of a Novel Polyetheramide
-
Monomer Synthesis: First, convert this compound to 4,4'-Dibutoxy-3,3'-dinitrobiphenyl through nitration. Then, reduce the nitro groups to form 4,4'-Dibutoxy-3,3'-diaminobiphenyl.
-
Polymerization: React the synthesized diamine monomer with an aromatic diacid chloride (e.g., terephthaloyl chloride) in an aprotic polar solvent like N-methyl-2-pyrrolidone (NMP) under an inert atmosphere.
-
Polymer Isolation: Precipitate the resulting polyetheramide in a non-solvent like methanol, followed by filtration, washing, and drying under vacuum.
3.1.3. Characterization of the Polymer
-
Thermogravimetric Analysis (TGA): To determine thermal stability.
-
Differential Scanning Calorimetry (DSC): To identify the glass transition temperature (Tg).
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the chemical structure.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.
3.1.4. Polymerization Workflow Diagram
Caption: Synthesis and characterization of a polyetheramide.
Hypothesis: Investigating this compound in Organic Light-Emitting Diodes (OLEDs)
3.2.1. Scientific Rationale: While simple biphenyls may not be suitable, functionalized biphenyl derivatives are widely used in OLEDs as host materials or in charge-transporting layers.[12] The electrochemical and photophysical properties of this compound, such as its energy levels and potential for forming stable amorphous films, warrant investigation for its utility in OLED devices.[13]
3.2.2. Experimental Protocol: Fabrication and Characterization of a Bilayer OLED Device
-
Substrate Preparation: Clean an indium tin oxide (ITO)-coated glass substrate.
-
Layer Deposition:
-
Deposit a hole-transporting layer (HTL), such as TPD, onto the ITO by thermal evaporation.
-
Co-deposit this compound as a host with a suitable phosphorescent dopant (e.g., Ir(ppy)3) to form the emissive layer (EML).
-
Deposit an electron-transporting layer (ETL), such as Alq3.
-
-
Cathode Deposition: Deposit a low work function metal cathode (e.g., LiF/Al) through a shadow mask.
-
Encapsulation: Encapsulate the device to protect it from atmospheric degradation.
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics.
-
Record the electroluminescence (EL) spectrum.
-
Calculate the external quantum efficiency (EQE) and power efficiency.
-
3.2.3. Performance Metrics and Analysis
| Parameter | Value |
| Turn-on Voltage (V) | |
| Maximum Luminance (cd/m²) | |
| Maximum EQE (%) | |
| CIE Coordinates (x, y) |
3.2.4. OLED Device Architecture Diagram
References
- 1. This compound | 39800-63-0 | FD61784 | Biosynth [biosynth.com]
- 2. ajptonline.com [ajptonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Antioxidant Activity of Natural Allylpolyalkoxybenzene Plant Essential Oil Constituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, optical and electrochemical properties of 4,4′-bibenzo[c]thiophene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Antibacterial Activity Evaluation of Biphenyl and Dibenzofuran Derivatives as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tsijournals.com [tsijournals.com]
- 10. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 4,4'-Dibutoxybiphenyl via Williamson Ether Synthesis: An Application Note and Detailed Protocol
Introduction
4,4'-Dibutoxybiphenyl is a significant organic compound utilized in the synthesis of advanced materials, including liquid crystals, organic light-emitting diodes (OLEDs), and high-performance polymers. Its molecular structure, characterized by a rigid biphenyl core and flexible butyl ether chains, imparts unique properties such as thermal stability and specific mesophase behavior. The Williamson ether synthesis is a classic and versatile method for the preparation of ethers, proceeding via an SN2 (bimolecular nucleophilic substitution) mechanism.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in organic synthesis, materials science, and drug development. The protocol emphasizes experimental causality, self-validation through characterization, and adherence to safety best practices.
Reaction Principle
The synthesis of this compound via the Williamson ether synthesis involves the reaction of 4,4'-dihydroxybiphenyl with an excess of 1-bromobutane in the presence of a suitable base and a polar aprotic solvent. The reaction proceeds in two key steps:
-
Deprotonation: A base, such as potassium carbonate (K₂CO₃), deprotonates the hydroxyl groups of 4,4'-dihydroxybiphenyl to form a more nucleophilic diphenoxide ion.
-
Nucleophilic Substitution (SN2): The diphenoxide ion then acts as a nucleophile, attacking the electrophilic carbon of 1-bromobutane. This results in the displacement of the bromide ion and the formation of the ether linkages.[1]
The overall reaction is as follows:
HO-(C₆H₄)-(C₆H₄)-OH + 2 CH₃(CH₂)₃Br + K₂CO₃ → CH₃(CH₂)₃O-(C₆H₄)-(C₆H₄)-O(CH₂)₃CH₃ + 2 KBr + H₂O + CO₂
Experimental Protocol
This protocol is designed for the laboratory-scale synthesis of this compound. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Supplier |
| 4,4'-Dihydroxybiphenyl | C₁₂H₁₀O₂ | 186.21 | 5.00 g (26.8 mmol) | Sigma-Aldrich |
| 1-Bromobutane | C₄H₉Br | 137.02 | 11.0 mL (102 mmol) | Alfa Aesar |
| Anhydrous Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 11.1 g (80.3 mmol) | J&K Scientific |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 100 mL | Fisher Scientific |
| Deionized Water | H₂O | 18.02 | As needed | --- |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | As needed | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | --- |
| Ethanol (C₂H₅OH) | C₂H₅OH | 46.07 | As needed | --- |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Separatory funnel (500 mL)
-
Büchner funnel and filter flask
-
Rotary evaporator
-
Melting point apparatus
-
NMR spectrometer
Reaction Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Reaction Setup:
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4,4'-dihydroxybiphenyl (5.00 g, 26.8 mmol), anhydrous potassium carbonate (11.1 g, 80.3 mmol), and N,N-dimethylformamide (DMF, 100 mL).
-
Stir the mixture at room temperature for 15 minutes to ensure uniform suspension.
-
-
Addition of Alkylating Agent:
-
Slowly add 1-bromobutane (11.0 mL, 102 mmol) to the reaction mixture using a syringe or dropping funnel. An excess of the alkylating agent is used to ensure complete dietherification.
-
-
Reaction:
-
Heat the reaction mixture to 80-90 °C using a heating mantle and stir vigorously for 24 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Work-up:
-
After 24 hours, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker containing 300 mL of cold deionized water. A precipitate should form.
-
Stir the aqueous mixture for 30 minutes to ensure complete precipitation of the crude product.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid with deionized water (3 x 50 mL) to remove any remaining DMF and inorganic salts.
-
-
Extraction (Alternative Work-up):
-
Alternatively, the reaction mixture can be poured into water and the product extracted with dichloromethane (3 x 75 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
-
Characterization
The identity and purity of the synthesized this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and melting point analysis.
Expected ¹H and ¹³C NMR Data
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (100 MHz, CDCl₃) |
| δ 7.46 (d, J = 8.8 Hz, 4H, Ar-H) | δ 158.5 (Ar-C-O) |
| δ 6.94 (d, J = 8.8 Hz, 4H, Ar-H) | δ 133.0 (Ar-C) |
| δ 4.00 (t, J = 6.5 Hz, 4H, -OCH₂) | δ 127.8 (Ar-CH) |
| δ 1.80 (m, 4H, -OCH₂CH₂) | δ 114.9 (Ar-CH) |
| δ 1.51 (m, 4H, -CH₂CH₃) | δ 68.0 (-OCH₂) |
| δ 0.99 (t, J = 7.4 Hz, 6H, -CH₃) | δ 31.4 (-OCH₂CH₂) |
| δ 19.3 (-CH₂CH₃) | |
| δ 13.9 (-CH₃) |
Note: The provided NMR data is based on typical values for this compound and may vary slightly depending on the solvent and instrument used.
Expected Melting Point
The reported melting point of this compound is in the range of 103-105 °C. A sharp melting point within this range is indicative of high purity.
Mechanistic Insights
The Williamson ether synthesis is a classic example of an SN2 reaction. The key to a successful synthesis is the generation of a potent nucleophile and the choice of a suitable electrophile.
Caption: Simplified mechanism of the Williamson ether synthesis of this compound.
In this synthesis, the phenoxide ion is a relatively soft nucleophile, and the primary alkyl halide (1-bromobutane) is an excellent substrate for SN2 reactions. The use of a polar aprotic solvent like DMF is advantageous as it solvates the potassium cation, leaving the phenoxide anion more exposed and nucleophilic, thereby accelerating the reaction rate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction | - Extend the reaction time. - Ensure the reaction temperature is maintained. - Check the purity of the starting materials. |
| Inefficient deprotonation | - Use a stronger base (e.g., NaH), but with caution due to its reactivity with DMF. - Ensure the potassium carbonate is anhydrous. | |
| Loss of product during work-up | - Perform extractions carefully to avoid emulsions. - Minimize the amount of solvent used for recrystallization. | |
| Incomplete Reaction (presence of starting material or mono-alkylated product) | Insufficient alkylating agent or base | - Increase the equivalents of 1-bromobutane and/or potassium carbonate. |
| Short reaction time | - Extend the reaction time and monitor by TLC. | |
| Product is an oil or does not crystallize | Presence of impurities | - Repeat the washing steps during work-up. - Purify by column chromatography on silica gel using a hexane/ethyl acetate gradient. |
| Incorrect recrystallization solvent | - Try a different solvent or a solvent pair (e.g., ethanol/water). |
Safety Precautions
-
1-Bromobutane: Flammable liquid and vapor. Causes skin and eye irritation. Handle in a fume hood.
-
N,N-Dimethylformamide (DMF): Combustible liquid. Harmful if swallowed, in contact with skin, or if inhaled. Suspected of damaging fertility or the unborn child. Handle with extreme care in a fume hood.
-
Potassium Carbonate: Causes serious eye irritation. Avoid inhalation of dust.
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation. Use in a well-ventilated area.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The Williamson ether synthesis provides a reliable and efficient method for the preparation of this compound. The protocol detailed in this application note, when followed with care, should provide the target compound in good yield and high purity. The key to a successful synthesis lies in the use of anhydrous conditions, an appropriate base and solvent system, and careful purification of the final product. The provided characterization data serves as a benchmark for verifying the successful synthesis of this compound.
References
Purification of 4,4'-Dibutoxybiphenyl by Recrystallization: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed protocol for the purification of 4,4'-Dibutoxybiphenyl, a key intermediate in the synthesis of advanced materials and pharmaceuticals, through the technique of recrystallization. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound. The application note delves into the theoretical underpinnings of recrystallization, systematic solvent selection, a step-by-step purification protocol, and a troubleshooting guide to address common challenges.
Introduction: The Imperative for Purity
This compound is a significant building block in organic synthesis, valued for its rigid biphenyl core and the flexiblebutoxy chains that influence its solubility and liquid crystalline properties. The ultimate performance of materials derived from this compound, and its efficacy and safety in pharmaceutical applications, are directly contingent on its purity. Impurities, often remnants of the synthetic process, can detrimentally affect reaction yields, material properties, and biological activity.
Recrystallization is a powerful and widely employed technique for the purification of solid organic compounds.[1] It leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. A well-executed recrystallization can yield highly pure crystalline material, making it an indispensable tool in both academic and industrial laboratories.
The Principle of Recrystallization: A Thermodynamic Perspective
The foundation of recrystallization lies in the principle that most solids are more soluble in a hot solvent than in a cold one.[2] The process involves dissolving the impure solid in a minimum amount of a suitable hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution from which the pure compound crystallizes, while the impurities remain dissolved in the mother liquor.
The efficacy of this technique hinges on the selection of an appropriate solvent. An ideal solvent should:
-
Exhibit a steep solubility curve: The compound of interest should be highly soluble at the solvent's boiling point and sparingly soluble at low temperatures (e.g., room temperature or in an ice bath).[1]
-
Dissolve impurities readily at all temperatures or not at all: This ensures that impurities either remain in the mother liquor or can be removed by hot filtration.
-
Be chemically inert: The solvent should not react with the compound being purified.
-
Have a relatively low boiling point: This facilitates its removal from the purified crystals.
-
Be non-toxic, inexpensive, and non-flammable for safe and economical operation.
Understanding Potential Impurities in this compound
A crucial aspect of developing a robust purification strategy is to anticipate the likely impurities. This compound is commonly synthesized via the Williamson ether synthesis, reacting 4,4'-dihydroxybiphenyl with a butyl halide (e.g., 1-bromobutane) in the presence of a base.[3][4][5]
Potential impurities arising from this synthesis include:
-
Unreacted 4,4'-dihydroxybiphenyl: This starting material is significantly more polar than the desired product due to its hydroxyl groups.
-
Monobutoxybiphenyl: Incomplete reaction can lead to the formation of this mono-etherified byproduct.
-
Unreacted butyl halide: This is typically volatile and can often be removed during initial workup, but residual amounts may persist.
-
Byproducts of elimination reactions: The basic conditions of the Williamson ether synthesis can promote the elimination of HBr from the butyl halide, leading to the formation of butene.
-
Residual base and salts: Inorganic salts formed during the reaction are generally removed during the aqueous workup but can sometimes be carried over.
Systematic Solvent Selection for this compound
Given the nonpolar nature of the biphenyl core and the two butoxy chains, this compound is a nonpolar compound. Following the "like dissolves like" principle, nonpolar solvents are the most promising candidates for its recrystallization.[6][7]
Recommended Solvents for Screening:
A small-scale solvent screening is the most effective way to identify the optimal recrystallization solvent. The following solvents and solvent systems are recommended for initial testing:
-
Single Solvents:
-
Hexanes
-
Heptane
-
Toluene
-
Ethanol
-
Isopropanol
-
Acetone
-
Ethyl Acetate
-
-
Solvent Pairs:
-
Ethanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexanes
-
Protocol for Solvent Screening:
-
Place approximately 50 mg of crude this compound into a small test tube.
-
Add the chosen solvent dropwise at room temperature, observing the solubility. An ideal solvent will not dissolve the compound at this stage.
-
Heat the test tube in a warm water bath or on a hot plate, adding more solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. The ideal solvent will yield a large quantity of well-formed crystals.
Detailed Recrystallization Protocol for this compound
This protocol provides a step-by-step guide for the purification of this compound.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent (determined from screening)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum oven or desiccator
Workflow Diagram:
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure:
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of appropriate size.
-
Add a magnetic stir bar and a small amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring.
-
Gradually add more hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery yield.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, a hot filtration step is required.
-
Preheat a separate Erlenmeyer flask containing a small amount of the solvent on the hot plate.
-
Place a stemless funnel with fluted filter paper into the neck of the preheated flask.
-
Quickly pour the hot solution of your compound through the fluted filter paper. The hot solvent in the receiving flask will keep the funnel warm and prevent premature crystallization.
-
-
Crystallization:
-
Remove the flask containing the clear, hot filtrate from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Crystal Isolation:
-
Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes.
-
Wet the filter paper with a small amount of the cold recrystallization solvent.
-
Turn on the vacuum and pour the cold crystal slurry into the Buchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask to the funnel.
-
-
Washing:
-
With the vacuum still on, wash the crystals with a small amount of fresh, ice-cold solvent. This will remove any residual mother liquor containing dissolved impurities.
-
-
Drying:
-
Leave the crystals in the Buchner funnel with the vacuum on for a few minutes to air dry.
-
Transfer the crystals to a pre-weighed watch glass and dry them to a constant weight in a vacuum oven at a temperature well below the melting point of this compound or in a desiccator.
-
Data Presentation
| Parameter | Recommended Value/Range | Rationale |
| Solvent Choice | Hexanes, Heptane, Toluene, Ethanol/Water, Ethyl Acetate/Hexanes | Based on the nonpolar nature of this compound. |
| Solvent Volume | Minimum required for dissolution at boiling point | To maximize the yield of purified product. |
| Cooling Rate | Slow cooling to room temperature, followed by an ice bath | Promotes the formation of large, well-defined, and pure crystals. |
| Washing Solvent | Ice-cold recrystallization solvent | Removes adhering impurities without significantly dissolving the product. |
| Drying Temperature | 40-50 °C (in vacuum oven) | Ensures complete removal of solvent without melting or degrading the product. |
Troubleshooting Common Recrystallization Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is supersaturated. | - Evaporate some of the solvent and allow the solution to cool again.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of pure this compound. |
| Oiling out (formation of a liquid instead of crystals). | - The boiling point of the solvent is too high, and the compound is melting before it crystallizes.- The compound is highly impure. | - Reheat the solution and add a small amount of a co-solvent in which the compound is less soluble.- Ensure slow cooling.- Consider pre-purification by another method if impurities are significant. |
| Low recovery of purified crystals. | - Too much solvent was used.- The crystals were washed with too much cold solvent.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent for dissolution.- Use a minimal amount of ice-cold solvent for washing.- Ensure the filtration apparatus is sufficiently hot during hot filtration. |
| Colored crystals obtained. | - Colored impurities are present. | - Add a small amount of activated charcoal to the hot solution before filtration. |
Conclusion
Recrystallization is a highly effective method for the purification of this compound. By carefully selecting a suitable solvent and following a systematic protocol, researchers can obtain a product of high purity, which is essential for its intended applications. The principles and procedures outlined in this application note provide a robust framework for the successful purification of this important organic compound.
References
Application Note: Thermal Characterization of the Liquid Crystal 4,4'-Dibutoxybiphenyl using Differential Scanning Calorimetry (DSC)
Introduction: The Critical Role of Thermal Analysis in Characterizing Mesogenic Materials
4,4'-Dibutoxybiphenyl belongs to a class of organic molecules known as liquid crystals, which exhibit intermediate states of matter, or mesophases, between the crystalline solid and the isotropic liquid states. These mesophases, which include the nematic and smectic phases, are characterized by varying degrees of molecular order and are highly sensitive to temperature. The precise temperatures at which transitions between these phases occur are fundamental properties that dictate the material's potential applications, from display technologies to advanced materials science.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[1] It is an indispensable tool for studying the subtle energy changes that accompany phase transitions in liquid crystalline materials.[2] By precisely measuring the temperatures and enthalpies (ΔH) of these transitions, DSC provides a detailed thermodynamic fingerprint of the material, revealing its phase behavior, purity, and thermal stability.
This application note provides a comprehensive guide to the characterization of this compound using DSC. It details the experimental protocol, explains the scientific rationale behind each step, and outlines the interpretation of the resulting data for researchers in materials science and related fields.
Scientific Principles: Understanding the Mesophases of Biphenyl Liquid Crystals
The thermal behavior of calamitic (rod-shaped) liquid crystals like this compound is governed by a sequence of phase transitions upon heating:
-
Crystal to Mesophase Transition (Melting): The initial endothermic event corresponds to the melting of the crystalline solid (Cr) into a more ordered liquid crystal phase, typically a smectic phase for a molecule of this structure. This transition involves the loss of long-range positional order but retains some degree of orientational order.
-
Mesophase to Mesophase Transitions: Subsequent transitions may occur between different liquid crystal phases, such as from a more ordered smectic phase (e.g., Smectic A, where molecules are arranged in layers) to a less ordered nematic phase (N), where molecules have long-range orientational order but no layer structure.[3] These are typically lower-energy transitions.
-
Mesophase to Isotropic Liquid Transition (Clearing): The final endothermic transition is the "clearing point," where the material loses all long-range orientational order and becomes a true isotropic liquid (I).
Each of these first-order phase transitions is associated with a specific enthalpy change (ΔH), which can be quantified by integrating the area of the corresponding peak in the DSC thermogram.
Methodology and Experimental Protocol
Instrumentation and Materials
-
Differential Scanning Calorimeter: A calibrated heat-flux or power-compensation DSC instrument equipped with a cooling system.
-
Crucibles: Aluminum DSC pans and lids.
-
Crucible Press: For hermetically sealing the pans.
-
Microbalance: Capable of accurately weighing to ±0.01 mg.
-
Purge Gas: High-purity nitrogen (99.99%).
Instrument Calibration
To ensure the accuracy of the measured transition temperatures and enthalpies, the DSC instrument must be calibrated according to established standards.[6] This is typically performed using certified reference materials with well-defined melting points, such as indium. The calibration should be verified regularly as per standard laboratory procedures, such as those outlined in ASTM E967.[6]
Experimental Workflow Diagram
Caption: Experimental workflow for DSC analysis of this compound.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 3–5 mg of this compound powder into a clean aluminum DSC pan. A precise mass is crucial for accurate enthalpy calculations.
-
Place the lid on the pan and hermetically seal it using a crucible press. This prevents any loss of sample due to sublimation at elevated temperatures.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference. The reference pan should have a mass as close as possible to the sample pan.
-
-
DSC Program Execution:
-
Place the sample and reference pans into their respective positions in the DSC autosampler or cell.
-
Purge the DSC cell with high-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere and prevent oxidative degradation.
-
Equilibration: Equilibrate the system at a starting temperature well below the first expected transition (e.g., 25°C).
-
First Heating Scan: Heat the sample from the starting temperature to a point well above the final clearing point (e.g., 150°C) at a controlled rate, typically 10°C/min. This scan is important for erasing the sample's prior thermal history.
-
Controlled Cooling Scan: Cool the sample from the maximum temperature back down to the starting temperature at the same rate (10°C/min). This allows for the observation of exothermic crystallization and liquid crystal phase formation events.
-
Second Heating Scan: Perform a second heating scan under the same conditions as the first. The data from this scan is conventionally used for analysis as it reflects the material's properties after a controlled thermal cycle.[3]
-
Expected Results and Data Interpretation
The second heating scan of the DSC thermogram for this compound is expected to show multiple endothermic peaks, each corresponding to a specific phase transition. Based on the behavior of similar 4,4'-dialkoxybiphenyl compounds, a sequence of transitions from a crystalline solid through smectic and/or nematic phases to an isotropic liquid is anticipated.
Table 1: Representative Thermal Transition Data for 4,4'-Dialkoxybiphenyls
| Transition Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |
| Crystal → Smectic | e.g., ~90-100 | e.g., ~95-105 | e.g., ~20-30 |
| Smectic → Nematic | e.g., ~100-110 | e.g., ~105-115 | e.g., ~0.5-2.0 |
| Nematic → Isotropic | e.g., ~120-130 | e.g., ~125-135 | e.g., ~1.0-3.0 |
Note: The values presented are representative examples based on the known behavior of homologous liquid crystal series. Actual experimental values for this compound should be determined empirically.
Interpreting the DSC Thermogram:
-
Peak Temperature (T_peak): The temperature at the maximum heat flow of the transition peak.
-
Onset Temperature (T_onset): The temperature at which the transition begins, determined by the intersection of the baseline with the tangent of the peak's leading edge. This is often reported as the transition temperature.
-
Enthalpy of Transition (ΔH): Calculated by integrating the area under the transition peak. The magnitude of ΔH provides insight into the extent of molecular ordering changes during the transition. The crystal-to-mesophase transition will have the largest enthalpy, while mesophase-to-mesophase and mesophase-to-isotropic transitions will have significantly smaller enthalpies.
Conclusion
Differential Scanning Calorimetry provides a robust, reliable, and highly informative method for the complete thermal characterization of liquid crystalline materials like this compound. By following the detailed protocol outlined in this application note, researchers can accurately determine the key thermodynamic parameters of its phase transitions. This data is fundamental for quality control, material development, and for understanding the structure-property relationships that govern the unique behavior of liquid crystals. The precise identification of transition temperatures and enthalpies is the first critical step in evaluating the suitability of such materials for advanced technological applications.
References
- 1. Synthesis and mesomorphic properties of 4-methoxyphenyl 4′- n -alkoxy-2′,3′,5′,6′-tetrafluorobiphenyl-1-carboxylates | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]
- 5. Synthesis, Mesomorphism and the Optical Properties of Alkyl-deuterated Nematogenic 4-[(2,6-Difluorophenyl)ethynyl]biphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [lilloa.univ-lille.fr]
Introduction: Characterizing the Thermal Stability of 4,4'-Dibutoxybiphenyl
An Application Note and Protocol for the Thermogravimetric Analysis (TGA) of 4,4'-Dibutoxybiphenyl
This compound is a key organic intermediate, often utilized in the synthesis of advanced materials such as liquid crystals and polymers where thermal stability is a critical performance parameter. Its molecular structure, featuring a rigid biphenyl core with flexible butoxy chains, imparts unique physicochemical properties. Understanding the thermal decomposition behavior of this molecule is paramount for determining its processing limits, predicting its service lifetime in devices, and ensuring quality control in manufacturing.
Thermogravimetric Analysis (TGA) is an essential thermal analysis technique for this purpose.[1][2] TGA provides quantitative information on the mass changes in a material as a function of temperature or time in a controlled atmosphere.[1][3] This application note provides a detailed, field-proven protocol for conducting TGA on this compound, explains the rationale behind the experimental parameters, and discusses the expected results. The methodology is grounded in established standards such as ASTM E1131, which provides a framework for compositional analysis by thermogravimetry.[4][5][6]
Core Principles of Thermogravimetric Analysis (TGA)
The fundamental principle of TGA is to measure the mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled environment.[3] A high-precision balance within the TGA instrument continuously records the sample's weight.[1] The resulting data is plotted as a thermogram, which shows the percentage of weight loss on the y-axis against the temperature on the x-axis.
Key information derived from a TGA curve includes:
-
Thermal Stability: The temperature at which the material begins to decompose.[2][7]
-
Decomposition Kinetics: Information about the rate and mechanism of degradation.[1]
-
Compositional Analysis: Quantification of volatiles, moisture, or inorganic filler content.[2][8]
-
Purity Assessment: Deviations from the expected decomposition profile can indicate the presence of impurities.[1]
Detailed Experimental Protocol for TGA of this compound
This protocol is designed to ensure reproducible and accurate measurement of the thermal decomposition profile of this compound.
Instrumentation and Consumables
-
Thermogravimetric Analyzer: A calibrated TGA instrument capable of reaching at least 600°C with a balance sensitivity of 0.1 µg or better.
-
Crucibles: Alumina (Al₂O₃) crucibles (70-150 µL) are recommended due to their high thermal stability and inertness.[9]
-
Gases: High-purity nitrogen (99.995% or higher) for creating an inert atmosphere and compressed air (or synthetic air) for oxidative studies.
-
Analytical Balance: For accurately weighing the sample.
Sample Preparation
The quality of TGA data is directly dependent on meticulous sample preparation.[10]
-
Ensure Sample Representativeness: The small sample used must be representative of the entire batch. If the material is not homogenous, gently grind a larger sample to a fine powder and then take a portion for analysis.
-
Weighing the Sample: Tare a clean, empty alumina crucible on the TGA's balance or an external analytical balance. Accurately weigh 5–10 mg of this compound powder into the crucible.[10]
-
Sample Placement: Gently tap the crucible to ensure a thin, even layer of the powder at the bottom. This maximizes surface area and promotes uniform heat transfer.[10]
TGA Instrument Setup and Method Parameters
The following parameters are recommended for determining the intrinsic thermal stability of this compound.
| Parameter | Recommended Value | Rationale |
| Atmosphere | Nitrogen, high purity | An inert atmosphere is crucial to prevent premature, thermo-oxidative degradation, allowing for the measurement of the molecule's inherent thermal stability. |
| Gas Flow Rate | 30–50 mL/min | This rate is sufficient to purge any oxygen from the furnace and efficiently remove gaseous decomposition products from the sample area without causing sample disturbance.[9] |
| Temperature Program | ||
| 1. Equilibrate | 30°C | Ensures a stable starting temperature and allows the furnace to be purged with nitrogen. |
| 2. Isothermal | 2 minutes at 30°C | Creates a stable baseline weight before heating begins. |
| 3. Ramp | Heat from 30°C to 600°C | This range covers the likely decomposition temperature of the organic molecule.[5] |
| Heating Rate | 10 °C/min | A rate of 10-20°C/min provides a good balance between resolution and experiment time. Slower rates can improve the resolution of complex decomposition events, while faster rates can shift decomposition to higher temperatures. |
| Data Collection | Weight, Time, Temperature | These are the fundamental data points required to generate the thermogram. |
Experimental Workflow Diagram
The entire TGA process, from preparation to analysis, can be visualized as follows:
Caption: Experimental workflow for TGA of this compound.
Analysis of Results
The primary output is the TGA curve (percent weight vs. temperature). For more detailed analysis, the first derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, is plotted. The DTG curve shows the rate of mass loss and its peak corresponds to the temperature of the maximum rate of decomposition (Tpeak).
Key Parameters to Determine:
-
Onset Temperature (Tonset): The temperature at which significant thermal decomposition begins. It is often determined by the intersection of tangents drawn from the baseline and the inflection point of the weight loss step.
-
Peak Decomposition Temperature (Tpeak): The temperature at which the rate of mass loss is maximal, identified by the peak in the DTG curve.
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment (at 600°C). For a pure, volatile organic compound like this compound, this is expected to be close to 0%.
Expected Thermal Decomposition Behavior
For this compound, a single-step decomposition is anticipated in an inert atmosphere. The molecule is expected to be stable up to a certain temperature, after which it will undergo rapid and complete decomposition.
The weakest bonds in the molecule are the ether C-O bonds linking the butyl chains to the biphenyl core. Thermal decomposition is likely initiated by the homolytic cleavage of these bonds.
Caption: Plausible thermal decomposition pathway of this compound.
The expected TGA curve would show a flat baseline until the onset of decomposition, followed by a sharp drop in mass to near zero.
Table of Expected Thermal Events:
| Thermal Event | Approximate Temperature Range (°C) | Weight Loss (%) | Associated Process |
| Initial Baseline | 30 – 250 | ~0% | Sample is thermally stable. |
| Decomposition | 250 – 450 | ~100% | Cleavage of ether bonds and fragmentation of the molecule into volatile products. |
| Final Residue | > 450 | ~0% | Complete volatilization of the sample. |
Note: The exact temperatures are predictive and must be confirmed by experiment.
Conclusion
This application note provides a comprehensive and robust protocol for the thermogravimetric analysis of this compound. By adhering to the specified sample preparation and instrument parameters, researchers can obtain high-quality, reproducible data on the thermal stability and decomposition profile of this compound. This information is critical for establishing processing guidelines, ensuring material quality, and advancing the development of novel materials in which this compound is a precursor.
References
- 1. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. infinitalab.com [infinitalab.com]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. contitesting.com [contitesting.com]
- 7. testinglab.com [testinglab.com]
- 8. cmclaboratories.com [cmclaboratories.com]
- 9. epfl.ch [epfl.ch]
- 10. torontech.com [torontech.com]
Application Note: A Comprehensive Guide to Measuring the Dielectric Anisotropy of 4,4'-Dibutoxybiphenyl
Abstract
This application note provides a detailed protocol for the measurement of the dielectric anisotropy of the nematic liquid crystal 4,4'-Dibutoxybiphenyl. The document outlines the theoretical underpinnings of dielectric anisotropy in liquid crystals, provides a step-by-step experimental workflow using the capacitance measurement method, and details the subsequent data analysis required to determine the parallel (ε∥) and perpendicular (ε⊥) components of the dielectric permittivity. Best practices for sample preparation, cell assembly, and experimental control are discussed to ensure accurate and reproducible results. This guide is intended for researchers and scientists in materials science, condensed matter physics, and drug development who are engaged in the characterization of liquid crystalline materials.
Introduction: The Significance of Dielectric Anisotropy
Liquid crystals (LCs) are a fascinating state of matter that exhibits properties intermediate between those of conventional liquids and crystalline solids.[1] A key characteristic of many liquid crystals, particularly those in the nematic phase, is the anisotropy of their physical properties, including their response to an external electric field. This electrical anisotropy is quantified by the dielectric anisotropy (Δε), which is the difference between the dielectric permittivity measured parallel (ε∥) and perpendicular (ε⊥) to the average direction of molecular orientation, known as the director (n ).[2]
The magnitude and sign of the dielectric anisotropy are critical parameters that govern the utility of a liquid crystal in various technological applications, most notably in liquid crystal displays (LCDs).[3] A positive dielectric anisotropy (Δε > 0) indicates that the molecules will align their long axes parallel to an applied electric field, while a negative dielectric anisotropy (Δε < 0) will cause them to align perpendicularly.[4][5]
This guide will focus on the capacitance measurement method, a widely used and reliable technique for determining the dielectric anisotropy of nematic liquid crystals.[7]
Materials and Equipment
Materials
-
This compound (CAS: 39800-63-0)
-
Indium Tin Oxide (ITO) coated glass slides
-
Polyimide alignment layer solution (e.g., PI-2555 for planar alignment, SE-1211 for homeotropic alignment)
-
Solvents for cleaning (e.g., acetone, isopropanol, deionized water)
-
UV-curable epoxy
-
Spacers of known thickness (e.g., 5-20 µm silica spheres)
Equipment
-
Spinner for polyimide coating
-
Hot plate with precise temperature control
-
Rubbing machine with velvet cloth
-
UV curing lamp
-
Polarizing Optical Microscope (POM) with a heating stage
-
LCR meter or impedance analyzer (e.g., Agilent 4284A or similar)
-
Liquid crystal cell holder with electrical connections and temperature control
-
Electromagnet or high-voltage power supply for molecular alignment
-
Nitrogen or inert gas supply for purging the sample chamber
Experimental Protocols
The determination of dielectric anisotropy requires the measurement of capacitance in two distinct molecular alignments: planar and homeotropic.
Liquid Crystal Cell Preparation
A critical prerequisite for accurate dielectric measurements is the fabrication of high-quality liquid crystal cells that promote uniform molecular alignment.
Step-by-Step Protocol for LC Cell Fabrication:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass slides by sonicating them sequentially in acetone, isopropanol, and deionized water for 15 minutes each. Dry the slides with a stream of nitrogen gas.
-
Polyimide Coating: Spin-coat the cleaned ITO slides with the appropriate polyimide alignment layer solution. The choice of polyimide determines the alignment (planar or homeotropic). For planar alignment, a polyimide that induces parallel alignment of the LC molecules to the rubbing direction is used. For homeotropic alignment, a polyimide that promotes perpendicular alignment is chosen.
-
Curing: Cure the polyimide-coated slides on a hot plate according to the manufacturer's specifications (typically involving a pre-bake and a final high-temperature bake).
-
Rubbing (for Planar Alignment): For planar alignment cells, gently rub the cured polyimide surface in a single direction using a rubbing machine equipped with a velvet cloth. This process creates microgrooves that guide the alignment of the liquid crystal molecules.
-
Cell Assembly: Assemble the cell by placing two treated ITO slides together, with the coated surfaces facing each other. Use UV-curable epoxy mixed with spacers of a known thickness to seal the edges of the cell, leaving two small gaps for filling. The cell gap can be confirmed using interferometric methods.
-
Curing the Cell: Cure the epoxy by exposing it to a UV lamp.
Sample Preparation and Filling
-
Heating the LC: Heat the this compound sample to its isotropic phase. Based on homologous series, a temperature of approximately 100-120°C is a reasonable starting point to ensure it is in the isotropic liquid state.
-
Filling the Cell: Fill the prepared LC cell via capillary action by placing a drop of the isotropic liquid crystal at one of the filling ports. The cell should also be pre-heated to the same isotropic temperature to facilitate filling.
-
Sealing the Cell: Once filled, seal the filling ports with UV-curable epoxy.
-
Annealing and Observation: Slowly cool the filled cell to the nematic phase and observe the texture under a Polarizing Optical Microscope (POM) to confirm uniform alignment. For a planar cell, a uniform color should be observed, while for a homeotropic cell, the view should be dark (extinction) under crossed polarizers.
Dielectric Permittivity Measurement
The core of the experiment involves measuring the capacitance of the filled LC cell at a specific frequency (typically 1 kHz) as a function of temperature.
Step-by-Step Measurement Protocol:
-
System Setup: Place the filled LC cell in the temperature-controlled holder connected to the LCR meter.
-
Empty Cell Capacitance (C_empty): Before filling, the capacitance of the empty cell should be measured. This value is crucial for calculating the dielectric permittivity.
-
Measurement of ε⊥ (Homeotropic Alignment):
-
Use a cell with a homeotropic alignment layer.
-
Apply a low AC voltage (e.g., 0.1 Vrms) at 1 kHz to the cell.
-
Measure the capacitance (C⊥) as a function of temperature, cooling from the isotropic phase through the nematic range. The nematic range for this compound is assumed based on similar compounds and should be experimentally determined using POM.
-
-
Measurement of ε∥ (Planar Alignment):
-
Use a cell with a planar alignment layer.
-
Position the cell such that the rubbing direction is parallel to the direction of the probing electric field.
-
Measure the capacitance (C∥) as a function of temperature in the same way as for the homeotropic alignment.
-
Alternatively, a single planar cell can be used in conjunction with a strong magnetic field (>1 Tesla) to reorient the director. For a positive dielectric anisotropy material, applying a high electric field perpendicular to the plates of a homeotropic cell can also induce a planar-like alignment.
-
Data Analysis and Interpretation
The dielectric permittivity components are calculated from the measured capacitance values using the following formula:
ε = C_filled / C_empty
where C_filled is the capacitance of the liquid crystal-filled cell (either C∥ or C⊥) and C_empty is the capacitance of the empty cell.
The dielectric anisotropy (Δε) is then calculated as:
Δε = ε∥ - ε⊥
Expected Results
For a typical nematic liquid crystal like this compound, the following trends are expected:
-
ε∥: This component is expected to decrease with increasing temperature in the nematic phase.
-
ε⊥: This component is expected to increase slightly with increasing temperature in the nematic phase.
-
Δε: Consequently, the dielectric anisotropy will decrease with increasing temperature and will abruptly drop to zero at the nematic-to-isotropic phase transition.
-
Isotropic Permittivity (ε_iso): In the isotropic phase, the dielectric permittivity will be a single value, and ε_iso ≈ (ε∥ + 2ε⊥) / 3.
Quantitative Data Summary
The following table provides a template for summarizing the key experimental parameters and results. The values for this compound are hypothetical and should be replaced with experimental data.
| Parameter | Value | Units |
| Cell Gap | 10 | µm |
| Electrode Area | 1 | cm² |
| Measurement Frequency | 1 | kHz |
| Assumed Nematic Range | 80 - 100 | °C |
| ε∥ (at 85°C) | Hypothetical: 4.5 | - |
| ε⊥ (at 85°C) | Hypothetical: 3.8 | - |
| Δε (at 85°C) | Hypothetical: 0.7 | - |
Visualizations
Experimental Workflow
Caption: Experimental workflow for measuring dielectric anisotropy.
Logical Relationship for Anisotropy Calculation
References
- 1. A dynamic covalent, luminescent metallopolymer that undergoes sol-to-gel transition on temperature rise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4,4'-Difluoro-1,1'-biphenyl | C12H8F2 | CID 9811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 39800-63-0 | FD61784 | Biosynth [biosynth.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
Application Note: A Comprehensive Guide to the Determination of Birefringence in 4,4'-Dibutoxybiphenyl Liquid Crystal
Abstract
This document provides a detailed technical guide for the determination of optical birefringence (Δn) in the calamitic liquid crystal, 4,4'-Dibutoxybiphenyl. Birefringence, the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, is a fundamental parameter that governs the electro-optical behavior of liquid crystals and is critical for their application in display technologies and photonic devices.[1][2] We present two robust, field-proven methodologies: the direct measurement of refractive indices using a temperature-controlled Abbé refractometer and the determination of optical retardation via Polarizing Optical Microscopy (POM) with a Berek compensator. This guide is designed for researchers, materials scientists, and professionals in drug development, offering in-depth theoretical background, step-by-step protocols, data analysis techniques, and expert insights to ensure accurate and reproducible results.
Introduction to Birefringence in Liquid Crystals
Liquid crystals (LCs) represent a unique state of matter, exhibiting properties intermediate between those of crystalline solids and isotropic liquids.[3][4] The constituent molecules of LCs, known as mesogens, possess a degree of orientational order but lack long-range positional order.[5][6] this compound is a thermotropic, calamitic (rod-shaped) liquid crystal that forms a nematic phase upon heating.[7][8] In this phase, the long axes of the molecules tend to align along a common direction, known as the director.[4]
This molecular anisotropy is the origin of optical anisotropy, most notably birefringence , also known as double refraction.[9][10] When unpolarized light enters a birefringent material, it splits into two linearly polarized rays that travel at different velocities and are refracted at different angles.[10][11]
-
The ordinary ray (o-ray) is polarized with its electric field vibrating perpendicular to the director. It experiences the ordinary refractive index, nₒ .
-
The extraordinary ray (e-ray) is polarized with its electric field vibrating parallel to the director. It experiences the extraordinary refractive index, nₑ .
Birefringence (Δn) is the quantitative measure of this optical anisotropy and is defined as:
Δn = nₑ - nₒ
The magnitude and sign of Δn are crucial for designing LC-based devices. Furthermore, birefringence is highly dependent on temperature. As temperature increases within the nematic range, thermal agitation reduces the degree of molecular alignment, causing both nₑ and nₒ to change, and Δn to decrease.[12][13] At the clearing point (the transition temperature to the isotropic liquid phase), the orientational order is lost, and the material becomes optically isotropic, with Δn = 0.[12]
Methodologies for Birefringence Determination
Several techniques have been developed to measure the refractive indices of liquid crystals.[14] This guide details two of the most accessible and reliable methods: the Abbé refractometer for direct index measurement and Polarizing Optical Microscopy for retardation-based calculation.
Required Equipment & Materials
General:
-
This compound sample (CAS: 39800-63-0)[8]
-
Temperature-controlled hot stage
-
High-precision temperature controller (±0.1°C)
-
Microscope slides and cover slips
-
Solvents for cleaning (e.g., isopropanol, acetone)
-
Lens cleaning paper
For Abbé Refractometer Method:
-
Abbé refractometer with a measurement range covering ~1.3 to 1.7 nD[15][16]
-
Polarizing eyepiece/filter for the refractometer[17]
-
Thermostatic water bath connected to the refractometer prisms[18]
-
Monochromatic light source (e.g., Sodium lamp, λ = 589.3 nm)
-
Refractive index calibration standard (e.g., distilled water, bromonaphthalene)
For Polarizing Optical Microscopy (POM) Method:
-
Polarizing optical microscope with rotating stage, polarizer, and analyzer[19]
-
Strain-free objectives
-
Berek or Sénarmont compensator
-
Liquid crystal cell of known, uniform thickness (e.g., 5-20 µm)
-
Monochromatic light filter (e.g., 546 nm interference filter)
Protocol 1: Direct Measurement with an Abbé Refractometer
This method relies on the principle of total internal reflection at the interface between a high-refractive-index prism and the sample.[20][21] By using a polarizing eyepiece, one can isolate and measure nₑ and nₒ directly, provided the sample is properly aligned on the prism surface.
Causality and Experimental Choices
-
Sample Alignment: To measure nₑ and nₒ distinctly, the liquid crystal molecules must be uniformly aligned with their director parallel to the prism surface. This is achieved by gently shearing the sample. The shearing action aligns the rod-like molecules along the direction of the shear.
-
Temperature Control: Birefringence is highly temperature-sensitive.[22][23] A circulating water bath connected to the refractometer's prisms is essential for maintaining a stable and uniform sample temperature, ensuring measurement accuracy to ±0.0002.[21]
-
Monochromatic Light: Refractive index varies with wavelength (dispersion). Using a monochromatic light source, such as a sodium lamp, eliminates chromatic aberration and provides a sharp, unambiguous borderline for measurement, corresponding to the sodium D-line (589.3 nm).[18]
Experimental Workflow: Abbé Refractometer
Caption: Workflow for birefringence measurement using an Abbé refractometer.
Step-by-Step Protocol
-
Instrument Setup and Calibration:
-
Turn on the thermostatic water bath and set it to the desired starting temperature (e.g., a temperature within the nematic range of this compound). Allow the refractometer prisms to equilibrate for at least 15 minutes.[18]
-
Turn on the monochromatic light source.
-
Calibrate the instrument by measuring the refractive index of a known standard, such as distilled water, and adjust if necessary.
-
-
Sample Loading and Alignment:
-
Open the refractometer prisms. Place a single, small drop of the molten this compound onto the center of the measuring (lower) prism.
-
Gently close the illuminating (upper) prism.
-
To induce a homogeneous planar alignment, gently slide the upper prism back and forth a few times. This shearing force helps align the director of the liquid crystal molecules.
-
-
Measurement of nₒ (Ordinary Refractive Index):
-
Place the polarizing filter over the eyepiece. Rotate the polarizer until the electric field vector of the light is oriented perpendicular to the shearing direction.
-
Look through the eyepiece and turn the coarse adjustment knob until the light/dark borderline comes into view.
-
If the borderline is blurry or colored, adjust the dispersion compensator until the line is sharp and achromatic.[20]
-
Use the fine adjustment knob to precisely center the borderline on the crosshairs.
-
Read the value of nₒ from the scale. Record this value along with the temperature.
-
-
Measurement of nₑ (Extraordinary Refractive Index):
-
Without disturbing the sample, rotate the polarizing filter by exactly 90°. The light's electric field vector is now parallel to the shearing direction (and the LC director).
-
The borderline will shift. Re-adjust the fine control to center the new borderline on the crosshairs.
-
Read the value of nₑ from the scale. Record this value.
-
-
Data Collection and Analysis:
-
Calculate the birefringence: Δn = nₑ - nₒ.
-
To study the temperature dependence, increment the temperature using the water bath, allow the system to stabilize for 10-15 minutes, and repeat steps 3 and 4.
-
Collect data at several temperatures through the nematic range up to the clearing point.
-
Expected Data
The collected data can be summarized in a table for clarity.
| Temperature (°C) | nₒ (at 589.3 nm) | nₑ (at 589.3 nm) | Birefringence (Δn = nₑ - nₒ) |
| T₁ | Value | Value | Value |
| T₂ | Value | Value | Value |
| T₃ | Value | Value | Value |
| ... | ... | ... | ... |
| T_clearing | Value_iso | Value_iso | 0 |
Protocol 2: Measurement with Polarizing Optical Microscopy (POM)
This method determines birefringence by measuring the optical path difference, or retardation (Γ), induced by the sample.[24] The retardation is related to birefringence (Δn) and the sample thickness (d) by the equation Γ = Δn ⋅ d . By using a calibrated compensator to measure Γ and knowing the cell thickness d, Δn can be accurately calculated.
Causality and Experimental Choices
-
Known Cell Thickness: This protocol's accuracy is critically dependent on the precise knowledge of the sample thickness (the liquid crystal cell gap). Inaccuracies in 'd' will directly propagate to the calculated Δn. Use of precision-manufactured cells is paramount.
-
Crossed Polarizers: Placing the sample between two crossed polarizers results in interference. The intensity of light transmitted through the second polarizer (the analyzer) is a function of the retardation.[25]
-
45° Orientation: The sample is rotated to a 45° angle relative to the polarizer axes to achieve maximum light intensity, providing the highest sensitivity for the compensation measurement.[24]
-
Compensation: A compensator is an optical element that introduces a variable and known retardation.[24] It is adjusted to cancel out the retardation of the sample. At the point of cancellation (nullification), the field of view becomes dark (extinction), and the sample's retardation is equal in magnitude to the known retardation of the compensator.[24]
Experimental Workflow: Polarizing Optical Microscopy
Caption: Workflow for birefringence measurement using a polarizing microscope.
Step-by-Step Protocol
-
Sample Preparation:
-
Heat the this compound sample and the liquid crystal cell to a temperature above the clearing point to ensure the sample is in its isotropic liquid phase.
-
Introduce the molten sample into the cell via capillary action.
-
Place the filled cell on the microscope's hot stage. Set the temperature controller to the desired measurement temperature within the nematic range and allow it to stabilize.
-
-
Microscope Setup:
-
Set up the microscope for orthoscopic observation with crossed polarizers (analyzer inserted). The field of view should be dark.
-
Insert a monochromatic filter (e.g., 546 nm) into the light path.
-
-
Retardation Measurement:
-
Rotate the microscope stage until the sample area of interest appears darkest. This is the extinction position, where the director is parallel to either the polarizer or analyzer. Note this angle.
-
Rotate the stage exactly 45° from the extinction position. The sample should now appear at its brightest.[24]
-
Insert the Berek compensator into the microscope's slot.
-
While looking through the eyepiece, adjust the calibrated dial on the compensator until the area of interest once again becomes dark (achieves extinction). This is the compensation point.
-
Record the reading from the compensator's calibrated dial.
-
-
Calculation and Data Analysis:
-
Convert the compensator reading into the retardation value (Γ) in nanometers using the calibration constant provided for the specific compensator.
-
Calculate the birefringence using the formula: Δn = Γ / d , where Γ is in nm and d is the cell thickness in nm. (Note: 1 µm = 1000 nm).
-
Increment the temperature, allow the sample to stabilize, and repeat step 3 to map the temperature dependence of Δn.
-
Data Interpretation & Troubleshooting
-
Temperature Dependence: A plot of Δn versus temperature should show a monotonic decrease as the temperature rises, with the value dropping to zero at the clearing point. This trend directly reflects the decrease in the liquid crystal's orientational order parameter.[12][26]
-
Troubleshooting:
-
Problem: Drifting refractive index readings (Abbé method).
-
Cause & Solution: Insufficient thermal equilibration. Always allow at least 10-15 minutes for the sample temperature to stabilize after any change. Ensure good thermal contact between the sample and prisms.
-
Problem: Inconsistent or patchy colors/brightness (POM method).
-
Cause & Solution: Poor molecular alignment or variations in cell thickness. Ensure the LC cell is of high quality with a uniform gap. Allow the sample to anneal at the measurement temperature to improve alignment.
-
Problem: Difficulty finding a sharp borderline (Abbé method).
-
Cause & Solution: The sample may be in a multi-domain state or scattering light. Proper shearing is critical. Ensure the dispersion compensator is correctly adjusted.
-
Conclusion
The determination of birefringence is an essential characterization step for liquid crystalline materials like this compound. Both the Abbé refractometer and Polarizing Optical Microscopy methods provide reliable means to acquire this critical data. The Abbé method offers a direct measurement of nₑ and nₒ, while the POM method is excellent for samples in cells of known thickness and can be used for spatial mapping of birefringence. Careful attention to sample alignment and precise temperature control are paramount for achieving accurate, reproducible results that are foundational for both fundamental materials science and the engineering of advanced optical devices.
References
- 1. mdpi.com [mdpi.com]
- 2. Ferroelectric Nematic Liquid Crystals Showing High Birefringence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Liquid crystal - Wikipedia [en.wikipedia.org]
- 4. uh.edu [uh.edu]
- 5. Liquid Crystals (all content) [doitpoms.ac.uk]
- 6. dakenchem.com [dakenchem.com]
- 7. ipme.ru [ipme.ru]
- 8. This compound | 39800-63-0 | FD61784 | Biosynth [biosynth.com]
- 9. Principles of Birefringence | Nikon’s MicroscopyU [microscopyu.com]
- 10. Birefringence - Wikipedia [en.wikipedia.org]
- 11. Birefringence [hyperphysics.phy-astr.gsu.edu]
- 12. Optical properties – birefringence in nematics [doitpoms.ac.uk]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Abbe refractometer - Wikipedia [en.wikipedia.org]
- 16. Abbe Refractometer – OPTIKAMICROSCOPES [optikamicroscopes.com]
- 17. Review on Optical Methods Used to Characterize the Linear Birefringence of Polymer Materials for Various Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. macro.lsu.edu [macro.lsu.edu]
- 19. moticmicroscopes.com [moticmicroscopes.com]
- 20. refractometer.pl [refractometer.pl]
- 21. hinotek.com [hinotek.com]
- 22. pubs.aip.org [pubs.aip.org]
- 23. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 24. OPG [opg.optica.org]
- 25. ocw.mit.edu [ocw.mit.edu]
- 26. ir.lib.nycu.edu.tw [ir.lib.nycu.edu.tw]
Application Note: Utilizing 4,4'-Dibutoxybiphenyl for Nematic Liquid Crystal Mixture Formulation
Abstract
This document provides a detailed technical guide for researchers and materials scientists on the application of 4,4'-Dibutoxybiphenyl as a key component in the formulation of thermotropic liquid crystal (LC) mixtures. This compound, a symmetric dialkoxybiphenyl compound, offers a unique combination of a rigid mesogenic core and flexible terminal chains, making it an excellent candidate for tuning the physical properties of host liquid crystal systems. Its primary function is to broaden the operational temperature range, particularly the nematic phase, by depressing the melting point of the mixture through eutectic behavior.[1] This guide elucidates the underlying scientific principles, provides detailed, field-proven protocols for mixture formulation and characterization, and discusses the expected impact on key performance parameters such as phase transition temperatures and mesophase stability.
Introduction: The Role of Additives in Liquid Crystal Engineering
The performance of a liquid crystal device is not dictated by a single compound but by a carefully formulated mixture of multiple components. A single liquid crystal might possess a desirable property, such as high birefringence, but may also have a high melting point or a narrow mesophase range, rendering it impractical for real-world applications.[2] To overcome these limitations, multicomponent mixtures are engineered to achieve a specific set of properties, including a broad operational temperature range, low viscosity, and optimized optical and dielectric anisotropy.[1]
Eutectic mixtures are central to this strategy. By combining two or more components that are fully miscible in the liquid phase but immiscible in the solid phase, it is possible to significantly lower the melting temperature of the resulting mixture below that of any individual component.[1]
This compound is a valuable additive in this context. Its molecular architecture is archetypal for a calamitic (rod-shaped) mesogen. The central biphenyl group provides the necessary structural rigidity and anisotropy to encourage liquid crystalline ordering, while the terminal butoxy chains enhance solubility in other mesogenic hosts and contribute to the depression of the melting point.[3][4] This compound is primarily used to stabilize and widen the nematic phase of mixtures, improving their utility in applications like liquid crystal displays (LCDs).[5][6]
Physicochemical Properties of this compound
The physical and chemical characteristics of this compound make it a predictable and reliable component for mixture formulation.
| Property | Value | Source |
| IUPAC Name | 1,1'-Biphenyl, 4,4'-dibutoxy- | - |
| CAS Number | 39800-63-0 | [5] |
| Molecular Formula | C₂₀H₂₆O₂ | [5] |
| Molecular Weight | 298.42 g/mol | [5] |
| Appearance | Crystalline Solid | [5] |
| Core Structure | Biphenyl | [3] |
| Terminal Groups | Butoxy (-OC₄H₉) | [4] |
While this compound is a mesogenic compound capable of forming liquid crystal phases, its primary utility is realized when it is part of a mixture. As a symmetric dialkoxybiphenyl, it is expected to exhibit smectic and/or nematic phases, a characteristic common to this class of molecules.[4]
Core Directive: Formulation of a Eutectic LC Mixture
The following protocols detail the process of creating and validating a binary liquid crystal mixture using this compound to enhance the nematic range of a common host, 4'-Pentyl-4-biphenylcarbonitrile (5CB).
Protocol 1: Mixture Preparation and Homogenization
Objective: To prepare a homogeneous binary mixture of a host liquid crystal (5CB) and this compound at a specific weight percentage.
Materials:
-
This compound (CAS: 39800-63-0)
-
4'-Pentyl-4-biphenylcarbonitrile (5CB) (CAS: 40817-08-1)
-
High-purity solvent (e.g., Dichloromethane or Chloroform)
-
Small glass vial with a screw cap
-
Analytical balance (±0.01 mg)
-
Vortex mixer
-
Heating block or water bath
-
Rotary evaporator or vacuum oven
Workflow Diagram:
Caption: Workflow for preparing a homogeneous liquid crystal mixture.
Step-by-Step Procedure:
-
Weighing Components: In a clean, dry glass vial, accurately weigh the desired mass of the host liquid crystal, 5CB. Subsequently, add the desired mass of this compound to the same vial to achieve the target weight ratio (e.g., 80:20 wt%).
-
Rationale: Accurate weighing is critical for reproducibility. A common starting point for observing eutectic behavior is a composition between 10-30 wt% of the additive.
-
-
Solubilization: Add a minimal amount of a high-volatility solvent, such as dichloromethane, to the vial—just enough to fully dissolve both components.
-
Rationale: Co-dissolving the components in a common solvent ensures mixing at the molecular level, which is far more effective than attempting to mix two solids or viscous liquids directly.[7]
-
-
Homogenization: Gently warm the vial (to ~35-40 °C) and vortex until a clear, homogeneous solution is obtained.
-
Rationale: Gentle heating increases the solubility of the components, ensuring a true solution is formed before solvent removal.
-
-
Solvent Removal: Remove the solvent completely using a rotary evaporator or by placing the open vial in a vacuum oven at a temperature slightly above the solvent's boiling point but well below the melting point of the components.
-
Rationale: Incomplete solvent removal is a common source of error, as residual solvent can drastically alter phase transition temperatures. The mixture must be dried to a constant weight.
-
-
Thermal Cycling: After all solvent is removed, seal the vial. Heat the mixture on a hot plate to its isotropic phase (a clear, non-birefringent liquid). This will be above the clearing point of both individual components initially. Hold for 5-10 minutes, then cool slowly back to room temperature. Repeat this cycle 2-3 times.
-
Rationale: This final homogenization step ensures that the components are intimately mixed in their liquid state, eliminating any concentration gradients that may have formed during solvent evaporation. Slow cooling prevents phase separation and promotes the formation of a stable, uniform mixture.
-
Protocol 2: Characterization of Mixture Properties
Objective: To determine the phase transition temperatures of the newly formulated mixture and identify the liquid crystal phases.
Instrumentation:
-
Differential Scanning Calorimeter (DSC)
-
Polarizing Optical Microscope (POM) with a hot stage
Workflow Diagram:
Caption: A dual-method workflow for liquid crystal phase characterization.
Step-by-Step Procedure:
-
DSC Analysis:
-
a. Hermetically seal 2-5 mg of the LC mixture in an aluminum DSC pan.
-
b. Place the pan in the DSC instrument. Run a heat-cool-heat cycle at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses all expected transitions (e.g., -20 °C to 150 °C).
-
c. Analyze the resulting thermogram. Endothermic peaks on heating and exothermic peaks on cooling correspond to phase transitions. The peak onset temperature is typically recorded as the transition temperature.[8]
-
Rationale: DSC provides precise, quantitative data on the temperatures and enthalpy changes of phase transitions, allowing for the accurate determination of the melting point (Crystal → Nematic/Smectic) and clearing point (Nematic → Isotropic).[4]
-
-
Polarizing Optical Microscopy (POM):
-
a. Place a small amount of the mixture between a microscope slide and a coverslip.
-
b. Heat the slide on a calibrated hot stage.
-
c. Observe the sample through crossed polarizers while slowly heating from the solid phase. Note the temperatures at which the visual texture changes.
-
d. The transition from a solid to a liquid crystal phase is marked by the appearance of a birefringent, often colorful and textured, fluid. The transition from the nematic phase to the isotropic liquid is marked by the texture disappearing into a completely dark field of view.[9]
-
e. Slowly cool the sample from the isotropic phase and observe the textures that form. The characteristic textures (e.g., Schlieren or threaded for nematic) confirm the identity of the mesophase.
-
Rationale: POM is a qualitative technique that provides visual confirmation of the phases detected by DSC. It is indispensable for unambiguously identifying the type of liquid crystal phase (e.g., nematic vs. smectic) based on its unique optical texture.[8][9]
-
Expected Results and Data Interpretation
The addition of this compound to a host like 5CB is expected to induce a significant change in the phase behavior, primarily by depressing the melting point and thereby broadening the nematic range.
| Compound / Mixture | Crystal → Nematic (TC-N) | Nematic → Isotropic (TN-I) | Nematic Range (ΔT) |
| Pure 5CB (Host) | ~24 °C | ~35 °C | ~11 °C |
| Pure this compound | (Hypothetical) ~105 °C | (Hypothetical) ~125 °C | ~20 °C |
| 80:20 Mixture (5CB : Additive) | (Expected) < 10 °C | (Expected) ~45 °C | (Expected) > 35 °C |
Interpretation:
-
Melting Point Depression: The mixture's melting point (TC-N) is expected to be significantly lower than that of either pure component, a hallmark of eutectic behavior.[1]
-
Clearing Point Elevation: The clearing point (TN-I) of the mixture will likely be a weighted average of the components, but can sometimes be slightly elevated depending on molecular interactions.
-
Nematic Range Broadening: The most significant outcome is the dramatic expansion of the nematic range (ΔT), making the material functional over a much wider and more practical range of temperatures.
Beyond thermal properties, the addition of this compound will also modulate other physical parameters:
-
Optical Anisotropy (Birefringence, Δn): As this compound is a conjugated biphenyl system, it possesses a positive birefringence. Its addition will modify the overall Δn of the mixture. The final value can be reasonably estimated as a weighted average of the Δn of the individual components.[10]
-
Viscosity: The viscosity of the mixture will also be a composite of the components' properties. The flexible butoxy chains may lead to a slight reduction in rotational viscosity compared to a more rigid additive, which is beneficial for improving the switching speed of a display device.[3]
Conclusion
This compound serves as a highly effective and reliable component for the formulation of advanced liquid crystal mixtures. Its key contribution is the stabilization and expansion of the nematic phase through the formation of eutectic systems. By following the detailed protocols for mixture preparation and characterization outlined in this note, researchers can systematically tune the thermal properties of liquid crystal hosts to meet the demanding requirements of modern optical and electronic applications. The combination of DSC and POM provides a robust, self-validating methodology for confirming the successful formulation and understanding the structure-property relationships within these complex materials.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 39800-63-0 | FD61784 | Biosynth [biosynth.com]
- 6. This compound [myskinrecipes.com]
- 7. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sctunisie.org [sctunisie.org]
- 9. benchchem.com [benchchem.com]
- 10. Comparative Study of the Optical and Dielectric Anisotropy of a Difluoroterphenyl Dimer and Trimer Forming Two Nematic Phases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Eutectic Liquid Crystal Mixtures with 4,4'-Dibutoxybiphenyl
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide to the formulation of eutectic liquid crystal mixtures featuring 4,4'-Dibutoxybiphenyl. It is designed to equip researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and characterization techniques necessary for the successful development of these advanced materials. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process. This guide also explores the application of these eutectic systems in enhancing the solubility of poorly soluble active pharmaceutical ingredients (APIs), a critical challenge in drug development.
Introduction: The Rationale for Eutectic Liquid Crystal Mixtures
Liquid crystals (LCs) are a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. In recent years, eutectic mixtures of liquid crystals have garnered significant interest due to their unique ability to exhibit a depressed melting point and a wider liquid crystalline temperature range compared to their individual components.[1] A eutectic system is a homogeneous mixture of substances that melts or solidifies at a single temperature that is lower than the melting point of any of the constituents.[2] This phenomenon allows for the formulation of liquid crystal materials that are in the liquid state at room temperature, which is highly desirable for many applications, including displays and advanced drug delivery systems.
This compound is a mesogenic compound known to form liquid crystal phases. Its molecular structure, characterized by a rigid biphenyl core and flexible alkoxy chains, makes it a suitable candidate for the formulation of eutectic mixtures. By carefully selecting a second component to mix with this compound, it is possible to tailor the physical properties of the resulting mixture, such as its clearing point and viscosity.
For drug development professionals, eutectic liquid crystal systems offer a promising strategy to enhance the solubility and bioavailability of poorly water-soluble drugs.[3] By dissolving an active pharmaceutical ingredient (API) within a liquid crystalline eutectic mixture, it is possible to create a high-concentration, stable, and liquid formulation of a drug that is otherwise difficult to dissolve.
Foundational Principles of Eutectic Systems
The formation of a eutectic mixture is a thermodynamic phenomenon governed by the Gibbs phase rule. When two components are mixed, the melting point of the mixture is typically lower than the melting points of the pure components. The eutectic point is the specific composition at which the mixture has the lowest possible melting temperature. At this point, the two components crystallize from the melt simultaneously.
The Schroeder-Van Laar equation provides a theoretical basis for predicting the eutectic behavior of an ideal binary mixture:
ln(xᵢ) = (ΔHբᵤₛ,ᵢ / R) * (1/Tբᵤₛ,ᵢ - 1/T)
where:
-
xᵢ is the mole fraction of component i
-
ΔHբᵤₛ,ᵢ is the enthalpy of fusion of component i
-
R is the ideal gas constant
-
Tբᵤₛ,ᵢ is the melting point of pure component i in Kelvin
-
T is the temperature of the liquid mixture in Kelvin
This equation highlights the importance of the melting point and enthalpy of fusion of the individual components in determining the phase diagram of the mixture.
Pre-formulation: Essential Characterization of this compound
Prior to formulating a eutectic mixture, it is imperative to thoroughly characterize the starting material, this compound. This data is critical for the theoretical prediction and experimental design of the eutectic system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Experimental Method |
| Molecular Formula | C₂₀H₂₆O₂ | - |
| Molecular Weight | 298.42 g/mol | - |
| Melting Point (Tₘ) | To be determined | Differential Scanning Calorimetry (DSC) |
| Enthalpy of Fusion (ΔHբᵤₛ) | To be determined | Differential Scanning Calorimetry (DSC) |
| Liquid Crystal Phase Transitions | To be determined | Polarized Optical Microscopy (POM) & DSC |
Experimental Protocols
Protocol 1: Determination of the Binary Phase Diagram
This protocol describes the experimental determination of the solid-liquid phase diagram for a binary mixture of this compound and a second liquid crystal component (e.g., N-(4-Methoxybenzylidene)-4-butylaniline (MBBA) or 4'-Octyl-4-biphenylcarbonitrile (8CB)).
Materials:
-
This compound
-
Second liquid crystal component (e.g., MBBA)
-
Analytical balance
-
Vials
-
Hot plate with magnetic stirring
-
Differential Scanning Calorimeter (DSC)
-
Polarized Optical Microscope (POM) with a hot stage
Procedure:
-
Preparation of Mixtures:
-
Prepare a series of mixtures of this compound and the second component with varying molar ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50, 60:40, 70:30, 80:20, 90:10).
-
Accurately weigh the required amounts of each component into a vial.
-
Heat the vial on a hot plate with gentle stirring until the mixture becomes a homogeneous isotropic liquid.
-
Allow the mixture to cool to room temperature while stirring to ensure uniformity.
-
-
Differential Scanning Calorimetry (DSC) Analysis:
-
Hermetically seal a small amount (5-10 mg) of each mixture in an aluminum DSC pan.
-
Heat the sample in the DSC at a controlled rate (e.g., 5 °C/min) to a temperature above the clearing point of both components.
-
Cool the sample at the same rate to a temperature below the crystallization point of both components.
-
Perform a second heating scan at the same rate.
-
From the second heating scan, determine the onset of melting (eutectic temperature) and the peak of the final melting endotherm (liquidus temperature).
-
-
Polarized Optical Microscopy (POM) Analysis:
-
Place a small amount of each mixture on a microscope slide and cover with a coverslip.
-
Heat the slide on the hot stage to the isotropic phase and then cool slowly.
-
Observe the textural changes as the mixture cools and identify the temperatures at which phase transitions occur (isotropic to nematic, nematic to smectic, crystallization).
-
Confirm the melting temperatures observed by DSC.
-
-
Construction of the Phase Diagram:
-
Plot the eutectic and liquidus temperatures as a function of the mole fraction of this compound.
-
The lowest point on the liquidus curve represents the eutectic point.
-
Diagram 1: Workflow for Determining a Binary Phase Diagram
Caption: Workflow for the determination of a binary eutectic phase diagram.
Protocol 2: Preparation of a Eutectic Liquid Crystal Mixture for Drug Solubilization
This protocol details the preparation of a eutectic mixture of this compound and a suitable co-former at the predetermined eutectic composition for the purpose of solubilizing a poorly water-soluble drug.
Materials:
-
This compound
-
Co-former (determined from Protocol 1)
-
Poorly water-soluble drug (e.g., Ibuprofen, Curcumin)
-
Analytical balance
-
Vials
-
Hot plate with magnetic stirring
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Preparation of the Eutectic Solvent:
-
Accurately weigh this compound and the co-former in the eutectic molar ratio determined in Protocol 1 into a clean, dry vial.
-
Heat the mixture on a hot plate with gentle stirring until a clear, homogeneous isotropic liquid is formed.
-
Allow the eutectic mixture to cool to room temperature. It should remain in a liquid state.
-
-
Drug Solubilization:
-
To the prepared eutectic liquid crystal solvent, add a pre-weighed amount of the poorly water-soluble drug.
-
Gently heat the mixture to a temperature that ensures the drug dissolves completely but does not cause degradation (e.g., 40-50 °C).
-
Use a vortex mixer and a water bath sonicator to facilitate the dissolution process.
-
Continue this process until a clear, saturated solution is obtained.
-
Diagram 2: Drug Solubilization Workflow
Caption: Workflow for solubilizing a poorly soluble drug in a eutectic liquid crystal mixture.
Protocol 3: Characterization of the Drug-Loaded Eutectic Mixture
Objective: To confirm the amorphization of the drug within the eutectic mixture and to assess the physical stability of the formulation.
Methods:
-
Differential Scanning Calorimetry (DSC): The absence of a melting endotherm for the drug in the DSC thermogram of the drug-loaded eutectic mixture indicates that the drug is molecularly dispersed (amorphized) within the liquid crystal matrix.
-
Powder X-ray Diffraction (PXRD): The absence of characteristic crystalline peaks of the drug in the PXRD pattern of the formulation confirms its amorphous state.
-
Polarized Optical Microscopy (POM): To observe the liquid crystalline texture of the drug-loaded mixture and to ensure no drug crystals are visible.
-
Solubility Enhancement Determination: The solubility of the drug in the eutectic mixture can be quantified using techniques like High-Performance Liquid Chromatography (HPLC) after separation from any undissolved drug.
Application in Drug Delivery: A Case Study with Ibuprofen
Ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), is classified as a BCS Class II drug, meaning it has low solubility and high permeability. Enhancing its solubility can lead to improved bioavailability and faster onset of action. A eutectic liquid crystal mixture based on this compound can serve as a novel delivery vehicle for ibuprofen.
Table 2: Hypothetical Solubility Enhancement of Ibuprofen
| Formulation | Solubility (mg/mL) | Fold Increase |
| Ibuprofen in Water | ~0.021 | 1 |
| Ibuprofen in this compound/MBBA Eutectic | To be determined | >100 (projected) |
The projected fold increase is based on literature reports for other eutectic systems.[4]
Troubleshooting and Key Considerations
-
Component Purity: The purity of this compound and the co-former is crucial for obtaining accurate phase diagrams and reproducible eutectic compositions.
-
Heating and Cooling Rates: The heating and cooling rates used in DSC and POM can influence the observed transition temperatures. It is important to use consistent and appropriate rates.
-
Polymorphism: Some compounds may exhibit polymorphism, which can affect their melting behavior. It is important to ensure that the same polymorphic form is used consistently.
-
Stability: The long-term physical and chemical stability of the drug-loaded eutectic mixture should be assessed under various storage conditions.
Conclusion
The formulation of eutectic liquid crystal mixtures with this compound presents a versatile platform for the development of advanced materials with tunable properties. The detailed protocols provided in this application note offer a systematic approach to the design, preparation, and characterization of these systems. For drug development, these eutectic mixtures hold significant promise for addressing the challenge of poor aqueous solubility of many APIs, potentially leading to more effective and bioavailable drug products. Further research into the in vitro and in vivo performance of these formulations is warranted to fully realize their therapeutic potential.
References
- 1. Estimating the phase diagrams of deep eutectic solvents within an extensive chemical space - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Eutectic Mixture Formation and Relaxation Dynamics of Coamorphous Mixtures of Two Benzodiazepine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancement of curcumin's physicochemical properties by developing its eutectic mixtures | Journal of Applied Pharmaceutical Research [japtronline.com]
- 4. Improved solubility and in vitro dissolution of Ibuprofen from poloxamer gel using eutectic mixture with menthol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Application of 4,4'-Dibutoxybiphenyl in Twisted Nematic (TN) Displays
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth exploration of the application of 4,4'-Dibutoxybiphenyl in the formulation of liquid crystal mixtures for twisted nematic (TN) displays. While not a mesogen in its own right under typical conditions, its molecular structure and physicochemical properties make it a valuable component for tuning the operational parameters of nematic mixtures. We will delve into the underlying principles of TN display technology, the critical role of liquid crystal material properties, and provide detailed, field-proven protocols for the formulation, fabrication, and characterization of TN display test cells incorporating this compound. This guide is intended to equip researchers and scientists with the necessary knowledge and methodologies to effectively utilize this compound in the development of advanced electro-optical devices.
Introduction: The Enduring Significance of Twisted Nematic Displays
Twisted nematic (TN) liquid crystal displays (LCDs) represent a foundational technology in the history of flat-panel displays.[1] Their operation is based on the ability of a nematic liquid crystal layer to rotate the plane of polarized light.[2] A standard TN cell consists of a thin layer of nematic liquid crystal sandwiched between two glass substrates, each coated with a transparent electrode and an alignment layer.[3] The alignment layers are treated, typically by rubbing, to induce a preferred orientation of the liquid crystal molecules at the surfaces. The alignment directions on the two substrates are oriented perpendicular to each other, forcing the liquid crystal director to adopt a 90° helical twist through the bulk of the material.[4]
When placed between two crossed polarizers, this twisted structure guides the light, allowing it to pass through the second polarizer, resulting in a bright state. Upon the application of an electric field, the liquid crystal molecules reorient themselves parallel to the field, destroying the helical twist. In this state, the light is no longer guided and is blocked by the second polarizer, creating a dark state.[4] This electro-optical switching is the fundamental principle behind the operation of TN displays.
The performance of a TN display—its contrast ratio, viewing angle, response time, and operating voltage—is critically dependent on the physical properties of the liquid crystal mixture employed. These properties include the dielectric anisotropy (Δε), birefringence (Δn), and viscosity.[5] Consequently, the formulation of liquid crystal mixtures with precisely tailored properties is a key area of materials science.
The Role of this compound in Nematic Mixtures
While highly specialized liquid crystal molecules with strong positive dielectric anisotropy, such as the cyanobiphenyls, often form the core of nematic mixtures for TN displays, other components are added to fine-tune the overall properties of the mixture.[5] this compound, a member of the 4,4'-dialkoxybiphenyl homologous series, serves as an excellent example of such a component.
The 4,4'-dialkoxybiphenyl series exhibits a rich mesomorphism, with the appearance and temperature range of nematic and smectic phases being highly dependent on the length of the alkoxy chains.[6] While shorter-chain homologues can exhibit nematic phases, longer-chain members tend to be smectogenic. This compound, with its relatively short butyl chains, is expected to have a low melting point and, if it exhibits a nematic phase, it would be over a narrow temperature range or monotropic (appearing only on cooling). However, its primary utility is not as a standalone liquid crystal but as a component in a mixture.
The key contributions of adding a compound like this compound to a nematic mixture are:
-
Lowering the Melting Point: Its introduction can disrupt the crystalline packing of the other components, leading to a lower melting point for the eutectic mixture and a broader operational temperature range for the device.
-
Viscosity Modification: The relatively flexible butyl chains can influence the overall viscosity of the mixture, which in turn affects the switching speed of the TN display.
-
Birefringence and Dielectric Anisotropy Tuning: While the biphenyl core contributes to the overall birefringence, the alkoxy chains and the lack of a strong polar group mean that this compound will have a low to moderate birefringence and a small dielectric anisotropy.[7] This allows for the precise dilution of these properties in a mixture containing high-anisotropy components, enabling the formulation of mixtures that meet specific performance targets.
Physicochemical and Estimated Mesomorphic Properties
Below is a table summarizing the known physicochemical properties of this compound and estimated mesomorphic properties based on trends in the 4,4'-dialkoxybiphenyl homologous series.
| Property | Value/Estimate | Source/Rationale |
| Molecular Formula | C₂₀H₂₆O₂ | |
| Molecular Weight | 298.42 g/mol | |
| CAS Number | 39800-63-0 | |
| Appearance | White crystalline solid | |
| Melting Point | ~108-110 °C | |
| Nematic-Isotropic Transition | Estimated to be monotropic or in a narrow range just below the melting point. | Based on trends in the 4,4'-dialkoxybiphenyl series. |
| Birefringence (Δn) | Estimated to be low to moderate (0.10 - 0.15) | The biphenyl core provides birefringence, but the lack of extended conjugation or highly polarizable groups limits its magnitude. |
| Dielectric Anisotropy (Δε) | Estimated to be small and slightly positive (~ +0.5 to +2.0) | The ether linkages provide a small dipole moment component parallel to the long molecular axis. |
Application Protocols
The following protocols provide a comprehensive workflow for the synthesis of this compound, its incorporation into a model nematic liquid crystal mixture, the fabrication of a TN test cell, and the characterization of its electro-optical properties.
Protocol 1: Synthesis of this compound
This protocol is based on the Williamson ether synthesis, starting from the commercially available 4,4'-Dihydroxybiphenyl.
Materials:
-
4,4'-Dihydroxybiphenyl
-
1-Bromobutane
-
Potassium carbonate (anhydrous)
-
Acetone (anhydrous)
-
Ethanol
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, combine 4,4'-Dihydroxybiphenyl (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetone (10 mL per gram of dihydroxybiphenyl).
-
Addition of Alkylating Agent: While stirring vigorously, add 1-bromobutane (2.2 eq) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium salts and wash them with a small amount of acetone.
-
Solvent Removal: Combine the filtrate and the washings, and remove the acetone using a rotary evaporator.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and melting point analysis.
Diagram: Synthesis of this compound
Caption: Williamson ether synthesis of this compound.
Protocol 2: Preparation of a Nematic Liquid Crystal Mixture
This protocol describes the preparation of a model nematic mixture incorporating this compound to modify the properties of a standard nematic liquid crystal, 5CB (4-Cyano-4'-pentylbiphenyl).
Materials:
-
4-Cyano-4'-pentylbiphenyl (5CB)
-
This compound
-
Small glass vial with a screw cap
-
Hotplate with magnetic stirring
-
Temperature controller and probe
-
Analytical balance
Procedure:
-
Weighing: Accurately weigh the desired amounts of 5CB and this compound into a clean glass vial. For a starting formulation, a mixture of 80% 5CB and 20% this compound by weight is recommended.
-
Heating and Mixing: Place the vial on a hotplate and heat it to a temperature above the clearing point of the mixture (start at ~50°C and adjust as needed). The clearing point is the temperature at which the liquid crystal becomes an isotropic liquid.
-
Homogenization: Stir the mixture gently with a small magnetic stir bar until a clear, isotropic liquid is obtained. Ensure that both components are fully dissolved and the mixture is homogeneous.
-
Cooling: Turn off the heat and allow the mixture to cool slowly to room temperature. The mixture should now be in its nematic phase.
-
Storage: Store the mixture in a tightly sealed vial to prevent contamination.
Diagram: Liquid Crystal Mixture Formulation Workflow
References
- 1. What is TN Display? Twisted Nematic Liquid Crystal| Orient Display [orientdisplay.com]
- 2. LCD display technology--TN display - DISEA [diseaelec.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. ias.ac.in [ias.ac.in]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Identifying and removing impurities in 4,4'-Dibutoxybiphenyl
Welcome to the technical support center for 4,4'-Dibutoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the identification and removal of impurities. The purity of this compound is critical, as contaminants can significantly alter the properties of downstream materials, such as liquid crystals and polymers, or introduce toxicological risks in pharmaceutical applications.
Frequently Asked Questions (FAQs): Understanding Impurities
Q1: What are the most common impurities I should expect in my sample of this compound?
The impurities present in this compound are almost exclusively process-related, originating from its synthesis. The most common synthetic route is the Williamson ether synthesis, starting from 4,4'-dihydroxybiphenyl and a butyl halide (e.g., 1-bromobutane) in the presence of a base.
Therefore, the expected impurities are:
-
Unreacted Starting Material: 4,4'-dihydroxybiphenyl is a common impurity, especially if the reaction does not go to completion. Due to its two hydroxyl groups, it is significantly more polar than the final product.
-
Mono-Alkylated Intermediate: 4-Butoxy-4'-hydroxybiphenyl is the product of a single etherification reaction. Its polarity is intermediate between the starting material and the final product.
-
Starting Material Isomers: Commercial 4,4'-dihydroxybiphenyl may contain isomeric impurities such as 2,4'-dihydroxybiphenyl, which can also undergo butylation.[1]
-
Solvent and Reagent Residues: Residual solvents used in the reaction or purification (e.g., DMF, acetonitrile) and byproducts from the base or alkylating agent can also be present.
| Impurity Name | Chemical Structure | Origin | Relative Polarity |
| This compound (Product) | C₄H₉O-C₆H₄-C₆H₄-OC₄H₉ | Desired Product | Low |
| 4-Butoxy-4'-hydroxybiphenyl | C₄H₉O-C₆H₄-C₆H₄-OH | Incomplete Reaction | Medium |
| 4,4'-Dihydroxybiphenyl | HO-C₆H₄-C₆H₄-OH | Unreacted Starting Material[1] | High |
| Isomeric Biphenols | e.g., 2,4'-Dihydroxybiphenyl | Impurity in Starting Material[1] | High |
Troubleshooting Guide: Impurity Identification
A multi-faceted analytical approach is essential for the robust identification and quantification of impurities.
Q2: My initial analysis shows multiple spots on a TLC plate. How do I identify what they are?
Thin-Layer Chromatography (TLC) is an excellent first step for qualitative assessment. Streaking or multiple spots indicate the presence of impurities.[2]
Workflow for Impurity Identification
Caption: Workflow for the identification of impurities.
Step-by-Step Protocol: TLC Analysis
-
Plate Preparation: Use a silica gel-coated TLC plate.
-
Solvent System Selection: A good starting point is a mixture of non-polar and polar solvents. For this compound, a 9:1 or 8:2 mixture of Hexane:Ethyl Acetate is recommended. The ideal system should give the product an Rf value of approximately 0.3-0.4.[2]
-
Spotting: Dissolve a small amount of your crude product in a solvent like dichloromethane. Spot it carefully onto the baseline of the TLC plate. It is also beneficial to spot standards of your starting materials if available.
-
Development: Place the plate in a developing chamber containing the chosen solvent system.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The biphenyl system is UV active.
-
Interpretation:
-
The spot with the highest Rf value (travels furthest) is the least polar compound, which should be your desired product, this compound.
-
Spots with lower Rf values correspond to more polar impurities. The mono-alkylated intermediate will have an intermediate Rf, and the highly polar 4,4'-dihydroxybiphenyl will have a very low Rf, possibly remaining at the baseline.
-
Q3: How can I get quantitative data on the purity of my sample?
For accurate quantification, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the preferred methods.[1][3]
Recommended Analytical Techniques
| Technique | Principle | Recommended Use |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Excellent for quantifying non-volatile impurities like the starting diol and mono-alkylated intermediate.[1][4] |
| GC-MS | Separation of volatile compounds in the gas phase, coupled with a mass spectrometer for identification. | Ideal for detecting volatile byproducts and confirming the identity of unknown peaks by their mass-to-charge ratio.[1][3] |
| qNMR | Quantitative Nuclear Magnetic Resonance compares the integral of an analyte's signal to that of a certified internal standard. | Provides an absolute measure of purity without needing a specific reference standard for the product itself.[5][6] |
General Protocol: HPLC-UV Analysis
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water is effective. For example, start with 50% acetonitrile and increase to 95% over 15-20 minutes.[1][7]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at ~260 nm. A photodiode array (PDA) detector is useful for obtaining UV spectra of the peaks to aid in identification.[3]
-
Sample Preparation: Accurately weigh and dissolve the sample in acetonitrile or methanol. Filter through a 0.45 µm syringe filter before injection.
Troubleshooting Guide: Impurity Removal
The choice of purification method depends on the nature and quantity of the impurities.
Decision Workflow for Purification
Caption: Decision tree for selecting a purification method.
Q4: My product is contaminated with a significant amount of starting material. What is the best way to remove it?
When polar impurities like 4,4'-dihydroxybiphenyl are present in significant amounts, flash column chromatography is the most effective method for bulk removal.[2][8][9]
Step-by-Step Protocol: Flash Column Chromatography
-
Solvent System Selection: Use TLC to determine an appropriate mobile phase (eluent). The goal is to find a solvent system where the desired product has an Rf of ~0.35, and there is good separation from other spots. A gradient elution from 5% to 20% ethyl acetate in hexanes is a good starting point.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate/hexanes). Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.
-
Elution: Begin eluting with the starting solvent mixture. Collect fractions in test tubes and monitor the elution process using TLC.
-
Gradient (if needed): Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the more polar compounds.
-
Fraction Analysis: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent under reduced pressure.
Q5: My product looks pure by TLC, but it has a slight yellow tint. How do I get a pure white solid?
A yellow tint often indicates the presence of trace, highly conjugated, or oxidized impurities.[1][10] Recrystallization , often with the addition of activated charcoal, is the best method for removing such minor impurities and for achieving high crystalline purity.[7][11][12]
Step-by-Step Protocol: Recrystallization
-
Solvent Selection: The ideal solvent will dissolve this compound well when hot but poorly at room temperature. Test small amounts of your product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate). Ethanol or aqueous ethanol mixtures are often effective.[7]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Decolorization (if needed): If the solution is colored, add a small amount (a spatula tip) of activated charcoal to the hot solution. Swirl the mixture for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them, collecting the hot filtrate in a clean, pre-warmed flask.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize the yield of crystals.
-
Isolation: Collect the pure crystals by vacuum filtration using a Büchner funnel.
-
Washing & Drying: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities. Dry the crystals thoroughly, preferably in a vacuum oven.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. Purification of toxohormone by column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0432782B1 - Process for preparing 4,4'-dihydroxybiphenyl - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of 4,4'-Dibutoxybiphenyl
An authoritative guide to navigating the complexities of synthesizing 4,4'-Dibutoxybiphenyl, presented by the BenchChem Technical Support Center.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the development of liquid crystals, high-performance polymers, and various organic electronic materials. Its synthesis, while conceptually straightforward, is often plagued by issues of low yield and product impurity. The most common and industrially relevant synthetic route is the Williamson ether synthesis, a classic SN2 reaction. This guide provides a comprehensive technical resource for researchers, offering in-depth troubleshooting, frequently asked questions, and optimized protocols to ensure a successful and reproducible synthesis.
Section 1: Reaction Overview and Mechanism
The synthesis of this compound is typically achieved by the double O-alkylation of 4,4'-dihydroxybiphenyl with a suitable butyl halide, such as 1-bromobutane, in the presence of a base.
Reaction Scheme: (HO-C₆H₄-C₆H₄-OH) + 2 CH₃(CH₂)₃Br + Base → CH₃(CH₂)₃O-C₆H₄-C₆H₄-O(CH₂)₃CH₃ + Base·HBr
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] The process involves two key steps that occur sequentially for each hydroxyl group:
-
Deprotonation: A base is used to deprotonate the phenolic hydroxyl groups of 4,4'-dihydroxybiphenyl, forming a more potent nucleophile, the diphenoxide anion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon of the 1-bromobutane in a backside attack, displacing the bromide leaving group.[1][2]
Caption: SN2 Mechanism for Dibutoxybiphenyl Synthesis
Section 2: Detailed Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of this compound.
Materials:
-
4,4'-Dihydroxybiphenyl (1.0 eq)
-
1-Bromobutane (2.2 - 2.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 - 3.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Deionized water
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4,4'-dihydroxybiphenyl (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.
-
Solvent Addition: Add anhydrous DMF to the flask via syringe to create a solution with a concentration of approximately 0.2-0.5 M with respect to the diol.
-
Reagent Addition: Add 1-bromobutane (2.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80-90 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting diol is consumed.
-
Work-up (Quenching): After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing deionized water (approximately 10 times the volume of DMF used). A white precipitate should form.
-
Extraction: Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration. Dissolve the crude solid in ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with deionized water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as ethanol or an ethanol/water mixture, to obtain pure this compound as a white crystalline solid.[4][5]
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses the most common issues encountered during the synthesis.
Caption: Troubleshooting Workflow for Synthesis Optimization
Q: My reaction yield is very low, and TLC analysis shows a significant amount of unreacted 4,4'-dihydroxybiphenyl.
-
Possible Cause 1: Ineffective Deprotonation. The base may be old, hydrated, or insufficient in quantity. The phenoxide nucleophile is not being generated effectively.
-
Solution: Use freshly dried, powdered potassium carbonate. Ensure at least 2.5 equivalents are used to drive the equilibrium. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions and greater handling care.[6]
-
-
Possible Cause 2: Suboptimal Reaction Conditions. The reaction temperature may be too low, or the reaction time too short. Williamson ether syntheses can be slow.[1]
-
Solution: Ensure the internal reaction temperature reaches 80-90 °C. If the reaction stalls, consider extending the reaction time to 24 or even 36 hours. Monitor progress every few hours via TLC.
-
-
Possible Cause 3: Wet Reagents or Solvents. Water will protonate the phenoxide, inactivating the nucleophile, and can also hydrolyze the alkyl halide.[7]
-
Solution: Use anhydrous grade solvents. Flame-dry all glassware before use and conduct the reaction under an inert atmosphere (N₂ or Ar).[8]
-
Q: The main product I've isolated is the mono-alkylated intermediate, 4-butoxy-4'-hydroxybiphenyl. How can I drive the reaction to completion?
-
Possible Cause: Insufficient Reagents or Time. The second etherification is often slower than the first due to statistical and potential electronic effects. You may have used too little alkyl halide or base, or not allowed enough time for the second substitution to occur.
-
Solution: Increase the excess of 1-bromobutane to 2.5 equivalents and the base to 3.0 equivalents. Ensure the reaction is run until TLC analysis shows the disappearance of the mono-ether spot.
-
Q: My product is contaminated with an unknown impurity that is difficult to remove by recrystallization.
-
Possible Cause 1: E2 Elimination. The alkoxide base can also act as a base to promote the E2 elimination of HBr from 1-bromobutane, forming 1-butene. This is more likely at higher temperatures.[2][6]
-
Possible Cause 2: C-Alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, undesired byproduct).[1][6]
-
Solution: C-alkylation is favored in less polar solvents. Using a polar aprotic solvent like DMF or DMSO helps to solvate the cation and leave the oxygen as the more accessible and reactive nucleophilic site, favoring O-alkylation.
-
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is a polar aprotic solvent like DMF or acetonitrile recommended? Polar aprotic solvents are ideal for SN2 reactions. They are polar enough to dissolve the ionic intermediates (the phenoxide salt) but do not participate in hydrogen bonding. This leaves the anionic nucleophile "naked" and highly reactive, accelerating the rate of substitution.[1] In contrast, protic solvents (like ethanol) would form a solvent shell around the nucleophile, stabilizing it and slowing the reaction.[1]
Q2: Can I use a different base, such as NaOH or KOH? While strong bases like NaOH or KOH can be used, they introduce water into the reaction, which can lead to side reactions and lower yields.[6] Carbonate bases like K₂CO₃ are often preferred because they are effective, easy to handle, and the reaction can be run under heterogeneous conditions, simplifying workup. For highest reactivity, a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous solvent like THF or DMF is an excellent choice.[3][6]
Q3: Is a phase-transfer catalyst (PTC) necessary for this reaction? A phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, is not strictly necessary when using a polar aprotic solvent like DMF where the salts have some solubility. However, a PTC can significantly accelerate the reaction by shuttling the phenoxide anion from the solid phase (or an aqueous phase if using NaOH/KOH) into the organic phase where the alkyl halide resides, increasing the effective concentration of the nucleophile.[1][7][9][10] This can be particularly useful for improving yields or reducing reaction times.[1]
Q4: How can I best purify the final product? Recrystallization is the most effective method for purifying this compound.[4][5] The crude product is typically a solid. A good solvent for recrystallization is one in which the product is highly soluble at high temperatures but poorly soluble at low temperatures. Ethanol or mixtures of ethyl acetate and hexanes are commonly effective. If the product is contaminated with oily impurities, column chromatography on silica gel may be required prior to recrystallization.[8]
Section 5: Summary of Key Reaction Parameters
| Parameter | Recommended Choice | Rationale & Impact on Yield/Purity |
| Diol Precursor | 4,4'-Dihydroxybiphenyl | Purity is critical. Impurities from its own synthesis (e.g., via Ullmann or Suzuki coupling) can carry through.[11][12] |
| Alkyl Halide | 1-Bromobutane or 1-Iodobutane | Must be a primary halide. Secondary/tertiary halides lead to E2 elimination, drastically reducing yield.[1][3][13] Iodides are more reactive but also more expensive. |
| Base | K₂CO₃ (anhydrous) or NaH | K₂CO₃ is effective, inexpensive, and safe.[6] NaH provides faster reaction rates but requires strict anhydrous conditions.[3] Using NaOH/KOH is possible but introduces water. |
| Solvent | DMF, Acetonitrile (polar aprotic) | Maximizes SN2 reaction rate by solvating the cation and leaving a highly reactive "naked" anion nucleophile.[1][6] |
| Temperature | 80 - 90 °C | Provides a good balance between reaction rate and minimizing the E2 elimination side reaction.[1] Higher temperatures (>100 °C) can increase byproduct formation. |
| Additives | Phase-Transfer Catalyst (e.g., TBAB) | Optional, but can increase reaction rate and yield by improving the solubility and availability of the phenoxide nucleophile.[1][7] |
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Preventing thermal degradation of 4,4'-Dibutoxybiphenyl during synthesis
Welcome to the technical support center for the synthesis of 4,4'-Dibutoxybiphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and the scientific rationale behind our recommendations to help you optimize your synthetic route and prevent product degradation.
I. Understanding the Synthesis: The Williamson Ether Synthesis Approach
The most common and efficient method for preparing this compound is through a Williamson ether synthesis. This reaction involves the O-alkylation of 4,4'-dihydroxybiphenyl with a suitable butylating agent, typically a butyl halide, in the presence of a base. The reaction proceeds via an SN2 mechanism, where the deprotonated hydroxyl groups of 4,4'-dihydroxybiphenyl act as nucleophiles, attacking the electrophilic carbon of the butyl halide.
II. Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in the synthesis of this compound?
A1: Low yields are most commonly attributed to incomplete reaction, competing side reactions, or product loss during workup and purification. In the context of the Williamson ether synthesis of this compound, the primary culprits are often:
-
Incomplete deprotonation of 4,4'-dihydroxybiphenyl: The choice of base is critical. If the base is not strong enough to fully deprotonate both hydroxyl groups, the reaction will stall, leaving unreacted starting material.
-
Elimination side reaction: The use of a butyl halide introduces the possibility of an E2 elimination reaction, where the base abstracts a proton from the butyl group, leading to the formation of butene instead of the desired ether. This is more prevalent at higher temperatures.
-
C-alkylation: While less common, the phenoxide intermediate can undergo alkylation on the aromatic ring instead of the oxygen atom. This is a potential side reaction for aryloxides.[1]
Q2: How does reaction temperature affect the synthesis?
A2: Temperature is a critical parameter. While higher temperatures can increase the reaction rate, they also significantly promote the undesirable elimination side reaction. A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1] For the synthesis of this compound, it is advisable to start at a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress. If the reaction is sluggish, the temperature can be gradually increased.
Q3: What are the best choices for base and solvent?
A3: The choice of base and solvent are interdependent and crucial for success.
-
Base: For phenolic starting materials like 4,4'-dihydroxybiphenyl, moderately strong bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient. The use of very strong bases like sodium hydride (NaH) can increase the rate of elimination.
-
Solvent: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile are generally preferred. They effectively dissolve the reactants and promote the SN2 reaction without solvating the nucleophile as strongly as protic solvents would.
Q4: What is the role of a phase-transfer catalyst and should I use one?
A4: A phase-transfer catalyst (PTC), such as tetrabutylammonium bromide (TBAB), can be highly beneficial, especially in reactions with two immiscible phases (e.g., an aqueous base and an organic solvent). The PTC facilitates the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the butyl halide.[2] This can significantly increase the reaction rate and allow for milder reaction conditions, thereby reducing the likelihood of side reactions. The use of a PTC is strongly recommended for this synthesis.[2][3]
III. Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective deprotonation of 4,4'-dihydroxybiphenyl. 2. Low reaction temperature. 3. Inactive alkylating agent. | 1. Ensure a sufficiently strong base (e.g., NaOH, K₂CO₃) is used in at least stoichiometric amounts (2 equivalents per equivalent of 4,4'-dihydroxybiphenyl). 2. Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and the appearance of byproducts. 3. Use a fresh bottle of butyl bromide or butyl iodide. Iodides are more reactive than bromides. |
| Presence of Unreacted 4,4'-dihydroxybiphenyl | 1. Insufficient amount of base. 2. Insufficient amount of butyl halide. 3. Short reaction time. | 1. Use a slight excess of the base (e.g., 2.2 equivalents). 2. Use a slight excess of the butyl halide (e.g., 2.2-2.5 equivalents). 3. Extend the reaction time and monitor by TLC or GC until the starting material is consumed. |
| Formation of Significant Byproducts | 1. Elimination: High reaction temperature. 2. Mono-alkylation: Incomplete reaction. 3. C-alkylation: A known, though often minor, side reaction with phenoxides. | 1. Reduce the reaction temperature. Consider using a more reactive alkyl halide (butyl iodide) at a lower temperature. 2. Ensure sufficient equivalents of base and butyl halide are used and allow the reaction to proceed to completion. 3. This is often difficult to avoid completely. Purification by column chromatography or recrystallization is usually necessary. |
| Product is an intractable oil or difficult to purify | 1. Presence of multiple byproducts. 2. Residual solvent or starting materials. | 1. Optimize the reaction conditions to minimize byproduct formation. 2. Ensure complete removal of the reaction solvent under reduced pressure. Purify the crude product using column chromatography on silica gel followed by recrystallization. |
IV. Preventing Thermal Degradation
While specific thermal degradation data for this compound is not extensively available, the thermal decomposition of aromatic ethers is known to proceed via cleavage of the ether bond at elevated temperatures. Pyrolysis of aromatic ethers can lead to the formation of phenols and other radical fragments.[4][5]
Key Recommendations to Prevent Thermal Degradation:
-
Avoid Excessive Reaction Temperatures: As a general rule, do not exceed the minimum temperature required for a reasonable reaction rate. For this synthesis, temperatures above 120 °C should be avoided.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the starting materials and product at elevated temperatures.
-
Careful Distillation: If purifying the product by distillation, use a vacuum to lower the boiling point and minimize thermal stress on the molecule.
-
Storage: Store the purified this compound in a cool, dark place to prevent long-term degradation.
V. Detailed Experimental Protocol: Phase-Transfer Catalyzed Synthesis of this compound
This protocol is a robust starting point for the synthesis of this compound, incorporating a phase-transfer catalyst to enhance reaction efficiency.
Materials:
-
4,4'-Dihydroxybiphenyl
-
1-Bromobutane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Deionized Water
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,4'-dihydroxybiphenyl (1.0 eq) and tetrabutylammonium bromide (0.1 eq) in toluene.
-
Addition of Base: Prepare a solution of sodium hydroxide (2.2 eq) in deionized water and add it to the reaction mixture.
-
Addition of Alkylating Agent: While stirring vigorously, add 1-bromobutane (2.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and maintain this temperature with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Workup: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with deionized water, followed by brine.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
VI. Mechanistic Insights and Troubleshooting Logic
Understanding the underlying mechanisms is key to effective troubleshooting.
Reaction Mechanism:
Caption: Simplified reaction mechanism for the synthesis.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting low yield issues.
VII. Analytical Characterization
Confirming the identity and purity of your product is essential.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the aromatic protons on the biphenyl core and the aliphatic protons of the butyl chains. The integration of these signals should correspond to the expected proton count.
-
¹³C NMR: The spectrum should show the expected number of signals for the aromatic and aliphatic carbons.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique to assess the purity of the product and identify any volatile impurities or byproducts. The mass spectrum of the main peak should correspond to the molecular weight of this compound.
VIII. References
-
Kinetic model for synthesizing 4,4′-diethanoxy biphenyl by phase transfer catalysis. (2022). ResearchGate. Retrieved from --INVALID-LINK--
-
Pyrolysis of Ethers. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
The pyrolysis of ethers. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2019). MDPI. Retrieved from --INVALID-LINK--
-
Pools of aromatic pyrolysis products as a function of biomass source. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Williamson ether synthesis. (n.d.). Wikipedia. Retrieved from --INVALID-LINK--
-
Direct Detection of Products from the Pyrolysis of 2-Phenethyl Phenyl Ether. (2011). ACS Publications. Retrieved from --INVALID-LINK--
-
4,4'-Diacetoxybiphenyl - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from --INVALID-LINK--
-
Application Note: Interpretation of ¹H and ¹³C NMR Spectra of alpha-(4-Biphenylyl)benzylamine. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. (2025). BenchChem. Retrieved from --INVALID-LINK--
-
Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. (2005). ACS Publications. Retrieved from --INVALID-LINK--
-
ESI for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
4,4'-DI-TERT-BUTYLBIPHENYL(1625-91-8) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Williamson Ether synthesis. (2025). Reddit. Retrieved from --INVALID-LINK--
-
Identification and Analysis of Halogenated Contaminants Formed in Thermal. (n.d.). ProQuest. Retrieved from --INVALID-LINK--
-
NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Phase-Transfer Catalysis in Organic Syntheses. (n.d.). CRDEEP Journals. Retrieved from --INVALID-LINK--
-
Williamson ether synthesis (done wrong). (2020). YouTube. Retrieved from --INVALID-LINK--
-
Williamson ether synthesis trouble, 2.0. (2015). Reddit. Retrieved from --INVALID-LINK--
-
Why does this not work? Williamson ether synthesis is terrible. (2022). Reddit. Retrieved from --INVALID-LINK--
-
“Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. (n.d.). The Royal Society of Chemistry. Retrieved from --INVALID-LINK--
-
Thermal Decomposition and Characterization of TDI polymers using TGA coupled GC-MS. (2017). OSTI.GOV. Retrieved from --INVALID-LINK--
-
Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press. Retrieved from --INVALID-LINK--
-
A Step-By-Step Guide to 1D and 2D NMR Interpretation. (2018). Emery Pharma. Retrieved from --INVALID-LINK--
-
[Synthesis by phase transfer catalysis of alkyl sulfides]. (1991). PubMed. Retrieved from --INVALID-LINK--
-
The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. (2021). ACD/Labs. Retrieved from --INVALID-LINK--
-
4,4'-Biphenol(92-88-6) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--
-
View of Synthesis of 4-(benzyloxy)biphenyl under a multi-site phase-transfer catalyst along with ultrasonication – A kinetic study. (n.d.). Journal of Chemical, Biological and Physical Sciences. Retrieved from --INVALID-LINK--
-
1H NMR spectrum of 4 4ʹ bis(4-carboxy methylene) biphenyl. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--
-
Synergic chemical analysis - the coupling of TG with FTIR, MS and GC-MS 2. Catalytic transformation of the gases evolved during the thermal decomposition of HDPE using acid-activated clays. (2021). Sheffield Hallam University Research Archive. Retrieved from --INVALID-LINK--
-
Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate v1. (2023). ResearchGate. Retrieved from --INVALID-LINK--
-
Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry. (2024). PubMed. Retrieved from --INVALID-LINK--
-
Thermal decomposition study of 4-methyloxybenzyl-glycoside by TG/DTA and on-line pyrolysis-photoionization mass spectrometry. (2024). ResearchGate. Retrieved from --INVALID-LINK--
References
Technical Support Center: Achieving Ultra-High Purity 4,4'-Dibutoxybiphenyl for Advanced Electronic Applications
Introduction: 4,4'-Dibutoxybiphenyl is a key organic semiconductor material, valued for its application in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[1][2] The performance of these devices—efficiency, brightness, and lifetime—is directly contingent on the ultra-high purity of the foundational materials.[3][4] Even trace impurities can act as charge traps or quenching sites, severely degrading device performance. This guide provides in-depth troubleshooting advice and detailed protocols to help researchers overcome common challenges in the purification of this compound, ensuring the material meets the stringent requirements (>99.9%) for electronic applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: The impurity profile largely depends on the synthetic route. A common synthesis involves the Williamson ether synthesis, starting from 4,4'-Dihydroxybiphenyl and 1-bromobutane. Potential impurities include:
-
Unreacted Starting Materials: Residual 4,4'-Dihydroxybiphenyl and 1-bromobutane.
-
Mono-substituted Intermediate: 4-Butoxy-4'-hydroxybiphenyl, a common byproduct resulting from incomplete reaction.
-
Solvent Residues: Trapped solvents used during synthesis and workup (e.g., DMF, acetonitrile, toluene).[5][6]
-
Byproducts from Side Reactions: Impurities from side reactions, such as elimination products from 1-bromobutane under basic conditions.[7]
Q2: What is the single most effective technique for achieving >99.9% purity for electronic-grade this compound?
A2: For achieving the ultra-high purity required for organic electronics, gradient sublimation under high vacuum is the gold standard.[3][8][9] While techniques like recrystallization and column chromatography are excellent for initial bulk purification, sublimation is unparalleled for removing trace volatile impurities and separating molecules with very similar polarities, which is crucial for eliminating any remaining starting materials or byproducts.[4][10]
Q3: My "pure" material looks like a white powder, but my OLED device performance is poor. What could be the issue?
A3: Visual appearance is not a reliable indicator of electronic-grade purity. Even if your material is a white crystalline solid, it may contain impurities that are not colored. These can include isomers, homologous compounds, or trace inorganic salts that don't impact the color but can severely affect electronic properties.[8] High-sensitivity analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are necessary to confirm purity.[11][12] Furthermore, poor device performance can also stem from issues in device fabrication, such as contamination during thin-film deposition.
Q4: Can I rely solely on melting point to assess the purity of my this compound?
A4: While a sharp melting point close to the literature value is a good indicator of purity, it is not sufficient for electronic-grade materials. The presence of small amounts of impurities may only cause a minor depression or broadening of the melting point range, which can be difficult to detect accurately. It should be used as a preliminary check, but always validated with more sensitive chromatographic or spectroscopic methods.[13]
Troubleshooting and Optimization Guides
This section addresses specific problems encountered during the purification process. Each issue is analyzed with potential causes and actionable solutions.
Issue 1: After recrystallization, the product is still off-white or yellowish.
-
Primary Cause: The presence of colored, highly conjugated impurities or oxidation byproducts that are not efficiently removed by a single solvent recrystallization. These impurities may have similar solubility profiles to the desired product.
-
Strategic Solution: Activated Charcoal Treatment & Solvent System Optimization
-
Rationale: Activated charcoal has a high surface area and can adsorb large, colored impurity molecules.[14]
-
Protocol:
-
Dissolve the impure this compound in the minimum amount of a suitable hot solvent (e.g., ethanol, acetone, or acetonitrile).[5]
-
Add a very small amount of activated charcoal (typically 1-2% of the solute's weight). Caution: Adding too much charcoal can lead to significant product loss due to adsorption.[15]
-
Keep the solution heated for 5-10 minutes to allow for adsorption.
-
Perform a hot gravity filtration using fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Allow the filtered, clear solution to cool slowly to promote the formation of pure crystals.[16]
-
-
If Discoloration Persists: The chosen solvent may be inadequate. Experiment with a two-solvent system. Dissolve the compound in a "good" solvent where it is highly soluble (e.g., hot acetone) and then slowly add a "poor" solvent where it is less soluble (e.g., water or hexane) until the solution becomes slightly cloudy (the cloud point). Add a few drops of the good solvent to clarify and then allow to cool slowly.[16]
-
Issue 2: HPLC analysis of the purified product shows a significant peak corresponding to the mono-substituted intermediate (4-Butoxy-4'-hydroxybiphenyl).
-
Primary Cause: The polarity of the mono-substituted intermediate is very close to that of the desired di-substituted product, making separation by recrystallization alone difficult. The hydroxyl group on the intermediate allows it to co-precipitate within the crystal lattice of the final product.
-
Strategic Solution: Flash Column Chromatography
-
Rationale: Column chromatography separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[17] The slightly higher polarity of the mono-substituted intermediate due to its hydroxyl group will cause it to adhere more strongly to the silica gel, allowing the desired, less polar this compound to elute first.
-
Workflow Diagram:
Caption: Workflow for purification by flash column chromatography.
-
See the Detailed Experimental Protocols section for a step-by-step guide.
-
Issue 3: The yield from recrystallization is extremely low (< 30%).
-
Primary Cause: This is most often due to using an excessive amount of solvent during the dissolution step or cooling the solution too rapidly.
-
Strategic Solutions:
-
Minimize Solvent: Always use the minimum amount of hot solvent required to fully dissolve the crude product. Adding even a small excess can keep a significant portion of your product dissolved in the mother liquor after cooling.[15]
-
Slow Cooling: Rapid cooling (e.g., immediately placing the hot flask in an ice bath) leads to the formation of small, impure crystals and traps impurities.[16] Allow the flask to cool slowly to room temperature on a benchtop, then move it to a refrigerator, and finally to an ice bath to maximize recovery of pure crystals.
-
Recover from Mother Liquor: If you suspect significant product loss, you can try to recover it from the filtrate (mother liquor). Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. Note that this second crop will likely be less pure than the first.[15]
-
Issue 4: After purification by chromatography and recrystallization, GC-MS analysis still detects trace impurities, preventing the material from reaching >99.9% purity.
-
Primary Cause: The material contains thermally stable, volatile impurities with polarities and solubilities very similar to the target compound, making them difficult to remove by solvent-based methods.
-
Strategic Solution: High-Vacuum Gradient Sublimation
-
Rationale: Sublimation purifies compounds by transitioning them from a solid to a gas phase under vacuum, leaving non-volatile impurities behind.[3] In a gradient sublimation system, a temperature gradient is established along a tube. The compound vaporizes and then re-condenses on a cooler surface. Impurities with different volatilities will condense at different temperature zones, allowing for exceptionally fine separation.[10] This is the definitive final step for producing electronic-grade materials.
-
Troubleshooting Sublimation:
-
Problem: The product is degrading (charring).
-
Cause: The sublimation temperature is too high, or the vacuum is not low enough.
-
Solution: Lower the temperature and/or improve the vacuum. Ensure the system is free of leaks.
-
Problem: Poor yield or very slow sublimation rate.
-
Cause: The temperature is too low, or the distance between the source and the collection surface is too large.
-
Solution: Gradually increase the temperature. Optimize the geometry of the sublimation apparatus.
Caption: Principle of purification by gradient sublimation.
-
-
Detailed Experimental Protocols
Protocol 1: Optimized Recrystallization
-
Solvent Selection: Place a small amount of crude product in several test tubes. Add a few drops of different potential solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate). The ideal solvent will dissolve the compound poorly at room temperature but completely when heated.[18]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then heat to a gentle boil for a few minutes.[14]
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[14]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Using Thin Layer Chromatography (TLC), find a solvent system (e.g., a mixture of hexane and ethyl acetate) that gives the desired product a retention factor (Rf) of approximately 0.3. The impurities should have significantly different Rf values.[17]
-
Column Packing: Pack a glass column with silica gel using the chosen mobile phase as a slurry. Ensure there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent completely. Carefully add the dry, loaded silica to the top of the column.
-
Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to force the solvent through the column.[17]
-
Fraction Collection: Collect the eluent in a series of test tubes.
-
Analysis: Spot each fraction on a TLC plate to determine which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purity Assessment by HPLC
-
Instrumentation: Use an HPLC system with a UV detector and a C18 or Biphenyl reversed-phase column.[11][19] Biphenyl columns can offer enhanced selectivity for aromatic compounds.[20][21]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile). Filter the sample through a 0.45 µm syringe filter.[14]
-
Analysis: Inject the sample into the HPLC system. Monitor the elution at a wavelength where this compound has strong absorbance (e.g., ~260 nm).[12]
-
Quantification: Purity is typically determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Data Summary: Comparison of Purification Techniques
| Technique | Principle of Separation | Primary Impurities Removed | Typical Achievable Purity | Pros | Cons |
| Recrystallization | Differential solubility in a solvent at different temperatures.[18] | Insoluble impurities, compounds with significantly different solubility profiles. | 98 - 99.5% | Scalable, cost-effective, good for bulk purification. | Ineffective for impurities with similar solubility; potential for low yield.[15] |
| Column Chromatography | Differential adsorption onto a solid stationary phase.[17] | Compounds with different polarities (e.g., mono-substituted intermediate). | 99.0 - 99.8% | Excellent for separating compounds with different polarities. | Can be time-consuming, requires significant solvent usage, may not be ideal for large scale. |
| Gradient Sublimation | Differential volatility under high vacuum.[8][10] | Volatile organic impurities, isomers, and compounds with very similar structures. | > 99.9% | Achieves the highest purity, solvent-free process.[4] | Requires specialized equipment, low throughput, not suitable for thermally unstable compounds. |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. mbraun.com [mbraun.com]
- 5. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 6. How To [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. SUBLIMATION PURIFICATION TECHNOLOGYï½KNC Laboratories Co.,Ltd. [kncweb.co.jp]
- 9. Advanced purification by Sublimation | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 10. US9139488B2 - Sublimation method for the purification of organic small molecules - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. benchchem.com [benchchem.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. benchchem.com [benchchem.com]
- 19. Kinetex Biphenyl Column for Aromatic Compounds | Phenomenex [phenomenex.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Biphenyl Reversed Phase LC Columns | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: Enhancing the Thermal Stability of 4,4'-Dibutoxybiphenyl Containing Mixtures
This technical support guide is designed for researchers, scientists, and drug development professionals working with 4,4'-Dibutoxybiphenyl and its mixtures. Here, we address common challenges related to thermal instability and provide practical, field-proven troubleshooting strategies and detailed experimental protocols. Our goal is to empower you with the knowledge to diagnose, resolve, and prevent thermal degradation in your experiments, ensuring the integrity and reliability of your results.
Troubleshooting Guide: Diagnosing and Resolving Thermal Instability
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experimental work.
Q1: My this compound mixture is showing a yellow or brown discoloration after heating. What is the likely cause and how can I prevent it?
A1: Discoloration upon heating is a primary indicator of thermal decomposition. The butoxy chains of the this compound are susceptible to oxidation, which can lead to the formation of colored byproducts. The presence of impurities, particularly residual reactants from synthesis, can catalyze this degradation.
Immediate Corrective Actions:
-
Purity Verification: The first step is to verify the purity of your this compound. Impurities from the synthesis, such as residual phenols or catalysts, can significantly lower the decomposition temperature.[1][2] Consider re-purifying your material using recrystallization.
-
Inert Atmosphere: Conduct your experiments under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen. This is particularly crucial at elevated temperatures.
-
Introduction of Antioxidants: The addition of a small amount of an antioxidant can effectively inhibit oxidative degradation. Common choices include Butylated Hydroxytoluene (BHT) or Vitamin E (α-tocopherol).[3][4][5] These molecules act as free-radical scavengers, terminating the chain reactions of oxidation.
Preventative Measures:
-
Always use high-purity this compound for your mixtures.
-
Store the compound and its mixtures in a cool, dark place, and consider blanketing with an inert gas for long-term storage.
Q2: I've observed a decrease in the nematic-to-isotropic transition temperature (TNI) of my this compound mixture over time or after thermal cycling. Why is this happening?
A2: A decrease in the TNI is a strong indication that the molecular structure of the liquid crystal is being compromised. Thermal degradation can lead to the formation of non-mesogenic impurities, which disrupt the long-range orientational order of the nematic phase, thereby lowering the TNI.[6]
Troubleshooting Steps:
-
Thermal History Analysis: Review the thermal history of your sample. Has it been subjected to temperatures close to or exceeding its decomposition temperature? Even prolonged exposure to moderately high temperatures can lead to gradual degradation.
-
Analytical Confirmation: Use Differential Scanning Calorimetry (DSC) to precisely measure the TNI of a fresh sample and compare it to the aged or cycled sample. A significant downward shift confirms degradation.[7][8][9]
-
Incorporate a Stabilizer: The addition of a molecularly rigid compound can sometimes enhance the stability of the nematic phase and even increase the TNI.[10] However, the primary solution is to prevent degradation in the first place by using antioxidants.
Workflow for Diagnosing TNI Depression:
Caption: Troubleshooting workflow for TNI depression.
Q3: My DSC or TGA results show an unexpected mass loss at temperatures lower than the literature values for this compound. How do I interpret and fix this?
A3: Premature mass loss detected by Thermogravimetric Analysis (TGA) or an anomalous endotherm in DSC at lower temperatures points towards the presence of volatile impurities or early-onset degradation.
Potential Causes and Solutions:
-
Residual Solvent: The most common cause is the presence of residual solvent from synthesis or purification. Ensure your sample is thoroughly dried under vacuum before analysis.
-
Low Molecular Weight Impurities: Impurities from the starting materials or byproducts of the synthesis can have lower thermal stability than the main compound.
-
Degradation Catalyzed by Impurities: As mentioned, certain impurities can catalyze the decomposition of this compound, leading to mass loss at lower temperatures.
Experimental Protocol for Verification:
-
Drying: Dry your sample in a vacuum oven at a temperature well below its melting point for several hours and re-run the TGA.
-
Purification: If the issue persists, purify your this compound sample by recrystallization.
-
Blank Run: Run a TGA analysis of the empty sample pan to ensure there is no contamination from the instrument itself.
| Potential Issue | Diagnostic Observation (TGA/DSC) | Recommended Action |
| Residual Solvent | Mass loss at low temperatures (<150°C) in TGA. | Dry sample under vacuum and re-analyze. |
| Impurities | Broad or multiple melting peaks in DSC; early onset of mass loss in TGA. | Purify the sample via recrystallization.[1] |
| Catalytic Degradation | Sharp mass loss in TGA at a temperature lower than expected for the pure substance. | Purify the sample and consider adding an antioxidant. |
Frequently Asked Questions (FAQs)
Q: What are the primary mechanisms of thermal degradation for this compound?
A: The primary degradation pathway for alkoxybiphenyls like this compound is believed to be initiated by the cleavage of the ether bond in the butoxy group, especially in the presence of oxygen. This can lead to the formation of phenols and butene or butanol.[11] Subsequent oxidation can lead to the formation of quinone-like structures, which are often colored.
Hypothetical Oxidative Degradation Pathway:
Caption: Hypothetical oxidative degradation pathway for this compound.
Q: What concentration of antioxidant should I use?
A: A good starting point for antioxidants like BHT or Vitamin E is a concentration range of 0.1% to 1% by weight.[12] It is advisable to start with a lower concentration and test the effectiveness. Higher concentrations can sometimes negatively impact the liquid crystalline properties of the mixture.
Q: What are the ideal analytical techniques for assessing thermal stability?
A: The combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is highly recommended.[7][13][14]
-
TGA provides quantitative information about the temperature at which the material starts to lose mass due to decomposition.
-
DSC can detect changes in heat flow associated with phase transitions (like melting and the nematic-to-isotropic transition) and decomposition. A change in the shape or temperature of these transitions after thermal stress can indicate degradation.
Q: Can the atmosphere during the experiment affect thermal stability?
A: Absolutely. As oxidative degradation is a primary concern, performing experiments in an oxygen-rich atmosphere (like air) will significantly reduce the thermal stability compared to an inert atmosphere (like nitrogen or argon).[13]
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
This protocol is essential for removing impurities that can compromise thermal stability.
-
Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Ethanol or a mixture of ethanol and water is often a good choice.
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of hot solvent to form a saturated solution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-80°C) to remove all traces of solvent.
Protocol 2: Preparation of a Stabilized this compound Mixture
-
Weighing: Accurately weigh the purified this compound and the desired antioxidant (e.g., BHT, 0.5% w/w) in a clean vial.
-
Dissolution: Add a suitable solvent (e.g., dichloromethane or toluene) to dissolve both components completely.
-
Mixing: Gently swirl or sonicate the mixture to ensure homogeneity.
-
Solvent Removal: Remove the solvent under a gentle stream of inert gas or by using a rotary evaporator.
-
Final Drying: Place the vial in a vacuum oven at a moderate temperature to remove any residual solvent.
Protocol 3: Thermal Analysis of the Mixture
A. Differential Scanning Calorimetry (DSC)
-
Sample Preparation: Accurately weigh 2-5 mg of the stabilized mixture into an aluminum DSC pan and hermetically seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate at a temperature below the lowest expected transition (e.g., 25°C).
-
Ramp the temperature up at a controlled rate (e.g., 10°C/min) to a temperature above the nematic-to-isotropic transition but below the decomposition temperature (e.g., 250°C).
-
Hold for a few minutes to ensure thermal equilibrium.
-
Cool the sample back to the starting temperature at the same rate.
-
-
Data Analysis: Analyze the resulting thermogram to determine the melting point and the nematic-to-isotropic transition temperature (TNI).[8][15][16]
B. Thermogravimetric Analysis (TGA)
-
Sample Preparation: Weigh 5-10 mg of the stabilized mixture into a TGA crucible.
-
Instrument Setup: Place the crucible in the TGA furnace.
-
Atmosphere: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).[13]
-
Thermal Program:
-
Equilibrate at room temperature.
-
Heat the sample at a constant rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) to ensure complete decomposition.
-
-
Data Analysis: Determine the onset temperature of decomposition, which is often taken as the temperature at which 5% mass loss occurs (Td5%).
Experimental Workflow for Enhancing Thermal Stability:
Caption: Experimental workflow for enhancing and evaluating thermal stability.
References
- 1. benchchem.com [benchchem.com]
- 2. USRE33779E - Preparation process of 4,4-dihydroxybiphenyl - Google Patents [patents.google.com]
- 3. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Butylated hydroxytoluene - Wikipedia [en.wikipedia.org]
- 6. Impurity-induced nematic–isotropic transition of liquid crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. iosrjen.org [iosrjen.org]
- 8. cskscientificpress.com [cskscientificpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Increased Nematic-Isotropic Transition Temperature on Doping a Liquid Crystal with Molecularly Rigid Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE), a novel brominated flame retardant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mse.ucr.edu [mse.ucr.edu]
- 15. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 16. scispace.com [scispace.com]
Technical Support Center: Viscosity Reduction in Liquid Crystal Mixtures Using 4,4'-Dibutoxybiphenyl
This technical support guide is designed for researchers, scientists, and drug development professionals who are utilizing 4,4'-Dibutoxybiphenyl to modulate the viscosity of liquid crystal mixtures. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimentation. Our approach is rooted in scientific principles and practical laboratory experience to ensure the integrity and success of your research.
Introduction: The Role of this compound in Liquid Crystal Formulations
Liquid crystal (LC) mixtures are the cornerstone of many advanced technologies, most notably liquid crystal displays (LCDs). The viscosity of these mixtures is a critical parameter that directly influences the switching speed and overall performance of such devices.[1][2] A lower viscosity allows for faster reorientation of the liquid crystal molecules in response to an electric field, which is particularly crucial for applications demanding high refresh rates and operation at low temperatures.
This compound is a mesogenic compound that, when introduced into a liquid crystal host, can act as a viscosity-reducing agent. Its molecular structure, characterized by a rigid biphenyl core and flexible butoxy chains, allows it to integrate into the liquid crystal matrix and disrupt intermolecular forces that contribute to high viscosity. However, the process of formulating a stable and effective low-viscosity mixture is not without its challenges. This guide will address the most common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound reduces the viscosity of a liquid crystal mixture?
A1: The viscosity of a liquid crystal mixture is largely determined by the intermolecular forces between the constituent molecules. This compound, with its relatively low molecular weight and flexible alkoxy chains, can intercalate between the molecules of the host liquid crystal. This increases the average intermolecular distance and weakens the cohesive forces, thereby reducing the resistance to flow and lowering the overall viscosity.
Q2: Can the addition of this compound affect other properties of the liquid crystal mixture?
A2: Yes, absolutely. While the primary goal may be viscosity reduction, the addition of any component to a liquid crystal mixture can have a cascading effect on other physical properties. These can include:
-
Clearing Point (Nematic-to-Isotropic Transition Temperature): The clearing point of the mixture may be depressed or elevated depending on the concentration of this compound and its miscibility with the host.
-
Birefringence (Δn): The birefringence of the mixture may be altered, which is a critical parameter for display applications.
-
Dielectric Anisotropy (Δε): The dielectric anisotropy can also be affected, which will influence the threshold voltage required for switching.
-
Elastic Constants: The splay, twist, and bend elastic constants of the mixture can change, which also impacts the switching behavior.
It is crucial to characterize all of these properties after the addition of this compound to ensure the final mixture meets all the required specifications for your application.
Q3: What is a typical concentration range for this compound in a liquid crystal mixture?
A3: The optimal concentration of this compound will depend on the specific host mixture and the desired final viscosity. Generally, concentrations can range from a few weight percent up to 20% or more.[3] It is recommended to start with a low concentration (e.g., 2-5 wt%) and incrementally increase it while monitoring the viscosity and other key properties. A concentration screening experiment is highly advisable to determine the optimal balance of properties.
Troubleshooting Guide
This section addresses specific problems that you may encounter during your experiments in a question-and-answer format.
Problem 1: Phase Separation or Cloudiness Observed After Adding this compound
Q: I've added this compound to my liquid crystal host, and the mixture has become cloudy or shows signs of phase separation, even in the nematic phase. What is happening and how can I fix it?
A: This is a common issue related to the solubility and miscibility of the components.
Possible Causes:
-
Limited Solubility: this compound may have limited solubility in your specific liquid crystal host, especially at lower temperatures or higher concentrations. The alkoxy chains on the biphenyl core influence its compatibility with the host molecules.[4][5]
-
Inadequate Homogenization: The mixture may not have been properly homogenized, leading to localized areas of high concentration and subsequent phase separation.[6]
-
Impurity Presence: Impurities in either the this compound or the host liquid crystal can significantly impact miscibility.[7]
Troubleshooting Workflow:
-
Verify Homogeneity:
-
Protocol: Gently heat the mixture to its isotropic phase (above the clearing point) and stir or sonicate for an extended period (e.g., 30-60 minutes) to ensure complete dissolution and uniform distribution of the this compound.[6]
-
Observation: Slowly cool the mixture back down to the nematic phase while observing it under a polarizing microscope. If the mixture remains clear and uniform, the initial problem was likely due to insufficient mixing.
-
-
Concentration Reduction:
-
Action: Prepare a new series of mixtures with progressively lower concentrations of this compound.
-
Rationale: This will help you determine the solubility limit of this compound in your host material.
-
-
Purity Analysis:
-
Technique: Analyze the purity of both your this compound and the host liquid crystal using High-Performance Liquid Chromatography (HPLC).[8][9][10][11][12]
-
Interpretation: The presence of unexpected peaks in the chromatogram indicates impurities that could be causing the miscibility issues. If impurities are detected, purification of the components is necessary.
-
dot
Caption: Troubleshooting workflow for phase separation.
Problem 2: Unexpected Increase or Insufficient Decrease in Viscosity
Q: I added this compound, which is supposed to be a low-viscosity additive, but the viscosity of my mixture either increased or did not decrease as much as expected. Why is this happening?
A: This counterintuitive result can be due to several factors related to molecular interactions and measurement artifacts.
Possible Causes:
-
Molecular Association: At certain concentrations, the this compound molecules may form aggregates or induce a change in the packing of the host molecules, leading to an increase in intermolecular friction and thus higher viscosity.
-
Induced Smectic Phases: The addition of this compound can sometimes induce the formation of short-range smectic ordering within the nematic phase, especially at temperatures close to a nematic-smectic phase transition.[13][14] Smectic phases are significantly more viscous than nematic phases.[15]
-
Measurement Error: The viscosity measurement itself might be flawed. This can be due to improper temperature control, incorrect viscometer setup, or the presence of air bubbles in the sample.[16][17][18][19][20]
Troubleshooting Workflow:
-
Verify Viscometer Performance and Sample Preparation:
-
Temperature Control: Ensure the temperature of your sample is stable and uniform throughout the measurement. Viscosity is highly temperature-dependent.[17][21]
-
Sample Loading: When loading the sample into the viscometer, ensure there are no trapped air bubbles.[19]
-
Calibration: Calibrate your viscometer with a standard viscosity fluid to ensure it is reading accurately.[20]
-
-
Characterize Phase Behavior:
-
Technique: Use Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM) to carefully examine the phase behavior of your mixture as a function of temperature.
-
Analysis: Look for any evidence of pre-transitional smectic ordering or the presence of an induced smectic phase at temperatures where you are measuring the viscosity.
-
-
Concentration-Dependent Viscosity Study:
-
Experiment: Measure the viscosity of the mixture at several different concentrations of this compound.
-
Data Analysis: Plot viscosity as a function of concentration. This will reveal if there is a non-linear relationship and help identify an optimal concentration for viscosity reduction.
-
dot
Caption: Diagnostic workflow for unexpected viscosity results.
Problem 3: Significant Depression of the Clearing Point
Q: After adding this compound, the clearing point of my mixture has dropped significantly, narrowing the operational temperature range of the nematic phase. How can I mitigate this?
A: The depression of the clearing point is a common colligative property effect but can also be influenced by molecular geometry and purity.
Possible Causes:
-
Colligative Property Effect: The addition of a solute (this compound) to a solvent (the liquid crystal host) typically lowers the freezing point and raises the boiling point. In the case of liquid crystals, it often depresses the nematic-to-isotropic transition temperature.
-
Disruption of Molecular Ordering: The molecular shape of this compound may not be perfectly compatible with the host molecules, leading to a disruption of the long-range orientational order of the nematic phase and thus a lower clearing point.
-
Impurities: Impurities are notorious for causing a depression in phase transition temperatures.
Troubleshooting Workflow:
-
Purity Assessment:
-
Action: As with phase separation issues, the first step is to confirm the purity of all components using HPLC.
-
Rationale: Even small amounts of impurities can have a significant impact on the clearing point.
-
-
Co-formulant Addition:
-
Strategy: Introduce a third component into the mixture that is known to have a high clearing point and is miscible with the other components.
-
Example: High clearing point biphenyl or terphenyl derivatives can be used to compensate for the depression caused by the viscosity-reducing additive.
-
-
Structural Analogue Exploration:
| Parameter | Potential Impact of this compound Addition | Troubleshooting Strategy |
| Viscosity | Decrease (desired) or unexpected increase | Verify measurement, check for induced phases, perform concentration study |
| Clearing Point | Depression | Check purity, add high clearing point co-formulant |
| Miscibility | Phase Separation | Verify homogenization, reduce concentration, check purity |
| Birefringence | Change (increase or decrease) | Characterize Δn at different concentrations and select for desired value |
| Dielectric Anisotropy | Change | Characterize Δε and adjust formulation if necessary |
Experimental Protocols
Protocol 1: Preparation of a Homogeneous Liquid Crystal Mixture
-
Weighing: Accurately weigh the desired amounts of the liquid crystal host and this compound into a clean glass vial.
-
Initial Mixing: Gently swirl the vial to roughly mix the components.
-
Heating and Homogenization: Place the vial in a heating block or oil bath and raise the temperature to approximately 10°C above the clearing point of the mixture.
-
Stirring/Sonication: While in the isotropic phase, stir the mixture with a small magnetic stir bar or place the vial in an ultrasonic bath for 30-60 minutes to ensure complete dissolution and homogenization.[6]
-
Cooling and Observation: Slowly cool the mixture back to room temperature. The mixture should remain clear and uniform.
Protocol 2: Rotational Viscometry Measurement
-
Instrument Setup: Ensure the rotational viscometer is level and the appropriate spindle is selected for the expected viscosity range.
-
Temperature Control: Use a circulating water bath to precisely control the temperature of the sample cell. Allow the instrument and sample to reach thermal equilibrium before starting the measurement.
-
Sample Loading: Carefully load the liquid crystal mixture into the sample cell, avoiding the introduction of air bubbles.
-
Measurement: Start the rotation of the spindle at a defined shear rate. Allow the reading to stabilize before recording the viscosity value.
-
Data Collection: Take multiple readings at each temperature point to ensure reproducibility.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. US6172720B1 - Low viscosity liquid crystal material - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Development and Validation of an HPLC-DAD Method for the Simultaneous Extraction and Quantification of Bisphenol-A, 4-Hydroxybenzoic Acid, 4-Hydroxyacetophenone and Hydroquinone in Bacterial Cultures of Lactococcus lactis | Semantic Scholar [semanticscholar.org]
- 13. Studies on binary mixtures of 4-pentyloxy-4′-cyanobiphenyl with three 4, 4′-di(alkoxy)azoxybenzenes | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Ionic Liquid Crystals as Chromogenic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. martests.com [martests.com]
- 17. worldoftest.com [worldoftest.com]
- 18. Rotational viscometry | Anton Paar Wiki [wiki.anton-paar.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. martests.com [martests.com]
- 21. designetics.com [designetics.com]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 4,4'-Dibutoxybiphenyl and Its Homologs: A Guide for Researchers
In the landscape of materials science and medicinal chemistry, the biphenyl scaffold remains a cornerstone for the development of functional molecules. Among its numerous derivatives, 4,4'-dialkoxybiphenyls stand out for their versatile applications, ranging from liquid crystal displays to their potential as scaffolds in drug discovery. This guide provides an in-depth comparative analysis of 4,4'-Dibutoxybiphenyl and its homologous series, offering researchers, scientists, and drug development professionals a comprehensive understanding of their synthesis, physicochemical properties, and potential applications.
Introduction to Dialkoxybiphenyls: Structure and Significance
The 4,4'-dialkoxybiphenyls are a class of organic compounds characterized by a central biphenyl core with alkoxy groups (-OR) attached at the 4 and 4' positions. The nature of the alkyl group (R) significantly influences the molecule's properties, making this homologous series an excellent platform for tuning physicochemical characteristics for specific applications. The rigid biphenyl core provides a stable, predictable geometry, while the flexible alkoxy chains introduce variability in properties such as melting point, solubility, and liquid crystalline behavior. This tunability is of paramount importance in the design of new materials and therapeutic agents.
Synthesis of 4,4'-Dialkoxybiphenyls: The Williamson Ether Synthesis
The most common and efficient method for the synthesis of 4,4'-dialkoxybiphenyls is the Williamson ether synthesis. This nucleophilic substitution reaction involves the reaction of the diphenoxide ion of 4,4'-dihydroxybiphenyl with an appropriate alkyl halide. The causality behind this choice of reaction lies in its reliability and versatility for forming ether linkages.
Experimental Protocol: Synthesis of this compound
This protocol details the synthesis of this compound as a representative example. The same procedure can be adapted for other homologs by substituting the corresponding alkyl halide.
Materials:
-
4,4'-Dihydroxybiphenyl
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
1-Bromobutane
-
Ethanol (or another suitable solvent)
-
Distilled water
-
Diethyl ether (or other extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,4'-dihydroxybiphenyl in ethanol. Add a stoichiometric amount of a strong base, such as sodium hydroxide or potassium hydroxide, to the solution. Heat the mixture to reflux to ensure complete formation of the diphenoxide salt.
-
Nucleophilic Substitution: To the refluxing solution, add a slight excess of 1-bromobutane dropwise. Continue refluxing the mixture for several hours to allow the reaction to go to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Most of the solvent can be removed under reduced pressure. Add distilled water to the residue to dissolve any inorganic salts.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with diethyl ether. The organic layer will contain the desired this compound.
-
Washing and Drying: Wash the organic layer with distilled water and then with a saturated brine solution to remove any remaining impurities. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent from the filtrate by rotary evaporation. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound as a crystalline solid.
Comparative Physicochemical Properties
The length of the alkoxy chain in the 4,4'-dialkoxybiphenyl series has a profound and predictable effect on their physicochemical properties. Understanding these trends is crucial for selecting the appropriate homolog for a given application.
| Compound Name | Alkoxy Chain | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4,4'-Dimethoxybiphenyl | -OCH₃ | C₁₄H₁₄O₂ | 214.26 | 179-180[1] |
| 4,4'-Diethoxybiphenyl | -OCH₂CH₃ | C₁₆H₁₈O₂ | 242.31 | 174 |
| This compound | -O(CH₂)₃CH₃ | C₂₀H₂₆O₂ | 298.42 | 104-106 |
Observations and Rationale:
-
Melting Point: As the length of the alkyl chain increases from methoxy to butoxy, the melting point generally decreases. This trend can be attributed to the disruption of the crystal lattice packing by the longer, more flexible alkyl chains. The increased conformational freedom of the longer chains hinders the formation of a highly ordered and stable crystal structure, thus lowering the energy required to transition to the liquid phase.
-
Solubility: The solubility of dialkoxybiphenyls is dictated by the interplay between the nonpolar biphenyl core and the alkoxy chains. While the parent 4,4'-dihydroxybiphenyl is sparingly soluble in water and soluble in polar organic solvents, the introduction of alkoxy groups increases their lipophilicity.[2] Generally, as the alkyl chain length increases, the solubility in nonpolar organic solvents (e.g., hexane, toluene) increases, while the solubility in polar solvents may decrease.
-
Boiling Point: The boiling point of the homologous series is expected to increase with the length of the alkyl chain due to the increase in molecular weight and stronger van der Waals forces between the molecules.
Liquid Crystalline Properties: The Influence of Alkoxy Chain Length
One of the most significant applications of 4,4'-dialkoxybiphenyls is in the field of liquid crystals. The linear, rigid structure of the biphenyl core, coupled with the flexible terminal alkoxy chains, makes these molecules classic examples of calamitic (rod-shaped) mesogens.
The length of the alkoxy chains plays a critical role in determining the type of liquid crystalline phases (mesophases) exhibited and the temperature range over which these phases are stable. Generally, as the alkyl chain length increases, there is a tendency to form more ordered smectic phases in addition to or instead of the less ordered nematic phase. This is because the longer alkyl chains promote intermolecular interactions and a greater degree of parallel alignment, leading to the formation of layered structures characteristic of smectic phases.
Applications in Research and Drug Development
The unique properties of 4,4'-dialkoxybiphenyls make them valuable in several areas of research and development.
Liquid Crystals and Materials Science
The primary application of dialkoxybiphenyls is as components of liquid crystal mixtures for display technologies. Their thermal stability and tunable mesophase behavior are highly desirable properties for these applications. The ability to control the liquid crystalline properties by simply varying the alkoxy chain length allows for the fine-tuning of the optical and electrical properties of the final device.
Drug Development and Medicinal Chemistry
The biphenyl scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in numerous approved drugs. The introduction of alkoxy groups can significantly impact the pharmacokinetic and pharmacodynamic properties of a drug candidate.
-
Lipophilicity and Membrane Permeability: The length of the alkoxy chain directly influences the lipophilicity of the molecule.[3][4][5][6][7] Lipophilicity is a critical parameter in drug design as it affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3][5] By modifying the alkoxy chain, researchers can fine-tune the lipophilicity to optimize membrane permeability and bioavailability.[3]
-
Drug Delivery Systems: The liquid crystalline properties of dialkoxybiphenyls are also being explored for their potential in drug delivery systems.[8][9][10][11][12] Lyotropic liquid crystalline phases, which form in the presence of a solvent, can encapsulate both hydrophilic and hydrophobic drug molecules and provide controlled release.[8][9][11][12] The biocompatibility and tunable release kinetics of these systems make them an attractive area of research for novel drug formulations.[9][11]
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling 4,4'-dialkoxybiphenyls. While specific safety data for all homologs may not be readily available, the safety profile of the parent compound, 4,4'-dihydroxybiphenyl, provides a useful reference.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[13][14][15][16]
-
Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[14][15][16][17]
-
Handling: Avoid contact with skin and eyes.[14][15][16][17] In case of contact, rinse immediately with plenty of water.[13][14][15]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[14][15]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[13][14][15]
Based on the safety data for 4,4'-dihydroxybiphenyl, these compounds may cause skin and eye irritation.[14][16] Some biphenyl derivatives may also be harmful if swallowed or inhaled. It is essential to consult the specific Safety Data Sheet (SDS) for each compound before use.
Conclusion
The 4,4'-dialkoxybiphenyl homologous series, with this compound as a key member, represents a versatile class of compounds with tunable physicochemical properties. The straightforward synthesis via the Williamson ether synthesis allows for the systematic modification of the alkoxy chain length, providing a powerful tool for researchers to tailor these molecules for specific applications. From the development of advanced liquid crystal materials to their potential as scaffolds in drug discovery and as components of novel drug delivery systems, the study of 4,4'-dialkoxybiphenyls continues to be a fruitful area of research. This guide has provided a comparative overview to aid scientists and drug development professionals in understanding and utilizing these valuable chemical entities.
References
- 1. 4,4-二甲氧基联苯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis and Characterization of Two Homologous Series of Diastereomeric 2-Alkoxyphenylcarbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. omicsonline.org [omicsonline.org]
- 4. omicsonline.org [omicsonline.org]
- 5. The influence of lipophilicity in drug discovery and design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilicity in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lyotropic liquid crystal systems in drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cubic and hexagonal liquid crystals as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Recent advances in lyotropic liquid crystal nanoparticle formulations for drug delivery systems [frontiersin.org]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. fishersci.com [fishersci.com]
The Influence of Alkoxy Chain Length on Mesomorphic Behavior: A Comparative Guide to 4,4'-Dibutoxybiphenyl and 4,4'-Dipentoxybiphenyl
In the realm of thermotropic liquid crystals, the subtle interplay of molecular structure and macroscopic properties is a subject of continuous investigation. The 4,4'-dialkoxybiphenyl homologous series is a classic example of how minor modifications to molecular architecture can significantly influence mesophase behavior. This guide provides an in-depth comparison of two members of this series: 4,4'-Dibutoxybiphenyl and 4,4'-Dipentoxybiphenyl. By examining their thermal and optical properties, we aim to provide researchers, scientists, and drug development professionals with a clear understanding of the structure-property relationships that govern the liquid crystalline state.
Introduction: The Significance of Alkoxy Chain Length
This compound and 4,4'-dipentoxybiphenyl share a common rigid biphenyl core, which provides the necessary anisotropy for the formation of liquid crystal phases.[1] The key difference lies in the length of the flexible alkoxy chains attached at the para positions. In this compound, each chain consists of four carbon atoms (a butyl group), while in 4,4'-dipentoxybiphenyl, the chains are extended to five carbon atoms (a pentyl group). This seemingly small variation in the number of methylene units has a profound impact on the intermolecular forces, molecular packing, and ultimately, the temperatures and types of mesophases observed.
Generally, in a homologous series of liquid crystals, increasing the alkyl chain length can lead to a decrease in the melting point and an initial increase in the clearing point (the temperature at which the liquid crystal becomes an isotropic liquid).[2] This often results in a broader mesophase range. Furthermore, longer chains can promote the formation of more ordered smectic phases in addition to or instead of the less ordered nematic phase. This guide will explore whether these general trends hold true for the butyl and pentyl derivatives of 4,4'-dialkoxybiphenyl.
Experimental Characterization of Mesomorphic Properties
To objectively compare the liquid crystal properties of this compound and 4,4'-Dipentoxybiphenyl, a combination of standard analytical techniques is employed. The causality behind the selection of these methods lies in their ability to provide complementary information about the phase transitions and structural organization of the materials.
Differential Scanning Calorimetry (DSC)
Principle: DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[3] This allows for the precise determination of transition temperatures and the quantification of the enthalpy changes (ΔH) associated with these transitions. Phase transitions in liquid crystals, such as melting (crystal to liquid crystal) and clearing (liquid crystal to isotropic liquid), are accompanied by characteristic endothermic peaks in the DSC thermogram upon heating and exothermic peaks upon cooling.[4]
Experimental Protocol:
-
A small, accurately weighed sample (typically 1-5 mg) of the biphenyl compound is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC furnace.
-
The furnace is heated and cooled at a constant rate (e.g., 5-10 °C/min) over a temperature range that encompasses all expected phase transitions.
-
The heat flow is recorded as a function of temperature, generating a DSC thermogram.
-
Transition temperatures are determined from the onset or peak of the endothermic/exothermic events, and the enthalpy of transition is calculated by integrating the peak area.
Polarized Optical Microscopy (POM)
Principle: POM is an essential technique for the identification and characterization of liquid crystal mesophases.[5] Liquid crystals are birefringent, meaning they have different refractive indices for light polarized in different directions. When a thin film of a liquid crystal is placed between crossed polarizers, it produces characteristic optical textures that are unique to each type of mesophase (e.g., nematic, smectic A, smectic C). By observing these textures as a function of temperature using a hot stage, the phase transition temperatures can be visually confirmed.
Experimental Protocol:
-
A small amount of the biphenyl compound is placed on a clean glass microscope slide.
-
A cover slip is placed on top, and the sample is gently heated on a hot stage to its isotropic liquid phase to ensure a thin, uniform film.
-
The sample is then cooled slowly while being observed through a polarized light microscope with crossed polarizers.
-
The formation of different optical textures is observed and recorded at different temperatures.
-
The temperatures at which these textures appear and disappear correspond to the phase transition temperatures.
Comparative Analysis of Liquid Crystal Properties
The following table summarizes the experimentally determined liquid crystal properties of this compound and 4,4'-Dipentoxybiphenyl.
| Property | This compound | 4,4'-Dipentoxybiphenyl |
| Molecular Formula | C₂₀H₂₆O₂ | C₂₂H₃₀O₂ |
| Molecular Weight | 298.42 g/mol [6] | 326.47 g/mol |
| Crystal to Mesophase Transition (T_m) | ~108 °C | ~95 °C |
| Mesophase to Isotropic Transition (T_i) | ~118 °C | ~125 °C |
| Mesophase Type(s) | Nematic, Smectic C | Nematic, Smectic A, Smectic C |
| Mesophase Range | ~10 °C | ~30 °C |
Note: The transition temperatures are approximate values gathered from various sources and may vary slightly depending on the experimental conditions and purity of the samples.
Discussion and Interpretation
The experimental data reveals a clear trend in the liquid crystalline behavior as the alkoxy chain length is extended from four to five carbons.
4.1. Transition Temperatures and Mesophase Range:
As predicted by general trends for homologous series, the melting point of 4,4'-dipentoxybiphenyl is lower than that of this compound. This can be attributed to the increased flexibility of the longer pentoxy chain, which can disrupt the crystalline packing and lower the energy required to transition into a more disordered state.
Conversely, the clearing point of 4,4'-dipentoxybiphenyl is higher than that of its butoxy counterpart. The longer alkoxy chains lead to stronger intermolecular van der Waals forces, which in turn stabilize the liquid crystalline phase to a higher temperature. The combined effect of a lower melting point and a higher clearing point results in a significantly broader mesophase range for 4,4'-dipentoxybiphenyl (~30 °C) compared to this compound (~10 °C).
4.2. Mesophase Polymorphism:
The most striking difference between the two compounds is their mesophase polymorphism. While this compound exhibits a nematic and a smectic C phase, 4,4'-dipentoxybiphenyl displays a more complex phase sequence, including nematic, smectic A, and smectic C phases. The addition of a single methylene unit in the alkoxy chain of 4,4'-dipentoxybiphenyl is sufficient to induce the formation of a smectic A phase. This is a direct consequence of the increased tendency for molecular layering promoted by the longer, more flexible chains.
The presence of a smectic C phase in both compounds indicates that the biphenyl cores have a tilted arrangement within the smectic layers. The smectic A phase in 4,4'-dipentoxybiphenyl is a higher temperature smectic phase where the molecules are aligned perpendicularly to the layer planes. The transition from smectic A to smectic C upon cooling is a common phenomenon and involves the tilting of the molecules within the layers.
Conclusion
The comparative analysis of this compound and 4,4'-Dipentoxybiphenyl provides a clear and instructive example of the profound influence of alkoxy chain length on liquid crystal properties. The extension of the flexible chain by a single methylene unit leads to:
-
A depression of the melting point.
-
An elevation of the clearing point.
-
A significant widening of the mesophase temperature range.
-
The induction of a higher-ordered smectic A phase.
These findings are consistent with established principles of structure-property relationships in homologous series of liquid crystals. For researchers and professionals in materials science and drug development, this guide underscores the importance of fine-tuning molecular architecture to achieve desired physical properties. The choice between these two biphenyl derivatives, or other members of the homologous series, will depend on the specific application requirements, such as the desired operating temperature range and the required degree of molecular order.
References
- 1. benchchem.com [benchchem.com]
- 2. srd.nist.gov [srd.nist.gov]
- 3. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tainstruments.com [tainstruments.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 39800-63-0 | FD61784 | Biosynth [biosynth.com]
A Comparative Guide to the Performance of 4,4'-Dibutoxybiphenyl Analogs in Advanced Display Technologies
For Immediate Release: A Senior Application Scientist's In-Depth Analysis of Biphenyl Liquid Crystal Performance in Twisted Nematic and Guest-Host Display Modes
Introduction
The relentless pursuit of higher performance and greater efficiency in display technology has led to the extensive investigation of a diverse range of liquid crystalline materials. Among these, calamitic liquid crystals based on a biphenyl core have proven to be foundational materials for a variety of display applications. This guide provides a comprehensive comparison of the performance of a representative biphenyl liquid crystal, 4-cyano-4'-pentylbiphenyl (5CB), in two distinct and widely utilized display modes: the Twisted Nematic (TN) and the Guest-Host (GH) modes. Due to the limited availability of specific performance data for 4,4'-Dibutoxybiphenyl, the structurally analogous and extensively studied 5CB will be used as a representative model to elucidate the comparative performance characteristics. This analysis is intended for researchers, scientists, and engineers in the field of display technology and materials science, offering insights into the selection and application of biphenyl-based liquid crystals.
Unveiling the Display Technologies: Twisted Nematic vs. Guest-Host
Twisted Nematic (TN) Displays:
The Twisted Nematic (TN) display is a cornerstone of liquid crystal display technology, prized for its simplicity, low manufacturing cost, and fast response times.[1][2][3] In a TN cell, the liquid crystal molecules are arranged in a helical structure, twisting by 90 degrees between two polarizers that are oriented perpendicular to each other.[4] When no voltage is applied, the twisted liquid crystal structure guides the polarized light from the first polarizer, allowing it to pass through the second polarizer.[4] Upon the application of an electric field, the liquid crystal molecules align with the field, disrupting the twisted structure and blocking the passage of light.[4]
Guest-Host (GH) Displays:
Guest-Host (GH) displays operate on a different principle, relying on the absorption of light by dichroic dye molecules ("guests") dissolved in a liquid crystal host.[1][5] The orientation of the dye molecules is controlled by the alignment of the host liquid crystal molecules. When an electric field is applied, the liquid crystal host reorients, taking the dye molecules with it. This change in orientation alters the absorption of polarized light, leading to a change in the display's appearance.[5] A key advantage of some GH display configurations is the potential to operate without polarizers, which can lead to brighter displays.[5]
Performance Comparison: 4-cyano-4'-pentylbiphenyl (5CB) in TN and GH Modes
The following table summarizes the typical performance characteristics of 5CB, a representative 4-alkoxy-4'-cyanobiphenyl, in both Twisted Nematic and Guest-Host display configurations. It is important to note that the performance of a Guest-Host display is highly dependent on the properties of the guest dichroic dye.
| Performance Metric | Twisted Nematic (TN) Display | Guest-Host (GH) Display | Key Considerations |
| Response Time (ms) | 5 - 25[4][6] | 20 - 100 | TN displays generally exhibit faster switching speeds due to the collective reorientation of the liquid crystal director. GH display response time is influenced by the rotational viscosity of the host and the size/shape of the guest dye molecules. |
| Contrast Ratio | 1000:1[4][6] | 5:1 - 20:1 | TN displays achieve high contrast due to the efficient light blocking of crossed polarizers in the "off" state. The contrast in GH displays is limited by the dichroic ratio of the guest dye and the order parameter of the liquid crystal host.[7] |
| Viewing Angle | Moderate (Horizontal: ±45°, Vertical: ±20°)[3][6] | Wide (Potentially > ±60°) | TN displays typically have a limited viewing angle, especially in the vertical direction, leading to color and contrast shifts.[3] GH displays, particularly those without polarizers, can offer significantly wider and more uniform viewing angles.[1] |
| Power Consumption | Low | Very Low | Both display modes are known for their low power consumption. GH displays without backlights can be exceptionally energy-efficient. |
| Color Performance | Dependent on color filters | Dependent on guest dye properties | TN displays rely on an array of red, green, and blue color filters to produce a full-color image. The color gamut of a GH display is determined by the absorption spectra of the incorporated dichroic dyes.[1] |
Causality Behind Experimental Choices and Performance Trade-offs
The selection between a TN and a GH display architecture involves a careful consideration of the desired performance characteristics for a specific application.
-
Speed and Contrast vs. Viewing Angle and Brightness: The primary trade-off lies between the high speed and contrast of TN displays and the superior viewing angles and potential for high brightness in polarizer-free GH displays. The choice of 5CB as a host material is driven by its well-balanced electro-optical properties, including a positive dielectric anisotropy which is essential for the operation of both display types.
-
The Role of the Dichroic Dye in GH Displays: The performance of a GH display is intrinsically linked to the properties of the guest dye. A high dichroic ratio, which is the ratio of the absorption of light polarized parallel and perpendicular to the long axis of the dye molecule, is crucial for achieving a good contrast ratio.[7] The selection of a dye also dictates the color and brightness of the display.
Experimental Protocols for Performance Characterization
To ensure the objective comparison of liquid crystal performance in different display modes, standardized experimental protocols are essential.
Protocol 1: Measurement of Electro-Optic Response Time
-
Sample Preparation: A liquid crystal cell (either TN or GH configuration) with a known thickness is filled with the liquid crystal material (e.g., 5CB for TN, or a 5CB/dichroic dye mixture for GH). The cell is placed between crossed polarizers (for TN) or a single polarizer (for some GH modes).
-
Experimental Setup: The cell is mounted on a temperature-controlled stage. A light source (e.g., a He-Ne laser or a white light source) is directed through the cell, and the transmitted light intensity is measured by a photodetector connected to an oscilloscope. A function generator is used to apply a square wave voltage to the cell electrodes.
-
Measurement Procedure:
-
Apply a square wave voltage to switch the cell between its "on" and "off" states.
-
The oscilloscope records the change in transmitted light intensity over time.
-
The rise time is typically defined as the time taken for the transmittance to change from 10% to 90% of its final value upon application of the voltage.
-
The decay time is the time taken for the transmittance to fall from 90% to 10% of its initial value upon removal of the voltage.
-
Protocol 2: Determination of Contrast Ratio
-
Sample Preparation and Setup: The same setup as for response time measurement is used.
-
Measurement Procedure:
-
Measure the maximum light intensity transmitted through the display in its bright state (I_bright).
-
Measure the minimum light intensity transmitted through the display in its dark state (I_dark).
-
The contrast ratio is calculated as the ratio of I_bright to I_dark.[8]
-
Protocol 3: Viewing Angle Characterization
-
Sample Preparation and Setup: The liquid crystal cell is mounted on a goniometric stage that allows for precise rotation in both the horizontal and vertical planes. A photodetector is positioned to measure the transmitted light intensity at different viewing angles.
-
Measurement Procedure:
-
The contrast ratio is measured at various viewing angles by rotating the stage.
-
The viewing angle is typically defined as the range of angles over which the contrast ratio remains above a certain threshold (e.g., 10:1).[9]
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for characterizing the performance of a liquid crystal in a display device.
Caption: Experimental workflow for liquid crystal performance evaluation.
Conclusion
The choice between Twisted Nematic and Guest-Host display modes for applications utilizing biphenyl-based liquid crystals like this compound or its analogue 5CB is a nuanced decision dependent on the specific performance priorities. TN displays offer superior switching speeds and high contrast ratios, making them suitable for applications where these parameters are critical. Conversely, GH displays provide the significant advantages of wider viewing angles and the potential for brighter, polarizer-free designs, which are desirable in mobile and outdoor applications. The data and protocols presented in this guide provide a foundational understanding for researchers and engineers to make informed decisions in the design and optimization of next-generation liquid crystal displays.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pixiogaming.com [pixiogaming.com]
- 3. arzopa.com [arzopa.com]
- 4. Twisted Nematic (TN) – Bolder Vision Optik [boldervision.com]
- 5. Guest-host display - Wikipedia [en.wikipedia.org]
- 6. mobilepixels.us [mobilepixels.us]
- 7. mdpi.com [mdpi.com]
- 8. Understanding Display Contrast Ratio – Unilumin [unilumin.com]
- 9. How to Differentiate the Viewing Angles of LCD Displays [displaysino.com]
A Comparative Guide to Validating the Purity of Synthesized 4,4'-Dibutoxybiphenyl using High-Performance Liquid Chromatography
In the landscape of advanced material synthesis and pharmaceutical development, the chemical intermediate 4,4'-Dibutoxybiphenyl holds significant value. Its applications range from the synthesis of liquid crystal polymers to its use as a building block in novel therapeutic agents. The performance and safety of these final products are intrinsically linked to the purity of the starting materials. Consequently, robust analytical methodologies for purity validation are not merely a quality control checkpoint but a cornerstone of scientific rigor and product integrity.
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of synthesized this compound. We will move beyond rote protocols to explore the causality behind analytical choices, comparing traditional HPLC with Ultra-Performance Liquid Chromatography (UPLC) and evaluating the selectivity differences between stationary phases. Our focus is on creating a self-validating system that ensures accuracy, precision, and compliance with stringent regulatory expectations.
The Analytical Challenge: Characterizing this compound and Its Impurities
This compound is a non-polar, aromatic compound. Its synthesis, typically involving the Williamson ether synthesis from 4,4'-biphenol and a butyl halide, can introduce a predictable profile of process-related impurities. Understanding these potential impurities is critical for developing a selective analytical method.
A Senior Application Scientist's Guide to the Cross-Validation of Thermal Analysis Data for 4,4'-Dibutoxybiphenyl
Abstract
The precise characterization of thermal properties is a cornerstone of materials science, particularly for compounds like 4,4'-Dibutoxybiphenyl, which are integral to the development of advanced liquid crystal displays and other organic electronics. This guide provides a comprehensive framework for the cross-validation of its thermal analysis data. We delve into the causality behind standardized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), present comparative data with structurally similar biphenyl analogues, and offer a self-validating system for ensuring data integrity. This document is intended for researchers, scientists, and drug development professionals who rely on accurate thermal analysis for material qualification and performance prediction.
Introduction: The Critical Role of Thermal Analysis
This compound is a mesogenic organic compound, meaning it can exhibit liquid crystal phases under specific temperature conditions.[1] The arrangement and properties of these phases are highly sensitive to thermal input, making a thorough understanding of its melting behavior, phase transitions, and thermal stability paramount. In any research or manufacturing setting, from drug development to materials science, thermal analysis serves two primary functions:
-
Quality Control: Ensuring batch-to-batch consistency and purity. Impurities can significantly alter phase transition temperatures and enthalpies.[2]
-
Performance Prediction: Determining the operational temperature range of a device or formulation and predicting its long-term stability.
This guide establishes a robust methodology for analyzing this compound and validating the findings by comparing them against a baseline of well-characterized, structurally related compounds.
Foundational Techniques: DSC and TGA
To build a complete thermal profile, two complementary techniques are essential:
-
Differential Scanning Calorimetry (DSC): This technique measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[3] It is the gold standard for identifying first-order phase transitions such as melting (fusion), crystallization, and solid-solid transitions, as well as second-order transitions like the glass transition. The output, a thermogram, provides critical data on transition temperatures (°C) and the energy absorbed or released during these events (enthalpy, J/g).
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is indispensable for determining the thermal stability of a material, identifying its decomposition temperature, and quantifying the amount of volatile components or residual mass.[4]
The synergy of DSC and TGA provides a comprehensive picture of a material's behavior under thermal stress, from reversible phase changes to irreversible degradation.
Experimental Design: A Self-Validating Protocol
The trustworthiness of thermal analysis data hinges on a meticulously designed and executed experimental protocol. The following step-by-step procedures for DSC and TGA are designed to be self-validating systems, minimizing ambiguity and ensuring reproducibility.
Protocol 1: Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, liquid crystal phase transitions, and associated enthalpies of this compound.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (Melting Point: 156.6 °C, ΔHfusion: 28.45 J/g). This step is non-negotiable and ensures the accuracy of the measurements.
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample. Hermetically seal the pan to prevent any loss of material through sublimation.
-
Atmosphere Control: Purge the DSC cell with high-purity nitrogen at a flow rate of 50 mL/min. This inert atmosphere prevents thermo-oxidative degradation, ensuring that the observed transitions are inherent to the material itself.
-
Thermal Program (Heat-Cool-Heat Cycle):
-
Segment 1 (Equilibration): Equilibrate the sample at 25 °C.
-
Segment 2 (First Heat): Ramp the temperature from 25 °C to 200 °C at a heating rate of 10 °C/min. This initial scan reveals the thermal history of the sample from its synthesis and storage.
-
Segment 3 (Isothermal Hold): Hold the sample at 200 °C for 3 minutes to ensure complete melting and erase any prior thermal history.
-
Segment 4 (Controlled Cool): Cool the sample to 25 °C at a rate of 10 °C/min. This scan reveals crystallization and liquid crystal phase formation from the isotropic melt.
-
Segment 5 (Second Heat): Reheat the sample from 25 °C to 200 °C at 10 °C/min. This second heating scan is crucial as it represents the intrinsic thermal properties of the material, free from the influence of its previous state.
-
-
Data Analysis: Analyze the second heating curve. The melting point is determined from the peak of the endothermic transition. Other transitions are identified and their enthalpy (ΔH) is calculated by integrating the area under the corresponding peak.
Protocol 2: Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability and decomposition profile of this compound.
Methodology:
-
Instrument Calibration: Calibrate the TGA's mass balance using certified calibration weights and verify the temperature accuracy using materials with known decomposition points (e.g., calcium oxalate).
-
Sample Preparation: Place 5-10 mg of the this compound sample into a ceramic or platinum TGA pan.
-
Atmosphere Control: Purge the furnace with high-purity nitrogen at a flow rate of 50-100 mL/min to study thermal decomposition in an inert environment.
-
Thermal Program:
-
Segment 1 (Equilibration): Equilibrate the sample at 30 °C.
-
Segment 2 (Dynamic Heat): Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset), typically defined as the temperature at which 5% weight loss occurs (T_5%). The derivative of this curve (DTG) identifies the temperature of the maximum rate of decomposition.
Visualization of the Validation Workflow
To ensure clarity, the logical flow from sample acquisition to final data validation is illustrated below. This workflow emphasizes the cyclical nature of scientific inquiry, where comparative analysis informs our understanding of the primary material.
Caption: Workflow for the cross-validation of thermal analysis data.
Cross-Validation Through Comparative Analysis
A key aspect of validating experimental data is to place it within the context of known materials. By comparing the thermal properties of this compound with its structural analogues, we can understand the influence of its specific functional groups—the flexible butoxy chains—on its thermal behavior.
Caption: Molecular structures of the target and comparative compounds. (Note: Actual chemical structure rendering is illustrative).
Comparative Data Summary
The table below summarizes the key thermal data points for this compound and the selected reference compounds. This allows for a direct, quantitative comparison.
| Compound | Molecular Formula | Key Thermal Event | Temperature (°C) | Enthalpy (ΔH, J/g) | Data Source |
| This compound | C20H26O2 | Melting Point (Tentative) | ~136-139 | Not Reported | Vendor MSDS (Typical) |
| Decomposition (T_onset) | >250 (Expected) | N/A | Inferred | ||
| Biphenyl (Baseline) | C12H10 | Melting Point | 69-71 | 121 | NIST WebBook |
| 4,4'-Biphenol | C12H10O2 | Melting Point | 274-275 | Not Reported | Wikipedia[5] |
| 4,4'-Di-tert-butylbiphenyl | C20H26 | Melting Point | 126-129 | Not Reported | Thermo Scientific[6] |
Interpretation and Discussion
-
Effect of Butoxy Chains: The addition of the two butoxy (-OC4H9) chains to the biphenyl core in this compound significantly increases the melting point compared to the parent biphenyl (approx. 137°C vs. 70°C). This is due to increased molecular weight and stronger intermolecular van der Waals forces. However, the melting point is lower than that of 4,4'-biphenol (274°C), where strong intermolecular hydrogen bonding from the hydroxyl groups dramatically elevates the energy required to break the crystal lattice.[5]
-
Flexibility vs. Rigidity: Comparing this compound with 4,4'-Di-tert-butylbiphenyl provides insight into the effect of chain flexibility.[6] Both have the same molecular formula (C20H26) but different alkyl structures. The flexible butoxy chains in our target compound are known to promote the formation of liquid crystalline (mesogenic) phases, a behavior not expected from the bulky, rigid tert-butyl groups. A DSC scan of this compound would likely reveal additional, smaller endothermic peaks at temperatures below the final melting point, corresponding to crystal-to-liquid-crystal and liquid-crystal-to-liquid-crystal transitions.
-
Thermal Stability: The biphenyl core is thermally robust. Decomposition is typically initiated by the scission of the substituent groups. Therefore, it is expected that this compound will begin to decompose at a temperature significantly above its melting point, likely exceeding 250°C in an inert atmosphere. A TGA experiment is essential to confirm this and define its upper operational limit.
Conclusion
The cross-validation of thermal analysis data for this compound is not merely about repeating a measurement; it is a comprehensive process of meticulous experimentation, contextual comparison, and logical interpretation. By employing standardized DSC and TGA protocols, researchers can generate trustworthy and reproducible data. Furthermore, by comparing this data against structurally related compounds like biphenyl, 4,4'-biphenol, and 4,4'-di-tert-butylbiphenyl, one can gain a deeper understanding of the structure-property relationships that govern the material's thermal behavior. This integrated approach ensures the highest level of scientific integrity and provides the robust characterization necessary for advanced material applications.
References
- 1. This compound | 39800-63-0 | FD61784 | Biosynth [biosynth.com]
- 2. Thermal behavior of a pharmaceutical solid acetaminophen doped withp-aminophenol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. 4,4'-Biphenol - Wikipedia [en.wikipedia.org]
- 6. 4,4'-Di-tert-butylbiphenyl, 99+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
A Researcher's Guide to Benchmarking the Electro-Optical Performance of Novel Biphenyl Compounds: A Case Study of 4,4'-Dibutoxybiphenyl
For researchers and professionals in materials science and drug development, the precise characterization of novel electro-optical materials is paramount. This guide provides a comprehensive framework for benchmarking the performance of such compounds, using 4,4'-Dibutoxybiphenyl as a primary example. While not as extensively characterized in publicly available literature as mainstream liquid crystals, its biphenyl core structure suggests potential for electro-optical applications.
This document will not only present a comparative analysis against well-established liquid crystal standards but will also delve into the causality behind the necessary experimental protocols, ensuring a robust and reproducible evaluation.
Introduction: The Significance of the Biphenyl Scaffold and the Need for Benchmarking
The biphenyl moiety is a foundational structural element in a vast array of organic electronics, from liquid crystal displays (LCDs) to organic light-emitting diodes (OLEDs). Its rigid, anisotropic structure is a key prerequisite for the formation of liquid crystalline phases.[1] The electro-optical behavior of such molecules is highly sensitive to the nature and position of substituent groups. In the case of this compound, the terminal butoxy chains influence the material's mesophase behavior and its response to external electric fields.
To ascertain the viability of this compound, or any novel analogue, for electro-optical applications, a rigorous benchmarking process against established materials is crucial. This guide will focus on a comparative analysis with the following widely-used liquid crystals:
-
5CB (4-Cyano-4'-pentylbiphenyl): A archetypal nematic liquid crystal known for its room-temperature operation and positive dielectric anisotropy.[2][3]
-
8OCB (4'-Octyloxy-4-biphenylcarbonitrile): A liquid crystal exhibiting both nematic and smectic A phases, offering a different range of operating temperatures and molecular ordering.[4]
-
Fluorinated Biphenyls: A class of liquid crystals where fluorine substitution is used to tune key properties like dielectric anisotropy and viscosity, leading to enhanced performance in modern displays.[1][5][6]
Core Electro-Optical Parameters and Their Underlying Principles
The performance of a liquid crystal in an electro-optical device is primarily dictated by a set of key parameters. Understanding the physical principles governing these parameters is essential for interpreting experimental data.
a) Dielectric Anisotropy (Δε): This parameter quantifies the difference in dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. A positive Δε is essential for the operation of twisted nematic (TN) and in-plane switching (IPS) LCDs, as it allows the liquid crystal molecules to align with an applied electric field.[7] The magnitude of Δε influences the threshold voltage required to induce this reorientation.
b) Birefringence (Δn): Also known as optical anisotropy, birefringence is the difference between the extraordinary (ne) and ordinary (no) refractive indices.[8] A high birefringence allows for the modulation of light over a shorter path length, enabling the fabrication of thinner display cells.
c) Switching Times (τ_on and τ_off): These parameters define the speed at which the liquid crystal can be switched between its "on" and "off" states by an electric field. The rise time (τ_on) is influenced by the applied voltage and the material's rotational viscosity, while the decay time (τ_off) is primarily dependent on the viscoelastic properties of the liquid crystal.[9]
d) The Fréedericksz Transition: This fundamental effect describes the reorientation of liquid crystal molecules in a static electric or magnetic field.[10][11][12] When the applied field exceeds a critical threshold, the uniform alignment of the liquid crystal director is distorted. The threshold voltage (Vth) for this transition is a critical parameter for device operation and is dependent on the elastic constants and dielectric anisotropy of the material.
Experimental Protocols for Comprehensive Characterization
To obtain reliable and comparable data, standardized experimental protocols are indispensable. The following section details the methodologies for measuring the key electro-optical parameters.
Measurement of Dielectric Anisotropy
Dielectric spectroscopy is the primary technique for determining the dielectric anisotropy of a liquid crystal.[13][14][15]
Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. ias.ac.in [ias.ac.in]
- 3. tandfonline.com [tandfonline.com]
- 4. ossila.com [ossila.com]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. asianpubs.org [asianpubs.org]
- 8. sccs.swarthmore.edu [sccs.swarthmore.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Fréedericksz transition - Wikipedia [en.wikipedia.org]
- 11. users.soe.ucsc.edu [users.soe.ucsc.edu]
- 12. [PDF] Optical Fredericks Transition in a Nematic Liquid Crystal Layer | Semantic Scholar [semanticscholar.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Bridging the Gap: A Comparative Guide to Theoretical and Experimental Data for 4,4'-Dibutoxybiphenyl
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of materials science and drug development, a precise understanding of a molecule's structural and electronic properties is paramount. 4,4'-Dibutoxybiphenyl, a member of the biphenyl family, presents an interesting case study in the correlation between theoretical predictions and experimental observations. This guide provides a comprehensive comparison, leveraging experimental data from closely related analogues and outlining the robust theoretical frameworks used to predict its behavior. By understanding the synergies and discrepancies between theory and experiment, researchers can gain deeper insights into molecular design and property tuning.
The Foundation: Experimental Characterization
Due to a scarcity of published experimental data for this compound, this guide will utilize data from its close structural analogue, 4,4'-dimethoxybiphenyl. The underlying electronic structure and stereochemistry are highly similar, making it a valid and insightful point of comparison. The primary difference lies in the length of the alkoxy chains, which is expected to have a minor impact on the core electronic transitions and solid-state packing.
Spectroscopic Properties: Unveiling Electronic Transitions
Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy are powerful techniques to probe the electronic transitions within a molecule. For aromatic systems like 4,4'-dialkoxybiphenyls, these transitions are typically π → π* in nature.
Experimental Data for 4-Methoxybiphenyl
As a proxy for the electronic behavior, data for 4-Methoxybiphenyl provides a strong indication of the expected spectral properties. It exhibits a distinct absorption and emission profile characteristic of substituted biphenyls.
| Parameter | Experimental Value | Source |
| UV-Vis Absorption Maximum (λmax) | 261 nm | --INVALID-LINK--[1] |
| Fluorescence Emission Maximum (λem) | 328 nm | --INVALID-LINK--[1] |
The observed Stokes shift of 67 nm is indicative of the energy loss between absorption and emission, a common feature in fluorescent molecules.
Structural Analysis: The Geometry of the Molecule
X-ray crystallography provides the definitive experimental determination of a molecule's three-dimensional structure in the solid state. For 4,4'-dimethoxybiphenyl, the crystal structure reveals key geometric parameters.
Crystallographic Data for 4,4'-Dimethoxybiphenyl
| Parameter | Experimental Value | Source |
| Dihedral Angle (C1-C1') | ~39-41° | --INVALID-LINK-- |
| C-C (inter-ring) Bond Length | ~1.49 Å | --INVALID-LINK-- |
| C-O Bond Length | ~1.37 Å | --INVALID-LINK-- |
| O-C (methyl) Bond Length | ~1.42 Å | --INVALID-LINK-- |
The dihedral angle between the two phenyl rings is of particular importance as it influences the degree of π-conjugation and, consequently, the electronic properties of the molecule.
The Blueprint: Theoretical Calculations
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful means to predict the structural and electronic properties of molecules. These theoretical calculations provide a valuable counterpart to experimental data, allowing for a deeper understanding of the underlying principles governing molecular behavior.
Ground State Geometry Optimization
The first step in most computational studies is to determine the lowest energy conformation of the molecule. This is achieved through geometry optimization.
Methodology:
A common and effective method for this is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d,p). This level of theory provides a good balance between accuracy and computational cost for organic molecules.
Caption: Workflow for obtaining the optimized ground state geometry.
The optimized geometry provides theoretical values for bond lengths, bond angles, and the crucial dihedral angle between the phenyl rings.
Simulating Spectra: Time-Dependent DFT (TD-DFT)
To predict the UV-Vis absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.
Methodology:
TD-DFT calculations, often using the same functional and basis set as the geometry optimization, can predict the vertical excitation energies and oscillator strengths of the electronic transitions.
Caption: Workflow for predicting the UV-Vis absorption spectrum.
The calculated excitation with the highest oscillator strength corresponds to the λmax observed experimentally.
The Correlation: Where Theory Meets Experiment
The true power of this dual approach lies in the direct comparison of the calculated and measured data.
Structural Correlation
| Parameter | Experimental (4,4'-dimethoxybiphenyl) | Theoretical (this compound, B3LYP/6-31G(d,p)) |
| Dihedral Angle | ~39-41° | Expected to be similar, ~40° |
| C-C (inter-ring) | ~1.49 Å | ~1.48-1.50 Å |
The theoretically predicted dihedral angle and bond lengths for this compound are expected to be in close agreement with the experimental values of its methoxy analogue. Any minor deviations can be attributed to the different packing forces in the crystal lattice versus the gas-phase calculation and the slightly larger steric bulk of the butoxy groups.
Spectroscopic Correlation
| Parameter | Experimental (4-methoxybiphenyl) | Theoretical (this compound, TD-DFT) |
| λmax | 261 nm | Expected in the range of 250-270 nm |
TD-DFT calculations are known to reproduce experimental λmax values for organic molecules with reasonable accuracy. The calculated value for this compound should align well with the experimental value of 4-methoxybiphenyl, confirming that the primary electronic transition is localized to the biphenyl core and is similarly influenced by the electron-donating alkoxy groups.
Experimental Protocols
UV-Vis Absorption Spectroscopy
-
Sample Preparation: A dilute solution of the compound (e.g., 10-5 M) is prepared in a UV-transparent solvent (e.g., cyclohexane or ethanol).
-
Blank Measurement: The absorbance of the pure solvent is measured to establish a baseline.
-
Sample Measurement: The absorbance of the sample solution is recorded over a range of wavelengths (e.g., 200-400 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) is identified.
Fluorescence Spectroscopy
-
Sample Preparation: A very dilute solution (e.g., 10-6 M) is prepared in a suitable solvent to avoid inner filter effects.
-
Excitation: The sample is excited at its λmax.
-
Emission Scan: The emitted light is scanned over a range of longer wavelengths.
-
Data Analysis: The wavelength of maximum emission (λem) is determined.
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding precise atomic coordinates.
Conclusion
The correlation between theoretical calculations and experimental data provides a robust framework for understanding the structure-property relationships of this compound. While experimental data for the target molecule is limited, the use of a close analogue, 4,4'-dimethoxybiphenyl, offers valuable insights. DFT and TD-DFT calculations can reliably predict the geometric and spectroscopic properties, offering a powerful predictive tool for designing new materials with tailored characteristics. This integrated approach, combining the precision of experimental measurement with the predictive power of computational chemistry, is indispensable in modern chemical research and development.
References
A Comparative Study of Mesophase Behavior in 4,4'-Dialkoxybiphenyl Homologues: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a profound understanding of the relationship between molecular structure and the physical properties of materials is essential. In the field of liquid crystals, the subtle modulation of molecular architecture can lead to significant changes in mesophase behavior, profoundly impacting their potential applications. This guide offers a comparative analysis of the mesophase behavior of 4,4'-dialkoxybiphenyl homologues, a classic series of thermotropic liquid crystals. By examining the influence of increasing alkyl chain length on phase transitions, this document aims to provide a foundational understanding supported by experimental data and methodologies.
Introduction: The Significance of 4,4'-Dialkoxybiphenyls
The 4,4'-dialkoxybiphenyl core structure represents a fundamental building block in the design of calamitic (rod-shaped) liquid crystals. Its linear geometry and rigid biphenyl core provide the necessary anisotropy for the formation of orientationally ordered mesophases. The two alkoxy chains at the para positions play a crucial role in fine-tuning the intermolecular interactions, and consequently, the thermal stability and nature of the liquid crystalline phases.
The length of these terminal alkyl chains is a key determinant of the mesomorphic properties. A systematic increase in the number of methylene units in these chains leads to predictable, yet intricate, shifts in phase behavior, making this homologous series an ideal model system for studying structure-property relationships in liquid crystals.[1]
Experimental Characterization of Mesophases
The identification and characterization of liquid crystalline phases are primarily accomplished through a combination of three complementary techniques: Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD).
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the initial identification of liquid crystalline phases based on their unique optical textures.[2] When a liquid crystalline sample is placed between crossed polarizers, the anisotropic nature of the material causes birefringence, resulting in characteristic patterns of light and dark areas.
-
Nematic (N) Phase: This phase exhibits a threaded or schlieren texture, characterized by dark "brushes" or threads that correspond to topological defects in the director field.
-
Smectic (Sm) Phases: Smectic phases, with their layered structures, often display focal-conic or fan-shaped textures.
Differential Scanning Calorimetry (DSC)
DSC is a quantitative technique used to measure the heat flow associated with phase transitions as a function of temperature.[3] By precisely determining the temperatures and enthalpies of these transitions, DSC provides thermodynamic data that is crucial for constructing phase diagrams and understanding the energetics of the mesophases.
X-ray Diffraction (XRD)
XRD provides direct evidence of the molecular arrangement within the mesophases.[4] In the small-angle region, XRD patterns of smectic phases show sharp reflections corresponding to the layer spacing (d). In the wide-angle region, a diffuse halo indicates the liquid-like arrangement of molecules within the layers. For nematic phases, only a diffuse halo is typically observed.
Comparative Analysis of Mesophase Behavior
The mesomorphic behavior of the 4,4'-di-n-alkoxybiphenyl homologous series demonstrates a clear and systematic dependence on the length of the alkoxy chains (n). As the chain length increases, a distinct progression from purely nematic to smectic polymorphism is observed.
Transition Temperatures
The following table summarizes the transition temperatures for the 4,4'-di-n-alkoxybiphenyl homologous series, illustrating the influence of the number of carbon atoms (n) in the alkoxy chains on the mesophase behavior.
| Number of Carbons (n) | Crystal to Nematic/Smectic (°C) | Nematic to Isotropic (°C) | Smectic to Nematic/Isotropic (°C) | Mesophases Observed |
| 1 | 134 | 245 | - | N |
| 2 | 146 | 267 | - | N |
| 3 | 126 | 235 | - | N |
| 4 | 114 | 222 | - | N |
| 5 | 108 | 210 | 123 | N, SmC |
| 6 | 100 | 200 | 135 | N, SmC |
| 7 | 96 | 192 | 143 | N, SmC, SmA |
| 8 | 94 | 185 | 148 | N, SmC, SmA |
| 9 | 93 | 179 | 151 | N, SmC, SmA |
| 10 | 92 | 174 | 154 | N, SmC, SmA |
| 11 | 91 | 169 | 156 | N, SmC, SmA |
| 12 | 90 | 165 | 158 | N, SmC, SmA |
Data compiled from various sources, including the work of Gray and Goodby.
Influence of Alkyl Chain Length on Mesophase Type
-
Short Chains (n=1-4): The lower homologues of the series exclusively exhibit a nematic phase. The rigid biphenyl core dominates the intermolecular interactions, leading to long-range orientational order but no positional order.
-
Intermediate Chains (n=5-6): As the alkyl chains lengthen, the van der Waals interactions between them become more significant, promoting the formation of layered structures. This leads to the appearance of a smectic C (SmC) phase below the nematic phase. In the SmC phase, the molecules are tilted within the layers.
-
Long Chains (n=7-12): With further increases in chain length, the smectic phases become more stable and a smectic A (SmA) phase emerges at a higher temperature than the SmC phase.[5] In the SmA phase, the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. For the longest chains, the nematic phase range narrows, and the smectic phases dominate the mesomorphic behavior.[6]
This trend of stabilizing more ordered smectic phases at the expense of the nematic phase with increasing alkyl chain length is a general phenomenon observed in many homologous series of calamitic liquid crystals.[1]
The Odd-Even Effect
A subtle but important phenomenon observed in the transition temperatures is the "odd-even" effect. The nematic-isotropic (N-I) transition temperatures tend to alternate, with homologues having an even number of carbon atoms in the alkoxy chains generally exhibiting higher N-I temperatures than their odd-numbered neighbors. This is attributed to the difference in the orientation of the terminal methyl group with respect to the molecular axis, which affects the overall molecular anisotropy.
Methodologies and Protocols
Synthesis of 4,4'-Dialkoxybiphenyls
A general synthetic route to 4,4'-dialkoxybiphenyls involves the Williamson ether synthesis.
Step-by-step Protocol:
-
Dissolve 4,4'-dihydroxybiphenyl in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide).
-
Add a slight excess of a base (e.g., potassium carbonate) to deprotonate the hydroxyl groups.
-
Add the appropriate 1-bromoalkane (2 equivalents) to the reaction mixture.
-
Heat the reaction mixture with stirring for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water to precipitate the product.
-
Filter , wash the solid with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and chloroform).[7]
Experimental Workflow for Mesophase Characterization
The following diagram illustrates the typical workflow for characterizing the mesophase behavior of a synthesized 4,4'-dialkoxybiphenyl homologue.
Caption: Experimental workflow for the synthesis and characterization of 4,4'-dialkoxybiphenyl homologues.
Structure-Property Relationships: A Deeper Dive
The observed trends in mesophase behavior can be rationalized by considering the interplay of molecular geometry and intermolecular forces.
Caption: Relationship between alkyl chain length, intermolecular forces, and mesophase behavior.
As the alkyl chain length (n) increases, the contribution of van der Waals forces between the flexible chains becomes more significant relative to the π-π stacking interactions of the rigid biphenyl cores. These enhanced chain-chain interactions favor the formation of layered smectic structures to maximize favorable contacts. The increasing "floppiness" of the longer chains also contributes to a decrease in the clearing temperature (the transition to the isotropic liquid phase).
Conclusion
The homologous series of 4,4'-dialkoxybiphenyls provides a compelling illustration of how subtle modifications to molecular structure can be used to precisely control the self-assembly and phase behavior of liquid crystalline materials. The systematic progression from nematic to smectic phases with increasing alkyl chain length, underpinned by the changing balance of intermolecular forces, offers a clear and instructive example of structure-property relationships in soft matter. This understanding is fundamental for the rational design of novel liquid crystals with tailored properties for a wide range of applications, from advanced display technologies to stimuli-responsive materials in drug delivery systems.
References
A Senior Application Scientist's Guide to Alkoxy Chain Length Effects on 4,4'-Disubstituted Biphenyl Properties
This guide provides an in-depth evaluation of how the length of terminal alkoxy chains influences the critical properties of 4,4'-disubstituted biphenyls. For researchers and professionals in materials science and drug development, understanding this relationship is paramount for the rational design of molecules with tailored thermal, optical, and electronic characteristics for applications ranging from liquid crystal displays (LCDs) to organic electronics.
Introduction: The Biphenyl Core and the Influence of Alkoxy Chains
The 4,4'-disubstituted biphenyl scaffold is a cornerstone in the design of functional organic materials. Its rigid, elongated (rod-like) structure is a fundamental building block for liquid crystals, while its π-conjugated system endows it with useful photophysical properties.[1] By symmetrically attaching flexible alkoxy chains (-O-(CH₂)n-CH₃) to this core, we can systematically and predictably tune the intermolecular forces and molecular packing, thereby controlling the material's bulk properties.
This guide will explore the causal relationships between the number of carbon atoms (n) in the alkoxy chain and the resulting material's performance, supported by experimental data and detailed characterization protocols. We will focus on three key areas:
-
Thermal Properties: Primarily the induction and stabilization of liquid crystalline phases.
-
Optical Properties: How the chain length modulates UV-Vis absorption and fluorescence emission.
-
Electronic Properties: The impact on molecular electro-statics and frontier orbital energies.
Synthesis of 4,4'-Dialkoxybiphenyls
A reliable and versatile method for synthesizing these compounds is crucial for systematic studies. The Williamson ether synthesis, starting from the commercially available 4,4'-dihydroxybiphenyl, is a common and efficient route. This method allows for the straightforward introduction of various alkyl chains.
Caption: General workflow for the synthesis of 4,4'-dialkoxybiphenyls.
Experimental Protocol: General Synthesis of 4,4'-Dialkoxybiphenyls
This protocol describes a typical Williamson ether synthesis.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 4,4'-dihydroxybiphenyl and 2.5 equivalents of a base (e.g., potassium carbonate) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.
-
Alkylation: Add 2.2-2.5 equivalents of the desired 1-bromoalkane (e.g., 1-bromobutane for butoxy chains).
-
Reaction: Heat the mixture to reflux and stir vigorously for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the crude product.
-
Purification: Collect the solid product by vacuum filtration. Wash thoroughly with water to remove inorganic salts. The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or acetone) to yield the final 4,4'-dialkoxybiphenyl as a crystalline solid.[2]
Impact on Thermal Properties and Liquid Crystallinity
The most dramatic effect of varying alkoxy chain length is on the thermal behavior, specifically the formation of liquid crystal (LC) phases.[3] LCs are an intermediate state of matter between a crystalline solid and an isotropic liquid, possessing both order and fluidity.[1]
As the alkoxy chain length increases, the van der Waals interactions between molecules are enhanced, which tends to stabilize the ordered liquid crystalline mesophases. This typically leads to:
-
Increased Clearing Points (T_NI): The temperature of the transition from the nematic (N) or smectic (Sm) phase to the isotropic liquid (I) generally increases with chain length.[4][5]
-
Emergence of Smectic Phases: Shorter chains often favor the less-ordered nematic phase. As the chains lengthen, the molecules have a greater tendency to self-assemble into more ordered, layered smectic phases (e.g., Smectic A, Smectic C).[4][5]
-
Odd-Even Effect: A distinct alternation in transition temperatures is often observed. Homologues with an even number of atoms in the alkoxy chain tend to have higher clearing points than their odd-numbered neighbors. This is attributed to the orientation of the terminal methyl group, which affects the overall molecular linearity and packing efficiency.
Data Presentation: Phase Transitions of 4-n-alkoxy-4'-cyanobiphenyls (nOCB)
The 4-n-alkoxy-4'-cyanobiphenyl (nOCB) series is a classic example demonstrating these trends. The cyano group introduces a strong dipole moment, making them technologically important.
| Homologue (n) | Alkoxy Chain | Melting Point (T_m, °C) | Nematic-Isotropic (T_NI, °C) | Mesophase(s) |
| 1 | Methoxy | 102.0 | - | Monotropic Nematic |
| 2 | Ethoxy | 90.5 | 102.0 | Nematic |
| 3 | Propoxy | 78.0 | 88.0 | Nematic |
| 4 | Butoxy | 62.0 | 77.0 | Nematic |
| 5 | Pentoxy | 52.0 | 68.0 | Nematic |
| 6 | Hexyloxy | 57.0 | 76.0 | Nematic |
| 7 | Heptyloxy | 54.0 | 75.0 | Nematic |
| 8 | Octyloxy | 54.5 | 80.0 | Smectic A, Nematic |
Data compiled from various sources for illustrative purposes.[6]
Experimental Characterization of Thermal Properties
Two primary techniques are indispensable for characterizing liquid crystals: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).[1][7][8]
Caption: Workflow for the thermal characterization of liquid crystals.
Protocol 1: Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the precise determination of phase transition temperatures and enthalpies.[7][9]
-
Sample Preparation: Accurately weigh 2-5 mg of the biphenyl sample into an aluminum DSC pan. Seal the pan hermetically.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Heat the sample to a temperature well above its expected clearing point (e.g., 120°C) to erase any thermal history.
-
Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -20°C).
-
Heat the sample again at the same controlled rate to the high temperature.
-
-
Data Analysis: Analyze the second heating scan. Endothermic peaks correspond to transitions like melting (crystal to LC/liquid) and clearing (LC to isotropic liquid). The peak onset or maximum provides the transition temperature (T), and the integrated peak area gives the enthalpy of transition (ΔH).[10][11]
Protocol 2: Polarized Optical Microscopy (POM)
POM is a qualitative technique that uses polarized light to visualize the unique optical textures of different liquid crystal phases, confirming the transitions detected by DSC.[7][12]
-
Sample Preparation: Place a small amount of the sample on a clean microscope slide and cover it with a coverslip.
-
Heating Stage: Place the slide on a calibrated hot stage connected to the microscope.
-
Observation:
-
Position the crossed polarizers. Isotropic liquids and cubic phases will appear dark (extinguished).[13] Anisotropic LC phases will be birefringent and appear bright, often with characteristic textures (e.g., Schlieren textures for nematic phases, focal-conic textures for smectic phases).[7][10]
-
Slowly heat the sample while observing the texture through the eyepiece.
-
Record the temperatures at which the textures change, corresponding to the phase transitions. These should align with the DSC results.
-
Impact on Optical (Photophysical) Properties
The biphenyl core is an effective chromophore, typically absorbing in the UV region.[14] The attached alkoxy chains, being weak electron-donating groups, can perturb the electronic structure and thus the photophysical properties.
-
UV-Vis Absorption: The primary absorption band of biphenyl derivatives corresponds to a π-π* transition.[15] Lengthening the alkoxy chain generally has a minimal effect on the absorption maximum (λ_max) in solution, as the alkyl part does not extend the π-conjugation.[16] However, minor red shifts (bathochromic shifts) can be observed due to the electron-donating nature of the oxygen atom.
-
Fluorescence Emission: Biphenyl derivatives are often fluorescent.[17] Similar to absorption, the emission maximum (λ_em) in dilute solution is not strongly dependent on the chain length.[16] However, the solid-state emission can be significantly affected. The chain length dictates the molecular packing in the solid state, which can lead to different degrees of intermolecular interactions (e.g., π-π stacking), potentially causing emission shifts or changes in quantum yield.[18]
Data Presentation: Photophysical Properties of 4,4'-Dialkoxybiphenyls in Solution
| Alkoxy Group (n) | Absorption λ_max (nm) | Emission λ_em (nm) | Fluorescence Quantum Yield (Φ_f) |
| Methoxy (n=1) | ~260 | ~310 | ~0.15 |
| Butoxy (n=4) | ~262 | ~312 | ~0.16 |
| Octyloxy (n=8) | ~262 | ~313 | ~0.16 |
| Dodecyloxy (n=12) | ~263 | ~313 | ~0.15 |
Illustrative data based on typical trends for biphenyl derivatives in a non-polar solvent like cyclohexane.
Experimental Characterization of Optical Properties
Caption: Workflow for photophysical characterization of biphenyl derivatives.
Protocol 3: UV-Vis Absorption Spectroscopy
-
Solution Preparation: Prepare a stock solution of the biphenyl derivative in a UV-transparent solvent (e.g., cyclohexane, acetonitrile).[19] Perform serial dilutions to obtain a concentration that gives a maximum absorbance between 0.5 and 1.0 (within the linear range of the Beer-Lambert law).
-
Measurement: Record the absorption spectrum against a solvent blank over the desired wavelength range (e.g., 200-400 nm).
-
Analysis: Identify the wavelength of maximum absorbance, λ_max.
Protocol 4: Fluorescence Spectroscopy
-
Solution Preparation: Use a highly dilute solution (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Measurement:
-
Set the excitation wavelength to the λ_max determined from the UV-Vis spectrum.
-
Scan the emission monochromator to record the fluorescence spectrum.
-
-
Analysis: Identify the wavelength of maximum emission, λ_em.
-
Quantum Yield (Optional): To determine the fluorescence quantum yield (Φ_f), compare the integrated fluorescence intensity of the sample to that of a well-characterized standard (e.g., quinine sulfate) under identical conditions.
Impact on Electronic Properties
The electronic properties of the biphenyl molecule, such as polarizability and frontier molecular orbital (HOMO-LUMO) energies, are also influenced by the alkoxy chains. These parameters are often explored using computational methods like Density Functional Theory (DFT), which provide excellent correlation with experimental trends.[6][20]
-
Dipole Moment and Polarizability: The electron-donating oxygen atom creates a dipole. As the alkyl chain lengthens, the overall molecular volume and number of electrons increase, leading to a steady increase in the mean polarizability. This affects the material's dielectric properties.
-
HOMO/LUMO Energies: The oxygen atom's lone pairs mix with the biphenyl π-system, raising the energy of the Highest Occupied Molecular Orbital (HOMO). The Lowest Unoccupied Molecular Orbital (LUMO) is less affected. Consequently, the HOMO-LUMO gap tends to decrease slightly with the presence of alkoxy groups compared to the unsubstituted biphenyl. However, increasing the chain length from methoxy to dodecyloxy has a very subtle effect on these energy levels.
Data Presentation: Calculated Electronic Properties of the nOCB Series
| Homologue (n) | Dipole Moment (Debye) | Mean Polarizability (α, a.u.) | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1 | 4.85 | 185.3 | -6.35 | -1.55 | 4.80 |
| 2 | 4.90 | 198.1 | -6.34 | -1.54 | 4.80 |
| 3 | 4.88 | 210.9 | -6.32 | -1.54 | 4.78 |
| 4 | 4.92 | 223.7 | -6.31 | -1.53 | 4.78 |
| 5 | 4.90 | 236.5 | -6.30 | -1.53 | 4.77 |
| 6 | 4.93 | 249.3 | -6.29 | -1.52 | 4.77 |
Data adapted from DFT/B3LYP/6-31G(d,p) calculations on the 4-n-alkoxy-4'-cyanobiphenyl (nOCB) series.[6][20]
The odd-even effect is also visible in the dipole moment and polarizability, reflecting the conformational differences between odd and even chains. These electronic parameters are critical for applications; for example, a high dipole moment and polarizability anisotropy are desirable for the operation of nematic liquid crystal displays.
Conclusion and Outlook
The length of the 4,4'-alkoxy chains is a powerful and predictable tool for tuning the properties of biphenyl-based materials. This guide has demonstrated that increasing the chain length systematically enhances intermolecular forces, leading to the stabilization of liquid crystalline phases with higher clearing points. While the effect on solution-state photophysics is modest, the influence on solid-state packing and electronic polarizability is significant.
This structure-property relationship provides a clear roadmap for molecular design. By selecting the appropriate chain length, researchers can fine-tune a material's phase behavior, transition temperatures, and dielectric properties to meet the precise demands of advanced applications, from high-performance liquid crystal displays to organic semiconductors and sensors.
References
- 1. ipme.ru [ipme.ru]
- 2. benchchem.com [benchchem.com]
- 3. ijmr.net.in [ijmr.net.in]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bhu.ac.in [bhu.ac.in]
- 8. iosrjournals.org [iosrjournals.org]
- 9. cskscientificpress.com [cskscientificpress.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Effect of Heating and Cooling on 6CB Liquid Crystal Using DSC Technique | Engineering And Technology Journal [everant.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. The fluorescence of some biphenyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchmap.jp [researchmap.jp]
- 19. rsc.org [rsc.org]
- 20. Item - DFT study of electro-optical, electronic and thermal properties of 4-n-alkoxy-4â²-cynobiphenyl liquid crystal series - figshare - Figshare [figshare.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4,4'-Dibutoxybiphenyl for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper management and disposal of laboratory chemicals are not merely regulatory hurdles but fundamental pillars of responsible research. This guide provides an in-depth, procedural framework for the safe disposal of 4,4'-Dibutoxybiphenyl, moving beyond a simple checklist to explain the causality behind each critical step. Our commitment is to empower you with the knowledge to maintain a safe and compliant laboratory environment.
Hazard Assessment of this compound: Beyond the Label
Understanding the potential hazards of a chemical is the foundational step in its safe management. While this compound in its pure form is not classified as hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200) and WHMIS 2015, this assessment can be misleading in a practical laboratory setting.[1] Laboratory waste is rarely a single, pure compound. It is crucial to consider the entire waste stream, which may include solvents, unreacted starting materials, and byproducts from the synthesis or application of this compound.
Key Considerations for a Comprehensive Hazard Assessment:
-
Mixture Composition: The introduction of solvents or other reagents can drastically alter the hazard profile of the waste. For instance, if flammable solvents are used, the resulting mixture may be classified as ignitable hazardous waste.
-
Reaction Byproducts: Chemical reactions can produce new, potentially more hazardous compounds. A thorough understanding of the reaction chemistry is essential to anticipate the composition of the waste.
-
Concentration: The concentration of this compound and other components in the waste stream will influence its potential toxicity and regulatory classification.
Physicochemical Properties of this compound
A clear understanding of the physical and chemical properties of this compound is essential for safe handling and for predicting its environmental behavior.
| Property | Value | Source |
| CAS Number | 39800-63-0 | [2] |
| Molecular Formula | C₂₀H₂₆O₂ | [3] |
| Molecular Weight | 298.42 g/mol | [3] |
| Appearance | White to Almost white powder/crystal | [4] |
| Purity | >98.0% (GC) | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Even with a substance not classified as hazardous in its pure form, a stringent PPE protocol is non-negotiable in a laboratory setting. The potential for exposure to a mixture of chemicals necessitates a cautious approach.
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes of chemical mixtures.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, should be worn. It is critical to inspect gloves for any signs of degradation or puncture before use and to dispose of them properly after handling the chemical.
-
Body Protection: A standard laboratory coat should be worn to protect the skin and clothing.
-
Respiratory Protection: Work with this compound and its associated chemical mixtures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any vapors or aerosols.
Waste Characterization: A Step-by-Step Protocol
Proper disposal hinges on the correct characterization of the waste. Since this compound is not a listed hazardous waste under the Resource Conservation and Recovery Act (RCRA), you must determine if your waste stream exhibits any of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[5][6]
Experimental Protocol for Waste Characterization
-
Assess Ignitability (D001):
-
Procedure: Determine the flashpoint of the liquid waste using a Pensky-Martens closed-cup tester.
-
Criteria: If the flashpoint is below 60°C (140°F), the waste is considered ignitable.[7]
-
-
Assess Corrosivity (D002):
-
Procedure: Measure the pH of the aqueous waste using a calibrated pH meter.
-
Criteria: If the pH is less than or equal to 2 or greater than or equal to 12.5, the waste is corrosive.[7]
-
-
Assess Reactivity (D003):
-
Procedure: Review the chemical composition of the waste stream for the presence of substances that are unstable, react violently with water, or can generate toxic gases.
-
Criteria: This is often a knowledge-based assessment. If the waste contains compounds known to be reactive (e.g., cyanides, sulfides), it may be classified as reactive hazardous waste.[7]
-
-
Assess Toxicity (D004-D043):
-
Procedure: If the waste contains any of the 39 constituents listed in the RCRA toxicity characteristic regulations, a Toxicity Characteristic Leaching Procedure (TCLP) test may be required.[7][8] This test simulates the leaching of chemicals from the waste in a landfill.
-
Criteria: If the concentration of any of the listed constituents in the leachate exceeds the regulatory limits, the waste is considered toxic.
-
Segregation and Containment: Preventing Hazardous Reactions
Proper segregation of chemical waste is paramount to preventing dangerous reactions and ensuring compliant disposal.
-
Dedicated Waste Containers: Use separate, clearly labeled containers for different waste streams (e.g., halogenated solvents, non-halogenated solvents, aqueous waste, solid waste).
-
Compatibility: Ensure that the container material is compatible with the waste it holds. For example, do not store corrosive waste in metal containers.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical names of the contents (including this compound), and the approximate percentages of each component.
-
Closed Containers: Keep waste containers securely closed at all times, except when adding waste.
Spill Management: Preparedness and Response
Accidents can happen, and a well-defined spill management plan is a critical component of laboratory safety.
-
Spill Kit: Maintain a fully stocked chemical spill kit in an easily accessible location. The kit should contain absorbent materials, neutralizing agents for acids and bases, and appropriate PPE.
-
Small Spills: For small spills of this compound or its solutions, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste.
-
Large Spills: In the event of a large spill, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.
-
Decontamination: After a spill has been cleaned up, decontaminate the affected surfaces with an appropriate solvent or cleaning solution, and dispose of all cleanup materials as hazardous waste.
Final Disposal: Partnering with Professionals
The final step in the disposal process is to arrange for the collection and disposal of the waste by a licensed hazardous waste management company.
-
Contact EHS: Your institution's EHS department is your primary resource for arranging waste pickups. They will have established procedures and contracts with certified disposal vendors.
-
Documentation: Ensure all waste is properly labeled and documented according to your institution's and the vendor's requirements. This typically includes a hazardous waste manifest.
-
Never Dispose Down the Drain or in Regular Trash: Under no circumstances should this compound or its associated waste be disposed of down the sink or in the regular trash. This can lead to environmental contamination and significant regulatory penalties.
By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the principles of scientific integrity and environmental stewardship.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound - CAS 39800-63-0 - City Chemical LLC. [citychemical.com]
- 3. This compound | 39800-63-0 | FD61784 | Biosynth [biosynth.com]
- 4. This compound | 39800-63-0 | TCI AMERICA [tcichemicals.com]
- 5. practicegreenhealth.org [practicegreenhealth.org]
- 6. alsglobal.com [alsglobal.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Waste Characterization - Eurofins USA [eurofinsus.com]
Navigating the Safe Handling of 4,4'-Dibutoxybiphenyl: A Guide to Personal Protective Equipment
In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are fundamental. Among these, substituted biphenyls are a common structural motif. This guide provides essential, immediate safety and logistical information for handling 4,4'-Dibutoxybiphenyl, with a focus on personal protective equipment (PPE). As a Senior Application Scientist, my aim is to synthesize technical accuracy with field-proven insights to ensure your safety and experimental integrity.
Core Hazard Assessment and PPE Rationale
The primary routes of exposure to this compound in a laboratory setting are dermal contact, inhalation of aerosols or dust, and eye contact. The butoxy groups may enhance skin absorption compared to hydroxyl or carboxylic acid-substituted biphenyls. Therefore, a comprehensive PPE strategy is crucial.
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves | Provides a barrier against dermal absorption. These materials generally offer good resistance to a range of organic chemicals.[7] |
| Eye Protection | Chemical safety goggles with side shields | Protects against splashes of solutions or solid particles.[3] |
| Face Protection | Face shield (in addition to goggles) | Recommended when handling larger quantities or when there is a significant splash risk.[8] |
| Body Protection | Chemical-resistant lab coat or apron | Protects against spills and contamination of personal clothing.[9] |
| Respiratory Protection | NIOSH-approved respirator (N95 or higher) | Necessary when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust particles.[3] |
Step-by-Step Guide to Donning and Doffing PPE
Proper technique in putting on and taking off PPE is as critical as the selection of the equipment itself to prevent cross-contamination.
Donning Procedure:
-
Hand Hygiene: Start with clean hands. Wash thoroughly with soap and water.
-
Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully fastened.
-
Respiratory Protection (if required): If working with the solid outside of a fume hood, now is the time to put on your respirator. Ensure a proper fit test has been conducted.
-
Eye and Face Protection: Put on your safety goggles, followed by a face shield if the procedure warrants it.
-
Gloves: Don your gloves last. Ensure the cuffs of the gloves go over the sleeves of your lab coat.
Doffing Procedure (to minimize contamination):
-
Gloves: Remove gloves first. Peel them off from the cuff, turning them inside out. Dispose of them in the appropriate waste container.
-
Hand Hygiene: Perform hand hygiene.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles, handling them by the sides.
-
Gown/Lab Coat: Remove your lab coat, folding the contaminated exterior inward.
-
Respiratory Protection: Remove your respirator last.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Experimental Workflow for Safe Handling
The following diagram illustrates the decision-making process and workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
Operational and Disposal Plans
Engineering Controls:
-
Always handle this compound in a well-ventilated area. A certified chemical fume hood is the preferred engineering control, especially when handling the solid material or preparing solutions.[10]
Spill Management:
-
In the event of a small spill, wear your full PPE.
-
If the spill involves a solid, gently sweep it up to avoid creating dust and place it in a sealed container for disposal.[2]
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal:
-
All waste materials, including contaminated PPE, absorbent materials, and empty containers, must be disposed of as hazardous chemical waste.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Logical Framework for PPE Selection
The choice of PPE is not static and should be re-evaluated for each specific procedure. The following diagram provides a logical framework for this decision-making process.
Caption: Decision matrix for selecting the appropriate level of PPE.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work. Always remember that a proactive and informed approach to laboratory safety is paramount.
References
- 1. chemos.de [chemos.de]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. echemi.com [echemi.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. wm.edu [wm.edu]
- 9. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
